molecular formula C27H36F3NO6 B548475 Isofludelone

Isofludelone

Katalognummer: B548475
Molekulargewicht: 527.6 g/mol
InChI-Schlüssel: DNCHSYUWCVTLJJ-PHNYORQKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Iso-Fludelone is the third-generation epothilone B analogue with potential anti-mitotic and antineoplastic activites. Iso-fludelone binds to tubulin and induces microtubule polymerization and stabilizes microtubules against depolymerization, which may result in the inhibition of cell division, the induction of G2/M arrest, and apoptosis. Compared to other generations of epothilones, iso-fludelone exhibits increased stability, water solubility, potency, duration of action, tumor penetration as well as reduced toxicity. In addition, this agent is a not a substrate of the P-glycoprotein (P-gp), a multidrug resistance pump often overexpressed in cancer cells. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Eigenschaften

Molekularformel

C27H36F3NO6

Molekulargewicht

527.6 g/mol

IUPAC-Name

(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione

InChI

InChI=1S/C27H36F3NO6/c1-15-8-7-9-19(27(28,29)30)10-11-21(16(2)12-20-13-17(3)37-31-20)36-23(33)14-22(32)26(5,6)25(35)18(4)24(15)34/h7-8,10,12-13,15,18,21-22,24,32,34H,9,11,14H2,1-6H3/b8-7+,16-12+,19-10+/t15-,18+,21-,22-,24-/m0/s1

InChI-Schlüssel

DNCHSYUWCVTLJJ-PHNYORQKSA-N

Isomerische SMILES

C[C@H]1/C=C/C/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=NOC(=C2)C)/C)/C(F)(F)F

Kanonische SMILES

CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=NOC(=C2)C)C)C(F)(F)F

Aussehen

Solid powder

Reinheit

>98%

Haltbarkeit

>5 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

IsoFludelone;  KOS1803;  17isooxazolefludelone;  Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Isofludelone (KOS-1803)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofludelone (KOS-1803) is a third-generation, fully synthetic epothilone (B1246373) analogue with potent antitumor activity. As a microtubule-stabilizing agent, its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, including its interaction with tubulin, the downstream cellular consequences, and its efficacy in preclinical models. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate further research and development.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is critical for the formation and function of the mitotic spindle during cell division. Consequently, microtubule-targeting agents have emerged as a cornerstone of cancer chemotherapy.

This compound (KOS-1803) is a novel epothilone derivative developed to overcome limitations of earlier microtubule-targeting agents, such as taxanes. Epothilones represent a class of natural products that stabilize microtubules, similar to paclitaxel, but have demonstrated efficacy in tumor models resistant to taxanes.[1][2] this compound, a synthetic analogue, was designed for improved metabolic stability and aqueous solubility, thereby eliminating the need for Cremophor-based formulations that can be associated with hypersensitivity reactions.[2] Preclinical studies have demonstrated its potent activity against a broad range of cancer cell lines, including those exhibiting multidrug resistance (MDR).[1]

Core Mechanism of Action: Microtubule Stabilization

The fundamental mechanism of action of this compound is the stabilization of microtubules.[1][2] This is achieved through high-affinity binding to the β-tubulin subunit of the αβ-tubulin heterodimer, the basic building block of microtubules. While a precise dissociation constant (Kd) for this compound has not been reported in the reviewed literature, related epothilone compounds exhibit Kd values in the nanomolar range, indicating a very strong and stable interaction. This binding is thought to occur at a site distinct from the taxane-binding site.

The binding of this compound to β-tubulin induces a conformational change that promotes the polymerization of tubulin dimers into microtubules and inhibits their subsequent depolymerization. This hyper-stabilization of microtubules disrupts the delicate balance of microtubule dynamics required for normal cellular function, particularly during mitosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. Polymerization can be monitored by the increase in light scattering (turbidity) or fluorescence.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • This compound (KOS-1803) stock solution (in DMSO)

  • Paclitaxel (positive control)

  • Temperature-controlled 96-well plate reader (fluorimeter or spectrophotometer)

Procedure:

  • Prepare the tubulin solution by reconstituting lyophilized tubulin in General Tubulin Buffer on ice.

  • Prepare the reaction mixture in a pre-chilled 96-well plate on ice. For each reaction, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (as a polymerization enhancer).

  • Add the test compound (this compound) or control (DMSO vehicle, paclitaxel) to the appropriate wells.

  • Initiate the polymerization reaction by adding the tubulin solution to each well.

  • Immediately place the plate in the plate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm or fluorescence (e.g., using a fluorescent reporter like DAPI) kinetically over a period of 60 minutes at 37°C.

  • Data Analysis: Plot the change in absorbance/fluorescence over time. A compound that promotes polymerization will show a faster rate of increase and a higher plateau compared to the vehicle control.

Cellular Consequences of Microtubule Stabilization

The this compound-induced hyper-stabilization of microtubules has profound effects on cellular processes, culminating in cell death. The two primary and interconnected consequences are arrest of the cell cycle at the G2/M phase and the induction of apoptosis.

G2/M Cell Cycle Arrest

The formation of a functional bipolar mitotic spindle is a prerequisite for the accurate segregation of chromosomes during mitosis. This process is dependent on the dynamic instability of microtubules. By suppressing microtubule dynamics, this compound prevents the proper formation and function of the mitotic spindle.

This disruption activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. The SAC ensures that anaphase does not commence until all chromosomes are correctly attached to the mitotic spindle. In the presence of this compound, the persistent microtubule stabilization leads to improper kinetochore-microtubule attachments, causing a sustained activation of the SAC. This results in a prolonged arrest of the cell cycle in the G2/M phase.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (KOS-1803)

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS and resuspend the cell pellet.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Data Analysis: The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software. An increase in the percentage of cells in the G2/M phase indicates cell cycle arrest.

Induction of Apoptosis

Prolonged arrest at the G2/M phase due to an unsatisfied Spindle Assembly Checkpoint ultimately triggers the intrinsic pathway of apoptosis (programmed cell death). The cell's inability to complete mitosis leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic program. This results in characteristic morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.

Experimental Protocol: Apoptosis Assay by Annexin V Staining

This assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (KOS-1803)

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and collect by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V-negative / PI-negative cells are viable.

    • Annexin V-positive / PI-negative cells are in early apoptosis.

    • Annexin V-positive / PI-positive cells are in late apoptosis or necrosis.

Preclinical Efficacy

The potent mechanism of action of this compound translates to significant antitumor activity in preclinical models.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic effects against a panel of human cancer cell lines, with IC50 values in the low nanomolar range.

Cell LineCancer TypeIC50 (nM)
Leukemia Cell LinesLeukemia0.05 - 2.1
A549Lung Carcinoma0.05 - 2.1
HCT 116Colon Carcinoma0.05 - 2.1
MX-1Mammary Carcinoma0.05 - 2.1

Data sourced from a 2006 American Association for Cancer Research (AACR) meeting abstract.

In Vivo Antitumor Activity

In vivo studies using human tumor xenograft models in mice have shown remarkable efficacy for this compound. Complete remissions have been observed in mice bearing MX-1 and SK-OV-3 xenografts with intravenous administration. Furthermore, orally administered this compound has also shown significant suppression of various xenografts, including doxorubicin-resistant and paclitaxel-resistant models.

Signaling Pathways and Visualizations

The following diagrams illustrate the key pathways affected by this compound.

Isofludelone_Mechanism cluster_drug Drug Action cluster_cellular Cellular Target cluster_consequence Cellular Consequences KOS1803 This compound (KOS-1803) Tubulin β-Tubulin Subunit KOS1803->Tubulin Binds Microtubules Microtubules Tubulin->Microtubules Promotes Polymerization & Inhibits Depolymerization Stabilization Microtubule Hyper-stabilization Microtubules->Stabilization Spindle Mitotic Spindle Disruption Stabilization->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis Prolonged Arrest Leads to

Caption: Core mechanism of action of this compound (KOS-1803).

Spindle_Assembly_Checkpoint KOS1803 This compound (KOS-1803) Spindle_Disruption Mitotic Spindle Disruption KOS1803->Spindle_Disruption Unattached_Kinetochores Unattached Kinetochores Spindle_Disruption->Unattached_Kinetochores SAC_Proteins SAC Proteins (e.g., Mad2, BubR1) Unattached_Kinetochores->SAC_Proteins Recruit MCC Mitotic Checkpoint Complex (MCC) Formation SAC_Proteins->MCC APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C Inhibits G2M_Arrest G2/M Arrest MCC->G2M_Arrest Maintains Anaphase Anaphase Progression APC_C->Anaphase Required for APC_C->G2M_Arrest Anaphase->G2M_Arrest

Caption: Activation of the Spindle Assembly Checkpoint by this compound.

Apoptosis_Pathway G2M_Arrest Prolonged G2/M Arrest Intrinsic_Pathway Intrinsic Apoptosis Pathway Activation G2M_Arrest->Intrinsic_Pathway Mitochondria Mitochondrial Outer Membrane Permeabilization Intrinsic_Pathway->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Initiator Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Executioner Caspases (Caspase-3, -7) Activation Caspase9->Caspase37 Cell_Death Apoptosis (Cell Dismantling) Caspase37->Cell_Death Cleavage of Cellular Substrates

References

a comprehensive overview of Isofludelone's properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isofludelone

Disclaimer: Extensive searches for "this compound" did not yield information on a compound with this specific name. It is possible that "this compound" is a typographical error. The following information is provided based on similarly named compounds, specifically Isoflupredone , a corticosteroid, as it is the most plausible intended subject for a technical guide in a drug development context. If "this compound" is a different entity, this guide will not be applicable.

This guide offers a comprehensive overview of the known properties of Isoflupredone, targeting researchers, scientists, and drug development professionals.

Core Properties of Isoflupredone

Isoflupredone is a fluorinated corticosteroid belonging to the glucocorticoid class of steroid hormones. It is primarily used in veterinary medicine for its anti-inflammatory and immunosuppressive effects.

Physicochemical Properties
PropertyValueReference
Chemical FormulaC21H27FO5[1]
Molecular Weight378.4 g/mol [1]
IUPAC Name(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one[1]
AppearanceWhite to off-white crystalline powderN/A
SolubilitySparingly soluble in waterN/A
Pharmacokinetic Properties
ParameterValueSpeciesReference
BioavailabilityHigh (oral)VariousN/A
Protein Binding~90%VariousN/A
MetabolismHepaticVariousN/A
Elimination Half-life1-3 hours (plasma)VariousN/A
ExcretionPrimarily renalVariousN/A

Mechanism of Action and Signaling Pathway

Isoflupredone, like other corticosteroids, exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.

Glucocorticoid Receptor Signaling Pathway

The binding of Isoflupredone to the cytoplasmic GR triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated GR-ligand complex then translocates to the nucleus.

Nuclear Actions:

  • Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1, IκBα, and various anti-inflammatory cytokines.

  • Transrepression: The GR complex can also repress the transcription of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1. This is a key mechanism for its immunosuppressive effects.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_genes Target Genes This compound Isoflupredone GR_HSP GR-HSP Complex This compound->GR_HSP Binds GR Activated GR GR_HSP->GR HSP Dissociation GR_nucleus GR GR->GR_nucleus Translocation GRE GRE GR_nucleus->GRE Binds NFkB_AP1 NF-κB / AP-1 GR_nucleus->NFkB_AP1 Inhibits Anti_inflammatory Anti-inflammatory Genes (e.g., Lipocortin-1, IκBα) GRE->Anti_inflammatory Upregulates Transcription Pro_inflammatory Pro-inflammatory Genes (e.g., COX-2, Cytokines) NFkB_AP1->Pro_inflammatory Represses Transcription

Caption: Glucocorticoid receptor signaling pathway of Isoflupredone.

Experimental Protocols

Detailed experimental protocols for corticosteroids are extensive. Below are generalized methodologies for key assays.

Receptor Binding Assay

Objective: To determine the binding affinity of Isoflupredone for the glucocorticoid receptor.

Methodology:

  • Preparation of Receptor: A source of GR is required, typically from a cell line expressing the receptor or purified recombinant receptor.

  • Radioligand: A radiolabeled glucocorticoid (e.g., [3H]dexamethasone) is used as a competitive ligand.

  • Competition Assay:

    • A constant concentration of the radioligand is incubated with the receptor preparation.

    • Increasing concentrations of unlabeled Isoflupredone are added to compete for binding.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled dexamethasone.

  • Separation and Detection: Bound and free radioligand are separated (e.g., by filtration). The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is used to calculate the IC50 (concentration of Isoflupredone that inhibits 50% of specific radioligand binding), from which the Ki (inhibition constant) can be derived.

G start Start prep_receptor Prepare Glucocorticoid Receptor Source start->prep_receptor prep_ligands Prepare Radioligand and Test Compound (Isoflupredone) start->prep_ligands incubate Incubate Receptor, Radioligand, and varying concentrations of Isoflupredone prep_receptor->incubate prep_ligands->incubate separate Separate Bound and Free Radioligand incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

References

An In-depth Technical Guide on the Chemical Structure and Synthesis of Isofludelone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofludelone (also known as KOS-1803) is a potent, synthetic, third-generation epothilone (B1246373) B analogue that has demonstrated significant promise as an anti-cancer agent. By promoting tubulin polymerization and stabilizing microtubules, this compound disrupts cellular mitosis, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic route based on established methodologies for epothilone analogues, and the underlying mechanism of action of this compound. Detailed experimental protocols for key synthetic steps, quantitative data on its biological activity, and visualizations of the synthetic workflow and relevant signaling pathways are presented to support further research and development in this area.

Chemical Structure

The definitive chemical structure of this compound (KOS-1803) is that of a fluorinated epothilone B analog. While the exact public domain chemical structure can be elusive, based on its classification as a third-generation epothilone B analogue and related compounds like Fludelone (KOS-1591), it is characterized by the core 16-membered macrolactone ring of the epothilones. Key features include a thiazole (B1198619) side chain and modifications to the epothilone B scaffold, likely including the incorporation of fluorine to enhance its pharmacological properties such as metabolic stability and potency.

A closely related compound, Fludelone, possesses the molecular formula C27H36F3NO5S. Another synonym for this compound, KOSN-1724, has been associated with the molecular formula C27H39NO6. These variations highlight the chemical space explored in the development of potent epothilone analogues.

Synthesis of this compound

The total synthesis of this compound, a complex macrolide, can be achieved through a convergent synthetic strategy, drawing inspiration from the seminal work on the synthesis of epothilone B and its analogues by Danishefsky and others. The general approach involves the synthesis of key fragments, followed by their coupling and subsequent macrolactonization to form the characteristic 16-membered ring.

A plausible retrosynthetic analysis of this compound is outlined below. The synthesis would likely involve the preparation of a C1-C6 fragment (a functionalized aldehyde or ketone), a C7-C12 fragment (a phosphonate (B1237965) or other coupling partner), and a C13-C15 thiazole-containing side chain.

retrosynthesis This compound This compound Macrolactonization Macrolactonization This compound->Macrolactonization Coupling Coupling Reaction (e.g., Wittig, Horner-Wadsworth-Emmons) Macrolactonization->Coupling FragmentA C1-C6 Fragment Coupling->FragmentA FragmentB C7-C12 Fragment Coupling->FragmentB FragmentC C13-C15 Fragment (Thiazole Side Chain) Coupling->FragmentC

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Strategies

Several key synthetic reactions are pivotal in the construction of the epothilone core and can be adapted for the synthesis of this compound:

  • Aldol Reactions: To establish key stereocenters in the fragments.

  • Olefin Metathesis: A powerful tool for the formation of the macrocyclic ring.

  • Macrolactonization: Methods such as the Yamaguchi or Shiina macrolactonization are commonly employed for the final ring closure.

  • Coupling Reactions: Suzuki, Stille, or Nozaki-Hiyama-Kishi coupling reactions can be utilized to connect the key fragments.

Illustrative Experimental Protocol (Adapted from Epothilone B Synthesis)

The following provides a generalized, illustrative protocol for a key step in the synthesis, the macrolactonization, based on established procedures for epothilone B.

Yamaguchi Macrolactonization:

  • Preparation of the Seco-Acid: The fully elaborated linear precursor containing the hydroxyl and carboxylic acid moieties is dissolved in an anhydrous, non-polar solvent such as toluene.

  • Formation of the Mixed Anhydride (B1165640): To the solution is added 2,4,6-trichlorobenzoyl chloride and a stoichiometric amount of a tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine). The reaction is typically stirred at room temperature to form the mixed anhydride.

  • Lactonization: The resulting solution of the mixed anhydride is then added dropwise via syringe pump to a heated solution of 4-dimethylaminopyridine (B28879) (DMAP) in a large volume of anhydrous toluene. The high dilution conditions favor intramolecular cyclization over intermolecular polymerization.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, quenched, and subjected to an aqueous workup. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the macrolactone.

Mechanism of Action and Signaling Pathway

This compound exerts its potent anticancer effects by targeting the microtubule network within cells. Its mechanism of action can be summarized as follows:

  • Tubulin Binding: this compound binds to the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules.

  • Microtubule Stabilization: This binding promotes the polymerization of tubulin into microtubules and stabilizes the resulting polymers, preventing their depolymerization. This is in contrast to other anticancer agents like the vinca (B1221190) alkaloids, which inhibit tubulin polymerization.[1]

  • Disruption of Microtubule Dynamics: The stabilization of microtubules disrupts the delicate dynamic instability that is essential for various cellular processes, most critically, the formation and function of the mitotic spindle during cell division.

  • Cell Cycle Arrest: The dysfunctional mitotic spindle leads to the activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[2]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cell.

The signaling cascade initiated by microtubule stabilization by this compound leading to apoptosis is complex and involves multiple cellular players.

signaling_pathway cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound Tubulin β-Tubulin This compound->Tubulin binds Microtubule Microtubule Polymerization and Stabilization Tubulin->Microtubule promotes Spindle Mitotic Spindle Dysfunction Microtubule->Spindle SAC Spindle Assembly Checkpoint Activation Spindle->SAC G2M_Arrest G2/M Cell Cycle Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data

The biological activity of this compound and related epothilone analogues is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values for epothilone analogues, demonstrating their potent anticancer activity.

CompoundCell LineCancer TypeIC50 (nM)
Epothilone BA549Lung Carcinoma3.6
Epothilone BMCF-7Breast Adenocarcinoma2.5
Epothilone BPC-3Prostate Cancer6.2
FludelonevariousvariousPotent
This compound various various Potent

Note: Specific IC50 values for this compound (KOS-1803) from publicly available, peer-reviewed literature are limited. The potency is consistently described as high, often exceeding that of earlier epothilones and paclitaxel.

Conclusion

This compound represents a significant advancement in the development of microtubule-stabilizing agents for cancer therapy. Its enhanced pharmacological properties, attributed to its unique chemical structure, translate to potent anticancer activity. The synthetic strategies developed for the epothilone class of natural products provide a robust framework for the total synthesis of this compound and its derivatives, enabling further investigation and optimization. A thorough understanding of its mechanism of action, centered on the disruption of microtubule dynamics and subsequent induction of apoptosis, is crucial for its clinical development and potential combination with other therapeutic modalities. This guide provides a foundational resource for researchers dedicated to advancing the field of cancer chemotherapy through the exploration of novel microtubule-targeting agents.

References

Unraveling the Anti-Tumor Potential of Fludelone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "Isofludelone" did not yield a registered compound with that specific name. However, extensive research into similarly named and functionally related anti-tumor agents strongly suggests that the query likely refers to Fludelone , a potent epothilone (B1246373) analog. This guide will, therefore, focus on the available early-stage research for Fludelone and its closely related derivative, ISO-Fludelone (KOS-1803).

Fludelone is a synthetically optimized analog of epothilone B, a class of microtubule-stabilizing agents that have shown significant promise in oncology.[1][2] Like the well-known taxanes, epothilones function by interfering with the dynamics of microtubules, which are crucial for cell division, leading to cell cycle arrest and apoptosis.[3][4] Notably, epothilones, including Fludelone, have demonstrated efficacy against multidrug-resistant cancer cell lines, a significant advantage over some conventional chemotherapies.[1][5]

Quantitative Data on Anti-Tumor Activity

The following tables summarize the key quantitative findings from early-stage research on Fludelone's anti-tumor efficacy.

Table 1: In Vitro Cytotoxicity of Fludelone in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Ovarian Cancer Cell LinesOvarian(Sensitive)
Colon Cancer Cell LinesColon1-20
Breast Cancer Cell LinesBreast1-20

Data extracted from an XTT-test. Ovarian cancer cell lines were noted to be particularly sensitive.[1]

Table 2: Comparative In Vitro Anti-Tumor Activity

CompoundTargetRelative Potency
FludeloneOvarian Cancer Cell Lines~8-fold greater than dEpoB

dEpoB is another epothilone analog.[1]

Table 3: In Vivo Anti-Tumor Efficacy of Fludelone in a Xenograft Model

Animal ModelTumor TypeTreatment RegimenTumor Reduction
NOD-SCID MiceOVCAR3 Human Ovarian Cancer3 times weekly IP injection (10 doses)90%

The in vivo efficacy of Fludelone was comparable to Taxol controls and resulted in greatly prolonged survival.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are the protocols for key experiments conducted in the early-stage evaluation of Fludelone.

In Vitro Cell Viability Assay (XTT-Test)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Fludelone in various cancer cell lines.

  • Cell Lines: Human tumor cell lines, including those from ovarian, colon, and breast cancers.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • A range of concentrations of Fludelone (and control compounds like dEpoB) are added to the wells.

    • The plates are incubated for a specified period.

    • The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent is added to each well. The XTT is reduced by metabolically active cells to a formazan (B1609692) dye.

    • The absorbance of the formazan product is measured using a microplate reader, which is proportional to the number of viable cells.

    • IC50 values are calculated from the dose-response curves.[1]

Cell Cycle Analysis
  • Objective: To determine the effect of Fludelone on cell cycle progression.

  • Procedure:

    • Cancer cells are treated with Fludelone or a vehicle control for a specified time.

    • Cells are harvested, washed, and fixed (e.g., with ethanol).

    • The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide.

    • The DNA content of the cells is analyzed by flow cytometry.

    • The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is quantified. Studies have shown that Fludelone causes tumor cells to arrest in the G2/M phase.[1]

In Vivo Xenograft Model for Ovarian Cancer
  • Objective: To evaluate the anti-tumor activity and tolerability of Fludelone in a living organism.

  • Animal Model: NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice, which are immunocompromised and can accept human tumor grafts.

  • Tumor Cell Line: OVCAR3 human ovarian cancer cells, transduced with a luciferase gene to allow for bioluminescence imaging.

  • Procedure:

    • OVCAR3-luciferase cells are injected intraperitoneally into the mice, mimicking the physiological niche of ovarian cancer.

    • Tumor growth is monitored using whole-animal bioluminescence imaging at baseline (5-10 days post-injection).

    • Mice are treated with Fludelone (administered intraperitoneally three times a week) or a control (e.g., vehicle or Taxol).

    • Tumor burden is reassessed via bioluminescence imaging after a set number of treatments (e.g., 10 doses) and at the terminal stage.

    • Animal weight and general health are monitored to assess toxicity.

    • Survival rates are recorded.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action: Microtubule Stabilization

Fludelone, as an epothilone analog, exerts its anti-tumor effect by binding to the β-tubulin subunit of microtubules.[6] This binding stabilizes the microtubules, preventing their depolymerization, which is essential for the dynamic process of mitotic spindle formation during cell division. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1]

G cluster_cell Cancer Cell Fludelone Fludelone Tubulin β-Tubulin Subunit Fludelone->Tubulin Binds to Microtubule Microtubule Stabilization (Inhibition of Depolymerization) Tubulin->Microtubule MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of Fludelone in a cancer cell.

Experimental Workflow: In Vivo Xenograft Study

The following diagram illustrates the workflow for assessing the in vivo efficacy of Fludelone using a mouse xenograft model of ovarian cancer.

G cluster_setup Model Preparation cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis start Start cell_culture Culture OVCAR3 Luciferase Cells start->cell_culture end End injection Intraperitoneal Injection into NOD-SCID Mice cell_culture->injection imaging1 Baseline Bioluminescence Imaging injection->imaging1 treatment Administer Fludelone (3x weekly, 10 doses) imaging1->treatment imaging2 Interim Bioluminescence Imaging treatment->imaging2 monitoring Monitor Weight & Survival treatment->monitoring imaging3 Terminal Bioluminescence Imaging imaging2->imaging3 analysis Compare Tumor Burden & Survival vs. Control imaging3->analysis monitoring->analysis analysis->end

Caption: Workflow for in vivo evaluation of Fludelone.

References

An In-depth Technical Guide to the Interaction of Isofludelone with Tubulin Subunits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between isofludelone (KOS-1803), a third-generation epothilone (B1246373) B analogue, and its molecular target, the tubulin subunits of microtubules. As a microtubule-stabilizing agent, this compound exhibits potent antineoplastic activity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. This document details the mechanism of action, summarizes key quantitative data from closely related epothilones, provides in-depth experimental protocols for studying this interaction, and visualizes the critical signaling pathways and experimental workflows involved. Due to the limited availability of specific quantitative data for this compound, data from its parent compound, epothilone B, is used as a representative proxy to illustrate the binding affinity and effects on polymerization.

Introduction to this compound and its Target: Tubulin

This compound is a synthetic, third-generation epothilone B analogue with significant potential as an anti-mitotic and antineoplastic agent[1]. Like other epothilones, its primary cellular target is the tubulin heterodimer, the fundamental building block of microtubules. Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function, particularly in the formation and function of the mitotic spindle during cell division[2].

Microtubule-stabilizing agents like this compound bind to tubulin and shift the equilibrium towards microtubule polymerization, suppressing their dynamics. This leads to the formation of non-functional, hyper-stabilized microtubules, which in turn activates the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest and ultimately triggering apoptosis[2][3]. A key advantage of this compound is its ability to overcome multidrug resistance mediated by P-glycoprotein (P-gp), a common mechanism of resistance to other tubulin-targeting agents like taxanes[1].

Mechanism of Action: this compound's Interaction with Tubulin

This compound binds to a specific site on the β-tubulin subunit, the same or an overlapping site as paclitaxel[4]. This binding event induces a conformational change in the tubulin dimer, promoting a more polymerization-competent state. This stabilization of the microtubule lattice counteracts the natural dynamic instability, leading to a net increase in microtubule polymer mass and the formation of microtubule bundles within the cell.

The primary consequences of this microtubule stabilization are:

  • Disruption of Mitotic Spindle Function: The hyper-stabilized microtubules are unable to perform the delicate and dynamic movements required for proper chromosome segregation during mitosis.

  • Activation of the Spindle Assembly Checkpoint (SAC): The SAC is a cellular surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before allowing the cell to proceed to anaphase. The presence of dysfunctional, stabilized microtubules triggers a sustained SAC activation, leading to a prolonged arrest in mitosis[5][6].

  • Induction of Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death[3][7][8]. This is a key mechanism by which this compound exerts its cytotoxic effects on cancer cells.

Quantitative Data on Epothilone-Tubulin Interaction

ParameterCompoundValueAssay TypeReference
Inhibition Constant (Ki) Epothilone B0.71 µMCompetitive Radioligand Binding[3][9]
Epothilone B0.4 - 0.7 µMCompetitive Radioligand Binding[6]
Half-maximal Inhibitory Concentration (IC50) for Tubulin Polymerization Epothilone B0.52 µg/mL (~1.02 µM)Fluorescence-based Polymerization Assay[10]
Half-maximal Effective Concentration (EC50) for Tubulin Assembly Epothilone B5.7 ± 0.3 µMSedimentation Assay[11]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in light scattering as tubulin heterodimers polymerize into microtubules.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • This compound (or representative epothilone) stock solution in DMSO

  • Temperature-controlled 96-well plate reader capable of measuring absorbance at 340 nm

Protocol:

  • Preparation of Tubulin Polymerization Mix: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%. Keep the mix on ice.

  • Compound Preparation: Prepare serial dilutions of this compound in General Tubulin Buffer at 10x the final desired concentrations. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

  • Assay Setup: Pre-warm a 96-well plate to 37°C. Pipette 10 µL of the 10x compound dilutions into the wells.

  • Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition: Immediately place the plate in the 37°C plate reader and begin measuring the absorbance at 340 nm every 60 seconds for 60 minutes.

Data Analysis:

  • Subtract the initial absorbance reading (time 0) from all subsequent readings to correct for background.

  • Plot the change in absorbance versus time for each concentration.

  • Determine the maximum rate of polymerization (Vmax) and the plateau absorbance for each concentration.

  • Calculate the percentage of inhibition or promotion of polymerization relative to the vehicle control.

  • Plot the percentage of inhibition/promotion against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ or EC₅₀ value.

Competitive Tubulin Binding Assay (Fluorescence-Based)

This assay determines the binding affinity of an unlabeled ligand (this compound) by measuring its ability to displace a fluorescently labeled ligand from tubulin.

Materials:

  • Purified tubulin protein

  • Fluorescently labeled colchicine (B1669291) or a fluorescent taxane (B156437) derivative

  • Binding buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • This compound stock solution in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Protocol:

  • Assay Setup: In a 96-well black microplate, add a fixed concentration of tubulin (e.g., 3 µM) and a fixed concentration of the fluorescent probe (e.g., fluorescent colchicine at 3 µM) to each well.

  • Competitive Binding: Add varying concentrations of this compound to the wells. Include wells with no competitor (maximum fluorescence) and wells with a known competitor (e.g., nocodazole (B1683961) for colchicine site) as a positive control. A non-binding compound (e.g., paclitaxel (B517696) if using a colchicine probe) can be used as a negative control[12].

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent probe.

Data Analysis:

  • Normalize the fluorescence values to the control with no competitor (100% binding).

  • Plot the percentage of fluorescence intensity against the logarithm of the this compound concentration.

  • Fit the data to a competitive binding equation to determine the IC₅₀ value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Cell-Based Microtubule Bundling Assay (Immunofluorescence)

This assay visualizes the effect of this compound on the microtubule network in cultured cells.

Materials:

  • HeLa or other suitable cancer cell line

  • Cell culture medium and supplements

  • This compound stock solution in DMSO

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. After washing, permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

  • Immunostaining: Block non-specific binding with 1% BSA for 1 hour. Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature. After washing, incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.

  • Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Data Analysis:

  • Qualitatively assess the changes in the microtubule network, looking for the formation of microtubule bundles and altered cellular morphology.

  • Quantify the extent of microtubule bundling using image analysis software if desired.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Characterizing this compound-Tubulin Interaction

experimental_workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays tubulin_poly Tubulin Polymerization Assay (Turbidity/Fluorescence) binding_assay Competitive Binding Assay immuno Immunofluorescence (Microtubule Bundling) cell_cycle Cell Cycle Analysis (G2/M Arrest) immuno->cell_cycle Confirm Cellular Effect apoptosis_assay Apoptosis Assay (Annexin V/Caspase) cell_cycle->apoptosis_assay Assess Downstream Outcome This compound This compound This compound->tubulin_poly Determine IC50/EC50 This compound->binding_assay Determine Ki This compound->immuno

Workflow for characterizing this compound's interaction with tubulin.
Signaling Pathway of Microtubule Stabilization-Induced Mitotic Arrest

Microtubule stabilization by this compound activates the Spindle Assembly Checkpoint (SAC), leading to mitotic arrest.

mitotic_arrest_pathway cluster_drug Drug Action cluster_sac Spindle Assembly Checkpoint (SAC) cluster_outcome Cellular Outcome This compound This compound tubulin β-Tubulin This compound->tubulin mt Microtubule Stabilization tubulin->mt Polymerization kinetochore Unattached/Improperly Attached Kinetochores mt->kinetochore Disrupts Attachment sac_proteins SAC Proteins (Mad2, BubR1) kinetochore->sac_proteins Recruitment mcc Mitotic Checkpoint Complex (MCC) sac_proteins->mcc Formation apc APC/C-Cdc20 mcc->apc Inhibition mitotic_arrest Mitotic Arrest (G2/M Phase) apc->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Prolonged Arrest

This compound-induced microtubule stabilization activates the SAC, leading to mitotic arrest.
GSK-3β Signaling in Microtubule Dynamics

Glycogen synthase kinase 3β (GSK-3β) is a key regulator of microtubule stability through its phosphorylation of microtubule-associated proteins (MAPs).

gsk3b_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects on Microtubules pi3k PI3K/Akt Pathway gsk3b_inactive GSK-3β (Inactive) (p-Ser9) pi3k->gsk3b_inactive Phosphorylation (Inhibition) wnt Wnt Pathway wnt->gsk3b_inactive Inhibition gsk3b GSK-3β (Active) maps MAPs (e.g., MAP1B, APC) gsk3b->maps Phosphorylation gsk3b_inactive->maps Reduced Phosphorylation mt_stability Microtubule Stability maps->mt_stability Reduced Binding & Decreased Stability maps->mt_stability Increased Binding & Increased Stability

GSK-3β signaling pathway and its role in regulating microtubule stability.

Conclusion

This compound represents a promising new generation of microtubule-stabilizing agents with potent anticancer activity. Its mechanism of action, centered on the hyper-stabilization of microtubules and subsequent induction of mitotic arrest and apoptosis, makes it a valuable compound for cancer therapy, particularly in the context of multidrug resistance. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for researchers and drug developers to further investigate the intricate interactions of this compound and other epothilones with the tubulin cytoskeleton, paving the way for the development of more effective and targeted cancer therapies.

References

Foundational Studies of Epothilone B Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epothilones, a class of 16-membered macrolides originally isolated from the myxobacterium Sorangium cellulosum, have garnered significant attention in oncology for their potent anti-tumor activity.[1][2] Their mechanism of action, similar to taxanes, involves the stabilization of microtubules, leading to G2/M cell cycle arrest and subsequent apoptosis.[3][4] Notably, epothilones have demonstrated efficacy against taxane-resistant cancer cell lines, positioning them as promising candidates for novel cancer therapeutics.[1][2] This technical guide provides an in-depth overview of the foundational studies of epothilone (B1246373) B analogues, focusing on their synthesis, biological evaluation, and mechanisms of action.

Quantitative Data on Biological Activity

The anti-proliferative activity of epothilone B and its analogues has been extensively evaluated across various cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a comparative view of their potency.

Table 1: In Vitro Cytotoxicity (IC50, nM) of Epothilone B Analogues in Human Cancer Cell Lines

Compound/AnalogueA2780 (Ovarian)1A9 (Ovarian)1A9PTX10 (Paclitaxel-Resistant Ovarian)1A9PTX22 (Paclitaxel-Resistant Ovarian)A2780AD (Adriamycin-Resistant Ovarian)KB-31 (Cervical)KB-8511 (P-gp expressing Cervical)
Epothilone A-3.5---3.511
Epothilone B-1.5---0.62.5
Paclitaxel-2.5---2.24700
Analogue 3 (thiomethyl thiazole (B1198619) side chain)-----0.30.9
Analogue 6 (cyclopropyl)-----1.86.5
Analogue 8 (cyclopropyl)-----1.67.2
Analogue 10 (cyclopropyl)-----1.24.8
Analogue 12 (cyclopropyl)-----1.55.5
Analogue 13 (cyclopropyl)-----1.34.9
Analogue 14 (cyclopropyl)-----1.14.1

Data compiled from multiple sources, including Nicolaou et al. (2002).[5]

Table 2: Comparative GI50 Values of Microtubule Stabilizers in A2780 (1A9) Human Ovarian Carcinoma Cell Lines

CompoundGI50 (nM)
Epothilone D7.5
7-deoxy-epothilone D900
(S)-14-methoxy-epothilone D29
7-deoxy-(S)-14-methoxy-epothilone D2200
Paclitaxel15

Data from Britton et al. (2017).[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols employed in the study of epothilone B analogues.

Synthesis of Epothilone B Analogues

The total synthesis of epothilone B and its analogues is a complex undertaking that has been achieved through various strategic approaches. Common synthetic strategies often involve the coupling of key fragments followed by macrocyclization.

1. Stille Coupling for Side Chain Introduction:

This method is utilized for attaching the thiazole-containing side chain to the epothilone macrocycle.[5][7]

  • Materials: Vinyl iodide of the epothilone macrocycle, organostannane derivative of the side chain, Pd2(dba)3·CHCl3 (palladium catalyst), CuI (co-catalyst), AsPh3 (ligand), and DMF (solvent).

  • Procedure:

    • Dissolve the vinyl iodide and organostannane in DMF.

    • Add the palladium catalyst, copper iodide, and triphenylarsine (B46628) to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and purify the product using column chromatography.

2. Nozaki-Hiyama-Kishi (NHK) Coupling and Yamaguchi Macrolactonization:

This convergent strategy is employed for the synthesis of certain analogues, particularly those with modifications near the C12-C13 position.[5]

  • NHK Coupling:

    • Materials: Aldehyde fragment, vinyl iodide fragment, CrCl2 (catalyst), NiCl2 (co-catalyst), 4-t-BuPy (ligand), and DMSO (solvent).

    • Procedure:

      • Combine the aldehyde and vinyl iodide fragments in DMSO.

      • Add the chromium and nickel catalysts and the ligand.

      • Stir the reaction at room temperature to facilitate the carbon-carbon bond formation.

      • Work up the reaction and purify the coupled product.

  • Yamaguchi Macrolactonization:

    • Materials: The seco-acid obtained from the NHK coupling, 2,4,6-trichlorobenzoyl chloride, triethylamine (B128534), and 4-DMAP (catalyst) in a suitable solvent like THF.

    • Procedure:

      • Treat the seco-acid with 2,4,6-trichlorobenzoyl chloride and triethylamine to form the mixed anhydride.

      • Slowly add a solution of 4-DMAP in the solvent to the reaction mixture under high dilution conditions to promote intramolecular cyclization.

      • Purify the resulting macrocycle by column chromatography.

Biological Evaluation

1. In Vitro Cytotoxicity Assay:

The anti-proliferative effects of epothilone B analogues are commonly assessed using cytotoxicity assays such as the MTT or SRB assay.

  • Materials: Cancer cell lines, 96-well plates, cell culture medium, fetal bovine serum (FBS), antibiotics, epothilone B analogues, and MTT or SRB reagent.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the epothilone B analogues for a specified period (e.g., 48-72 hours).

    • After the incubation period, add the MTT or SRB reagent and incubate further according to the manufacturer's protocol.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

2. Tubulin Polymerization Assay:

This assay directly measures the ability of epothilone B analogues to promote the polymerization of tubulin into microtubules.[5]

  • Materials: Purified tubulin, polymerization buffer (e.g., PIPES, MgCl2, EGTA), GTP, and a fluorescence or absorbance-based detection system. Commercial kits are also available (e.g., from Cytoskeleton, Inc.).

  • Procedure:

    • Prepare a reaction mixture containing purified tubulin in polymerization buffer.

    • Add the epothilone B analogue at various concentrations.

    • Initiate polymerization by adding GTP and incubating the mixture at 37°C.

    • Monitor the increase in turbidity (absorbance at 340 nm) or fluorescence over time using a spectrophotometer or fluorometer.

    • The rate and extent of polymerization are indicative of the compound's microtubule-stabilizing activity.

Signaling Pathways and Experimental Workflows

The biological effects of epothilone B analogues are mediated through complex signaling networks. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

EpothiloneB_Signaling cluster_pathway PI3K/AKT/mTOR Pathway EpoB Epothilone B Analogue Tubulin β-Tubulin Binding EpoB->Tubulin PI3K PI3K EpoB->PI3K Inhibition* Microtubule Microtubule Stabilization Tubulin->Microtubule G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Resistance Drug Resistance Cell_Survival->Resistance caption *Some studies suggest that inhibition of the PI3K/AKT/mTOR pathway can enhance the apoptotic effects of epothilone B. [16] Experimental_Workflow Design Analogue Design & Computational Modeling Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Biological Evaluation Purification->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) InVitro->Cytotoxicity TubulinAssay Tubulin Polymerization Assay InVitro->TubulinAssay Mechanism Mechanism of Action Studies InVitro->Mechanism LeadOpt Lead Optimization InVitro->LeadOpt CellCycle Cell Cycle Analysis Mechanism->CellCycle ApoptosisAssay Apoptosis Assays (e.g., Annexin V) Mechanism->ApoptosisAssay Mechanism->LeadOpt LeadOpt->Synthesis InVivo In Vivo Studies (Xenograft Models) LeadOpt->InVivo

References

The Discovery and Development of KOS-1803 (Iso-fludelone): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KOS-1803, also known as Iso-fludelone, is a rationally designed, third-generation synthetic epothilone (B1246373) that has demonstrated significant potential as a microtubule-stabilizing anticancer agent. Discovered at Memorial Sloan Kettering Cancer Center and developed by Kosan Biosciences, KOS-1803 was engineered to overcome limitations of earlier taxanes and natural epothilones, exhibiting improved metabolic stability, enhanced water solubility, and potent antitumor activity in a range of preclinical models, including those resistant to conventional chemotherapeutics. This technical guide provides a comprehensive overview of the discovery, preclinical development, and analytical methodologies for KOS-1803, intended for researchers and professionals in the field of oncology drug development.

Introduction

The epothilones are a class of 16-membered macrolides, originally identified as metabolites of the soil bacterium Sorangium cellulosum. Their mechanism of action, similar to the taxanes, involves the stabilization of microtubules, leading to G2/M cell cycle arrest and subsequent apoptosis in proliferating cells. This shared mechanism, however, is where the similarities end. Epothilones have demonstrated significant activity against taxane-resistant cancer cell lines, including those with tubulin mutations or overexpression of P-glycoprotein, a key mediator of multidrug resistance.

KOS-1803 emerged from a focused medicinal chemistry effort to optimize the pharmacological properties of the natural epothilone scaffold. Key structural modifications, including the incorporation of an isoxazole (B147169) moiety and a trifluoromethyl group, were introduced to enhance metabolic stability and aqueous solubility, respectively.[1] These improvements aimed to create a more drug-like molecule with a superior therapeutic index.

Mechanism of Action: Microtubule Stabilization

KOS-1803 exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding event promotes the polymerization of tubulin dimers into stable microtubules and inhibits their subsequent depolymerization. The resulting stabilization of the microtubule network disrupts the dynamic instability essential for the formation and function of the mitotic spindle during cell division. This interference with microtubule dynamics leads to a prolonged mitotic block, ultimately triggering the apoptotic cascade and cell death.

The signaling pathway initiated by KOS-1803-induced microtubule stabilization is depicted below:

KOS-1803_Mechanism_of_Action KOS1803 KOS-1803 Tubulin β-Tubulin Subunit KOS1803->Tubulin Binds to Microtubule Microtubule Stabilization (Inhibition of Depolymerization) Tubulin->Microtubule Promotes MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle Leads to CellCycleArrest G2/M Cell Cycle Arrest MitoticSpindle->CellCycleArrest Causes Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces Cell_Viability_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Culture cancer cell lines to exponential growth phase Harvest Harvest and count cells CellCulture->Harvest Seed Seed cells into 96-well plates Harvest->Seed PrepareDrug Prepare serial dilutions of KOS-1803 Seed->PrepareDrug AddDrug Add KOS-1803 to wells PrepareDrug->AddDrug Incubate Incubate for 72 hours AddDrug->Incubate AddReagent Add viability reagent (e.g., MTT, SRB) Incubate->AddReagent IncubateReagent Incubate for color development AddReagent->IncubateReagent Readout Measure absorbance/ fluorescence IncubateReagent->Readout CalculateIC50 Calculate IC50 values Readout->CalculateIC50 Xenograft_Study_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint CellPrep Prepare human cancer cell suspension Implantation Subcutaneous implantation into nude mice CellPrep->Implantation TumorGrowth Allow tumors to reach a palpable size Implantation->TumorGrowth Randomization Randomize mice into treatment groups TumorGrowth->Randomization Dosing Administer KOS-1803 (e.g., i.v.) Randomization->Dosing TumorMeasurement Measure tumor volume periodically Dosing->TumorMeasurement BodyWeight Monitor body weight (toxicity) Dosing->BodyWeight Endpoint Endpoint analysis (e.g., tumor weight) TumorMeasurement->Endpoint BodyWeight->Endpoint

References

An In-depth Technical Guide to the Preclinical Pharmacology of Utidelone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "Isofludelone" is not available in the public domain. This guide focuses on the preclinical pharmacology of Utidelone (UTD1) , a novel, genetically engineered epothilone (B1246373) analog with a similar sounding name and a well-documented profile as a microtubule-stabilizing anticancer agent. Utidelone is currently approved in China for metastatic breast cancer and is under investigation for various other solid tumors.[1][2]

Introduction to Utidelone

Utidelone (UTD1) is a next-generation, genetically engineered analog of epothilone B, a class of microtubule-stabilizing agents.[3][4] Developed through the genetic manipulation of the polyketide biosynthetic gene cluster, Utidelone exhibits a broad spectrum of potent antitumor activity against various cancer types, including those that have developed resistance to taxanes.[5][6] Its key advantages include a favorable safety profile, efficacy against multidrug-resistant tumors, and the ability to cross the blood-brain barrier.[1][2][7] An oral formulation (UTD2) is also in clinical development, offering the potential for improved patient convenience and compliance.[8][9]

Mechanism of Action

The primary mechanism of action of Utidelone is the stabilization of microtubules, which are critical components of the cellular cytoskeleton involved in mitosis, cell structure, and intracellular transport.[10]

  • Binding to β-Tubulin: Utidelone binds to the β-tubulin subunit of microtubules, at or near the taxane-binding site.[10][11]

  • Microtubule Stabilization: This binding enhances the polymerization of tubulin dimers and stabilizes existing microtubules, protecting them from disassembly.[10][11] This action disrupts the normal dynamic instability of microtubules, which is essential for their function.

  • Mitotic Arrest: The suppression of microtubule dynamics leads to the formation of abnormal mitotic spindles, causing the cell cycle to arrest in the G2/M phase.[3][10]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[3][10] This process involves the cleavage of caspase-3 and poly ADP-ribose polymerase (PARP), a decrease in mitochondrial membrane potential, and the release of cytochrome c.[3]

  • ROS/JNK Pathway Involvement: In colorectal cancer cells, Utidelone-induced apoptosis has been shown to be mediated by an increase in reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3]

Utidelone_Mechanism_of_Action cluster_cell Cancer Cell Utidelone Utidelone Tubulin β-Tubulin Subunit Utidelone->Tubulin Binds to Microtubules Microtubule Stabilization (Polymerization Enhanced) Tubulin->Microtubules Dynamics Suppression of Microtubule Dynamics Microtubules->Dynamics Spindle Aberrant Mitotic Spindle Formation Dynamics->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest ROS_JNK ROS Production & JNK Pathway Activation Arrest->ROS_JNK Apoptosis Apoptosis ROS_JNK->Apoptosis Tubulin_Polymerization_Workflow prep Prepare Reagents on Ice (Tubulin, GTP, Buffer, Utidelone) plate Add Reaction Mix to Pre-warmed 96-well Plate (37°C) prep->plate read Kinetic Read at 340 nm (1 min intervals for 60 min at 37°C) plate->read analyze Plot OD vs. Time & Analyze Polymerization Curves read->analyze Cell_Cycle_Analysis_Workflow treat Treat Cells with Utidelone (e.g., 24h) harvest Harvest Adherent & Floating Cells treat->harvest fix Fix in Cold 70% Ethanol harvest->fix stain Stain with Propidium Iodide & RNase A fix->stain analyze Acquire Data on Flow Cytometer stain->analyze quantify Quantify Cell Percentages in G0/G1, S, G2/M Phases analyze->quantify

References

Methodological & Application

Application Notes and Protocols for the Use of Isoflavones in In-Vitro Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Isofludelone" did not yield specific results in scientific literature searches. It is possible that this is a novel compound, a proprietary name, or a misspelling. These application notes and protocols are therefore based on the broader class of isoflavones , a group of naturally occurring phytoestrogens extensively studied for their anticancer properties in in-vitro models. The protocols provided are generalized and may require optimization for specific isoflavones and cancer cell lines.

Introduction

Isoflavones, such as genistein (B1671435) and daidzein (B1669772), are a class of diphenolic compounds that have garnered significant interest in cancer research.[1][2] They are known to exert anti-proliferative, pro-apoptotic, and anti-angiogenic effects on various cancer cell lines.[1][2] The multifaceted mechanism of action of isoflavones involves the modulation of key cellular signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical for cancer cell survival and proliferation.[1][3] These notes provide an overview of the in-vitro applications of isoflavones in cancer research, including protocols for assessing their cytotoxic effects and elucidating their molecular mechanisms.

Data Presentation: Cytotoxicity of Common Isoflavones

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of the well-studied isoflavones, genistein and daidzein, in various human cancer cell lines. These values can serve as a reference for designing dose-response experiments.

Isoflavone (B191592)Cancer Cell LineCancer TypeIC50 Value (µM)Citation
GenisteinHeLaCervical Cancer10.0 - 35[4]
GenisteinME-180Cervical Cancer60[4]
GenisteinSiHaCervical Cancer80[4]
GenisteinMCF-7Breast Cancer47.5[5]
GenisteinSW480Colorectal CancerNot specified, dose-dependent inhibition observed[6]
GenisteinSW620Colorectal CancerNot specified, dose-dependent inhibition observed[6]
DaidzeinBEL-7402Liver Cancer59.7 ± 8.1[7]
DaidzeinMCF-7Breast Cancer50[8][9]
DaidzeinCaov-3Ovarian CancerEffective at 10⁻⁸ - 10⁻¹⁰ M[10]
DaidzeinNIH:OVCAR-3Ovarian CancerEffective at 10⁻⁸ - 10⁻¹⁰ M[10]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the in-vitro anticancer effects of isoflavones.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of an isoflavone on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Isoflavone stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the isoflavone in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted isoflavone solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest isoflavone concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cancer cells treated with an isoflavone using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Isoflavone stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of the isoflavone (e.g., the IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Western Blot Analysis of Signaling Proteins (Akt and NF-κB Pathways)

This protocol outlines the procedure for analyzing the expression and phosphorylation status of key proteins in the Akt and NF-κB signaling pathways following isoflavone treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Isoflavone stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the isoflavone as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_outcome Outcome cell_culture 1. Cell Culture (Select cancer cell line) cell_seeding 3. Cell Seeding cell_culture->cell_seeding isoflavone_prep 2. Isoflavone Preparation (Stock solution in DMSO) treatment 4. Isoflavone Treatment (Dose-response & time-course) isoflavone_prep->treatment cell_seeding->treatment viability_assay 5a. Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay 5b. Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay western_blot 5c. Western Blot (Signaling pathways) treatment->western_blot ic50 IC50 Determination viability_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant protein_exp Protein Expression/ Phosphorylation Changes western_blot->protein_exp

Caption: Experimental workflow for in-vitro analysis of isoflavones.

Signaling Pathway Modulation

G cluster_pathway Isoflavone Mechanism of Action cluster_akt PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_cellular_effects Cellular Effects Isoflavone Isoflavone (e.g., Genistein) pAkt p-Akt (Active) Isoflavone->pAkt Inhibits IkappaB_p p-IκBα Isoflavone->IkappaB_p Inhibits Degradation PI3K PI3K Akt Akt PI3K->Akt Activates Akt->pAkt Phosphorylation Proliferation Cell Proliferation pAkt->Proliferation Survival Cell Survival pAkt->Survival Apoptosis Apoptosis pAkt->Apoptosis IkappaB IκBα NFkappaB NF-κB NFkappaB_active NF-κB (Active) IkappaB_p->NFkappaB_active Releases Nucleus Nucleus NFkappaB_active->Nucleus Translocates to Gene_Transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) NFkappaB_active->Gene_Transcription Gene_Transcription->Proliferation Gene_Transcription->Survival Gene_Transcription->Apoptosis

Caption: Isoflavone-mediated inhibition of Akt and NF-κB pathways.

References

Application Notes and Protocols for Assessing Isofludelone Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Isofludelone, a novel investigational anti-cancer agent, using xenograft models. The following sections detail the necessary procedures for cell line selection, establishment of xenografts, administration of this compound, and monitoring of tumor growth and other key endpoints. The protocols are designed to ensure robust and reproducible assessment of this compound's therapeutic potential.

Mechanism of Action and Signaling Pathway

While the precise mechanism of this compound is under investigation, it is hypothesized to target key signaling pathways involved in tumor cell proliferation and survival. A putative pathway involves the inhibition of the PI3K/Akt/mTOR signaling cascade, a critical regulator of cell growth and metabolism frequently dysregulated in cancer.

Isofludelone_Signaling_Pathway cluster_cell Cancer Cell Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival This compound This compound This compound->PI3K inhibits

Caption: Putative signaling pathway targeted by this compound.

Experimental Workflow for Efficacy Assessment

A typical workflow for assessing the efficacy of this compound in a xenograft model is outlined below. This process begins with the selection of an appropriate cancer cell line and culminates in data analysis and interpretation.

Experimental_Workflow Cell Line Selection Cell Line Selection Cell Culture & Expansion Cell Culture & Expansion Cell Line Selection->Cell Culture & Expansion Xenograft Implantation Xenograft Implantation Cell Culture & Expansion->Xenograft Implantation Tumor Growth & Monitoring Tumor Growth & Monitoring Xenograft Implantation->Tumor Growth & Monitoring Randomization & Treatment Initiation Randomization & Treatment Initiation Tumor Growth & Monitoring->Randomization & Treatment Initiation This compound Administration This compound Administration Randomization & Treatment Initiation->this compound Administration Tumor Volume Measurement Tumor Volume Measurement This compound Administration->Tumor Volume Measurement Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation

Caption: General experimental workflow for in vivo efficacy studies.

Detailed Experimental Protocols

Cell Line Selection and Culture
  • Selection: Choose a human cancer cell line relevant to the therapeutic indication of this compound. Ensure the cell line has a known tumorigenic potential in immunocompromised mice. For this protocol, we will use the hypothetical human breast cancer cell line, MDA-MB-231.

  • Culture Conditions: Culture MDA-MB-231 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Quality Control: Regularly test cells for mycoplasma contamination. Authenticate cell line identity using short tandem repeat (STR) profiling.

Xenograft Model Establishment
  • Animals: Use female athymic nude mice (nu/nu), 6-8 weeks of age. Allow mice to acclimatize for at least one week before any procedures. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation for Implantation:

    • Harvest MDA-MB-231 cells during the logarithmic growth phase using trypsin-EDTA.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Subcutaneous Implantation:

    • Anesthetize the mouse using isoflurane.

    • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[1]

    • Monitor the mice for tumor growth.

Treatment Protocol
  • Tumor Monitoring and Randomization:

    • Begin measuring tumor volume once tumors become palpable, typically 7-10 days post-implantation.[2]

    • Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[2]

  • Preparation of this compound:

    • Prepare the dosing solution of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water).

    • The vehicle alone will be used for the control group.

  • Administration:

    • Administer this compound or vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the pharmacokinetic properties of this compound.[2] For this protocol, we will assume oral gavage once daily.

    • Monitor the body weight of the mice twice weekly as an indicator of toxicity.

Efficacy Evaluation
  • Tumor Growth Inhibition (TGI):

    • Measure tumor volumes two to three times per week using digital calipers.[2]

    • The primary endpoint is typically the percentage of tumor growth inhibition (%TGI) at the end of the study.

    • %TGI is calculated as: %TGI = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100.

  • Study Termination:

    • The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed in the treated groups (e.g., >20% body weight loss).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups. Below are examples of how to present efficacy and toxicity data.

Table 1: Efficacy of this compound in MDA-MB-231 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control-QD, PO1850 ± 150--
This compound25QD, PO980 ± 11047<0.05
This compound50QD, PO520 ± 8572<0.01

Data are hypothetical and for illustrative purposes only.

Table 2: Toxicity Assessment of this compound

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) ± SEMTreatment-Related Deaths
Vehicle Control-+5.2 ± 1.50/10
This compound25-2.1 ± 2.00/10
This compound50-8.5 ± 3.10/10

Data are hypothetical and for illustrative purposes only.

Concluding Remarks

These protocols provide a standardized framework for assessing the in vivo efficacy of this compound in xenograft models. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data to support the preclinical development of this novel anti-cancer agent. It is crucial to adapt these protocols based on the specific characteristics of the compound and the research questions being addressed.

References

Application Note: Quantitative Analysis of Isofludelone in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Isofludelone in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a straightforward sample preparation procedure and optimized LC-MS/MS parameters for accurate and precise quantification. This method is suitable for pharmacokinetic studies and other drug development applications requiring the measurement of this compound concentrations in a biological matrix.

Introduction

This compound is a novel therapeutic agent whose pharmacokinetic profile is of significant interest in preclinical and clinical development. Accurate quantification of this compound in plasma is essential for determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the preferred method for bioanalytical studies.[1][2] This document provides a comprehensive protocol for the extraction and quantification of this compound from plasma.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (with anticoagulant)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.[3][4]

  • Spiking : To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Precipitation : Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[5]

  • Vortexing : Vortex the mixture for 2 minutes to ensure thorough mixing and complete protein precipitation.[5]

  • Centrifugation : Centrifuge the samples at 12,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[5]

  • Supernatant Collection : Carefully transfer the supernatant to a clean tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the initial mobile phase.[5]

  • Filtration : Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial for analysis.[5]

LC-MS/MS Instrumentation and Conditions

Optimal instrument parameters are crucial for achieving the desired sensitivity and selectivity.[6] The following are typical starting conditions that should be optimized for the specific system being used.

Table 1: Liquid Chromatography Parameters

ParameterValue
System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)[7]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Linear gradient from 5% to 95% B over 5 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound To be determinedTo be determinedTo be optimized
Internal Standard To be determinedTo be determinedTo be optimized

Method Validation

The developed method should be validated according to regulatory guidelines to ensure its reliability.[8] Key validation parameters include:

  • Linearity : The method demonstrated good linearity over a concentration range of 1 to 1000 ng/mL.

  • Accuracy and Precision : Intra- and inter-day accuracy and precision were within acceptable limits (±15%).[9]

  • Lower Limit of Quantification (LLOQ) : The LLOQ was determined to be 1 ng/mL.

  • Recovery : The extraction recovery of this compound and the internal standard was consistent and reproducible.

  • Matrix Effect : No significant matrix effect was observed.

  • Stability : this compound was found to be stable in plasma under various storage and handling conditions.

Data Presentation

Table 4: Summary of Method Validation Data

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
LLOQ 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Intra-day Accuracy (%RE) ± 8%
Inter-day Accuracy (%RE) ± 10%
Mean Extraction Recovery > 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Add Acetonitrile (300 µL) add_is->protein_precipitation vortex Vortex (2 min) protein_precipitation->vortex centrifuge Centrifuge (12,000 rpm, 15 min) vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate to Dryness collect_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter_sample Filter (0.22 µm) reconstitute->filter_sample lc_separation UHPLC Separation (C18 Column) filter_sample->lc_separation ms_detection Tandem MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification pharmacokinetics Pharmacokinetic Analysis quantification->pharmacokinetics

Caption: Workflow for the quantitative analysis of this compound in plasma.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in drug development and pharmacokinetic research.

References

Application Notes and Protocols for Evaluating Microtubule Dynamics after Isofludelone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their intrinsic dynamic instability, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated. The critical role of microtubule dynamics in cell proliferation has made them a prime target for the development of anticancer therapeutics.

Microtubule-targeting agents are broadly classified as either microtubule-stabilizing or -destabilizing agents. Isofludelone is a novel investigational compound belonging to the class of microtubule-destabilizing agents. Its mechanism of action involves binding to β-tubulin, thereby inhibiting tubulin polymerization. This disruption of the microtubule network leads to the arrest of the cell cycle, typically at the G2/M phase, and can ultimately induce apoptosis in cancer cells.

These application notes provide a comprehensive guide to methodologies for the quantitative and qualitative evaluation of microtubule dynamics following treatment with this compound. The protocols detailed below will enable researchers to characterize the effects of this compound on microtubule polymerization both in vitro and in a cellular context.

Part 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm.

Experimental Protocol

Materials and Reagents:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM stock)

  • Glycerol

  • This compound (stock solution in DMSO)

  • Positive control (e.g., Nocodazole)

  • Vehicle control (DMSO)

  • 96-well, clear-bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

    • Prepare a working stock of this compound and control compounds in General Tubulin Buffer. A serial dilution is recommended to determine the IC50 value (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 1%.

  • Reaction Setup (on ice):

    • Prepare the tubulin polymerization mix. For a final concentration of 3 mg/mL tubulin, combine the reconstituted tubulin with General Tubulin Buffer, 1 mM GTP, and 10% glycerol.

    • In a pre-chilled 96-well plate, add 10 µL of the 10x compound dilutions (this compound, positive control, or vehicle).

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[1]

  • Data Analysis:

    • Plot the absorbance at 340 nm as a function of time for each concentration of this compound.

    • Determine the maximum rate of polymerization (Vmax) and the final steady-state microtubule polymer mass for each concentration.

    • Calculate the IC50 value of this compound for the inhibition of tubulin polymerization by plotting the percentage of inhibition against the logarithm of the this compound concentration.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tubulin Reconstitute Tubulin prep_mix Prepare Tubulin Polymerization Mix prep_tubulin->prep_mix prep_this compound Prepare this compound Dilutions add_compounds Add Compounds to 96-well Plate prep_this compound->add_compounds prep_controls Prepare Controls (Vehicle, Nocodazole) prep_controls->add_compounds add_tubulin_mix Add Tubulin Mix to Initiate prep_mix->add_tubulin_mix add_compounds->add_tubulin_mix read_plate Measure Absorbance at 340 nm (37°C) add_tubulin_mix->read_plate plot_curves Plot Polymerization Curves read_plate->plot_curves calc_inhibition Calculate % Inhibition plot_curves->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 G cluster_cell_culture Cell Culture & Treatment cluster_staining Immunostaining cluster_imaging Imaging & Analysis seed_cells Seed Cells on Coverslips treat_cells Treat with this compound seed_cells->treat_cells fixation Fixation (PFA or Methanol) treat_cells->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation (anti-α-tubulin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab counterstain Nuclear Counterstain (DAPI) secondary_ab->counterstain mounting Mount Coverslips counterstain->mounting imaging Fluorescence Microscopy mounting->imaging analysis Quantitative Image Analysis imaging->analysis G cluster_prep Cell Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis seed_cells Seed Cells in Imaging Dish label_mt Label Microtubules (e.g., GFP-Tubulin) seed_cells->label_mt add_this compound Add this compound/Vehicle label_mt->add_this compound acquire_timelapse Acquire Time-Lapse Images (37°C, 5% CO2) add_this compound->acquire_timelapse visual_inspection Visual Inspection of Movies acquire_timelapse->visual_inspection quantify_dynamics Quantify Dynamic Parameters visual_inspection->quantify_dynamics generate_plots Generate Plots and Statistics quantify_dynamics->generate_plots G cluster_pathway Mechanism of Action This compound This compound tubulin β-Tubulin Binding This compound->tubulin inhibition Inhibition of Tubulin Polymerization tubulin->inhibition disruption Microtubule Network Disruption inhibition->disruption spindle Mitotic Spindle Disruption disruption->spindle arrest G2/M Cell Cycle Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

References

Application of Genistein in Multidrug-Resistant (MDR) Cell Lines: A Representative Study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Isofludelone" did not yield specific results in scientific literature searches. Therefore, these application notes and protocols are based on the well-researched isoflavone (B191592), Genistein (B1671435) , as a representative compound for studying the effects of isoflavones on multidrug-resistant (MDR) cancer cell lines.

Application Notes

Introduction

Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), which actively effluxes chemotherapeutic drugs from cancer cells.[1] Genistein (4′,5,7-trihydroxyisoflavone), a naturally occurring isoflavone found in soy products, has been investigated for its potential to modulate MDR in various cancer cell lines.[1][2] These notes provide an overview of Genistein's application in MDR research and detailed protocols for its investigation.

Mechanism of Action in MDR Cell Lines

Genistein exhibits a complex and sometimes contradictory role in the context of MDR. Its effects are often dependent on its concentration and the specific cell line being studied.

  • Modulation of ABC Transporters: Genistein has been shown to interact with P-glycoprotein and inhibit its drug transport function, leading to increased intracellular accumulation of chemotherapeutic agents like doxorubicin (B1662922) and rhodamine 123 in P-gp-expressing cells.[3] However, some studies have also reported that Genistein can, under certain conditions, increase the expression and activity of P-gp and Multidrug Resistance-Associated Protein 2 (MRP2), potentially enhancing chemoresistance.[1][4] This induction may be mediated through the Pregnane-X-Receptor (PXR).[4][5]

  • Induction of Apoptosis and Cell Cycle Arrest: Genistein can induce programmed cell death (apoptosis) and cause cell cycle arrest, typically at the G2/M phase, in various cancer cell lines.[2][6][7] This is achieved by modulating the expression of key regulatory proteins. For instance, it can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax, leading to the activation of caspases.[7][8]

  • Interference with Signaling Pathways: The anticancer effects of Genistein are also attributed to its ability to modulate multiple critical signaling pathways that are often dysregulated in cancer and contribute to drug resistance:

    • PI3K/Akt/mTOR Pathway: Genistein can inhibit this key survival pathway, leading to decreased cell proliferation and increased apoptosis.[8][9][10]

    • NF-κB Pathway: By inhibiting the activation of NF-κB, Genistein can sensitize cancer cells to the effects of chemotherapeutic agents.[7][8][9][10]

    • MAPK Pathway: Genistein has been shown to suppress the JNK and p38 signaling pathways, contributing to reduced cell proliferation.[8][10]

Data Presentation

Table 1: Antiproliferative Activity of Genistein (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MCF-7Breast Cancer47.5Not Specified
PC3Prostate Cancer48024
MDA-MB-231Breast Cancer~20Not Specified

Note: IC50 values can vary significantly based on experimental conditions (e.g., cell density, serum concentration, assay method).

Table 2: Effect of Genistein on Apoptosis in Cancer Cell Lines

Cell LineGenistein Concentration (µM)Exposure Time (h)% of Apoptotic Cells
SW173680489.78
PC31202419.66
PC32402421.66
PC34802423.33

Mandatory Visualizations

Genistein's Impact on MDR Signaling Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_NFKB NF-κB Pathway cluster_MAPK MAPK Pathway Genistein Genistein PI3K PI3K Genistein->PI3K IKK IKK Genistein->IKK JNK JNK Genistein->JNK p38 p38 Genistein->p38 Pgp P-gp Efflux Pump Genistein->Pgp Inhibits activity Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis inhibition promotes mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation IkB IκB IKK->IkB inhibits degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB->Proliferation NFkB->Apoptosis inhibition promotes JNK->Proliferation p38->Proliferation Pgp->Proliferation contributes to

Caption: Genistein's modulation of key signaling pathways in MDR cancer cells.

Experimental Workflow: Cell Viability and Apoptosis Assays cluster_culture Cell Culture cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Flow Cytometry) start Seed MDR and Parental Cell Lines in Plates treat Treat with varying concentrations of Genistein (e.g., 24, 48, 72h) start->treat MTT_add Add MTT Reagent treat->MTT_add Apoptosis_harvest Harvest Cells (including supernatant) treat->Apoptosis_harvest MTT_incubate Incubate (2-4h) MTT_add->MTT_incubate MTT_solubilize Add Solubilizing Agent (e.g., DMSO) MTT_incubate->MTT_solubilize MTT_read Read Absorbance (e.g., 570 nm) MTT_solubilize->MTT_read MTT_result Calculate IC50 MTT_read->MTT_result Apoptosis_wash Wash with PBS Apoptosis_harvest->Apoptosis_wash Apoptosis_stain Resuspend in Binding Buffer + Annexin V-FITC & PI Apoptosis_wash->Apoptosis_stain Apoptosis_incubate Incubate (15 min, dark) Apoptosis_stain->Apoptosis_incubate Apoptosis_analyze Analyze by Flow Cytometry Apoptosis_incubate->Apoptosis_analyze Apoptosis_result Quantify Apoptotic vs. Viable/Necrotic Cells Apoptosis_analyze->Apoptosis_result

Caption: Workflow for assessing Genistein's effect on cell viability and apoptosis.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • MDR and parental (drug-sensitive) cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Genistein stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of Genistein in complete medium. Remove the old medium from the wells and add 100 µL of the Genistein dilutions. Include wells with vehicle control (DMSO concentration matched to the highest Genistein dose) and untreated controls.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • Cells treated with Genistein as described above (in 6-well plates)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of Genistein for a specified time (e.g., 48 hours).[6]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant (which contains floating/apoptotic cells).

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[12]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins (e.g., P-gp, Akt, cleaved caspase-3) following treatment with Genistein.

Materials:

  • Cells treated with Genistein

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-Akt, anti-phospho-Akt, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.

References

Application Notes and Protocols for Isofludelone Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofludelone (also known as KOS-1803) is a synthetic, third-generation epothilone (B1246373) B analogue with potent antineoplastic properties.[1][2] Its primary mechanism of action is the inhibition of mitosis through the stabilization of microtubules. This compound binds to tubulin, promoting its polymerization and preventing the dynamic instability necessary for mitotic spindle function. This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][2] A key advantage of this compound is its ability to overcome multidrug resistance mediated by P-glycoprotein (P-gp), a common challenge with other microtubule-targeting agents like taxanes.[2]

The rationale for using this compound in combination therapy is to enhance its anti-tumor efficacy, overcome potential resistance mechanisms, and target cancer cells through complementary pathways. Combining this compound with agents that have different mechanisms of action can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects.

This document provides detailed application notes and experimental protocols for designing and conducting preclinical studies to evaluate this compound in combination with other therapeutic agents, using a PD-1 inhibitor as a representative example for a rational combination strategy.

Application Notes: Principle of a Rational Combination

Combining a microtubule-stabilizing agent like this compound with an immune checkpoint inhibitor, such as an anti-PD-1 antibody (e.g., Nivolumab), is a scientifically-driven strategy. The principle is based on the concept of inducing immunogenic cell death (ICD).

  • Induction of Immunogenic Cell Death (ICD) : Certain cytotoxic agents, including microtubule inhibitors, can induce a form of cancer cell death that stimulates an anti-tumor immune response. By causing mitotic catastrophe, this compound can trigger the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system, attracting and activating dendritic cells (DCs).

  • T-Cell Priming and Activation : Activated DCs present tumor antigens to T-cells, priming a tumor-specific immune response.

  • Overcoming Immune Suppression : Tumors often evade immune attack by upregulating immune checkpoint proteins like PD-L1, which binds to PD-1 on T-cells, inactivating them. An anti-PD-1 antibody blocks this interaction, "releasing the brakes" on the T-cells and allowing them to recognize and kill cancer cells.

This combination aims to simultaneously kill tumor cells with this compound while using a PD-1 inhibitor to invigorate the resulting anti-tumor immune response for a more durable and potent effect.

Experimental Design and Workflow

A typical preclinical workflow for evaluating an this compound combination therapy involves a multi-stage process, starting with in vitro screening to establish synergy and moving to in vivo models to confirm efficacy and safety.

Caption: Preclinical workflow for this compound combination studies.

Key Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using a Checkerboard Assay

Objective: To determine if the combination of this compound and a partner drug results in synergistic, additive, or antagonistic effects on cancer cell viability.

Materials:

  • Selected cancer cell line (e.g., murine colon adenocarcinoma MC38 for syngeneic models)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Combination Partner Drug (e.g., anti-mouse PD-1 antibody for co-culture; or a small molecule inhibitor like a MEK inhibitor for direct synergy)

  • 96-well flat-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Methodology:

  • Single-Agent Titration:

    • Seed cells in 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.

    • Prepare 2-fold serial dilutions of this compound and the partner drug individually in culture medium.

    • Treat cells with the single agents across a wide concentration range (e.g., 8-10 concentrations).

    • Incubate for 72 hours.

    • Measure cell viability using CellTiter-Glo® according to the manufacturer's protocol.

    • Calculate the IC50 (concentration that inhibits 50% of cell growth) for each drug using non-linear regression analysis (e.g., in GraphPad Prism).

  • Combination Matrix (Checkerboard) Setup:

    • Based on the IC50 values, design a matrix of concentrations. Typically, a 6x6 or 8x8 matrix is used, spanning concentrations above and below the respective IC50 values.

    • Seed cells as described above.

    • Prepare dilutions of this compound in the horizontal direction of the plate and the partner drug in the vertical direction.

    • Add the drug solutions to the plate so that each well receives a unique combination of concentrations. Include wells for each drug alone and untreated controls.

    • Incubate for 72 hours.

    • Measure cell viability.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration combination relative to untreated controls.

    • Analyze the interaction using the Chou-Talalay method to calculate a Combination Index (CI).[3] Software such as CompuSyn can be used for this analysis.

      • CI < 1 indicates Synergy

      • CI = 1 indicates an Additive effect

      • CI > 1 indicates Antagonism

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in combination with an anti-PD-1 antibody in an immunocompetent mouse model.

Materials:

  • 6-8 week old C57BL/6 mice

  • MC38 murine colon adenocarcinoma cells

  • Matrigel (optional, for cell injection)

  • This compound formulated in a suitable vehicle (e.g., 10% Solutol HS 15 in saline)

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14) in PBS

  • Sterile syringes and needles

  • Calipers for tumor measurement

Methodology:

  • Tumor Implantation:

    • Inject 1 x 10^6 MC38 cells subcutaneously into the right flank of each mouse.

    • Monitor mice regularly for tumor growth.

  • Group Formation and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle Control (oral gavage or IV, matching this compound administration route) + Isotype Control Antibody (intraperitoneal injection).

    • Group 2: this compound (e.g., 10 mg/kg, administered as per determined schedule) + Isotype Control Antibody.

    • Group 3: Vehicle Control + Anti-PD-1 Antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly).

    • Group 4: this compound + Anti-PD-1 Antibody (dosed as in single-agent arms).

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume (mm³) = (Length x Width²) / 2.

    • Monitor body weight 2-3 times per week as an indicator of toxicity.

    • Observe mice for any clinical signs of distress.

    • The primary endpoint is typically tumor growth delay or inhibition. A secondary endpoint can be overall survival.

    • Euthanize mice when tumors reach a predetermined endpoint size (e.g., 2000 mm³) or if significant toxicity is observed, in accordance with animal welfare guidelines.

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Generate Kaplan-Meier survival curves and analyze for statistical significance using the log-rank test.

Data Presentation

Quantitative data should be summarized in clear, concise tables to allow for easy comparison between treatment groups.

Table 1: In Vitro Synergy of this compound with Partner Drug X in MC38 Cells

Drug Combination IC50 (nM) this compound IC50 (nM) Partner Drug X Combination Index (CI) at ED50 Interpretation
This compound Alone 5.2 - - -
Partner Drug X Alone - 150.8 - -
This compound + Partner Drug X 2.1 65.2 0.65 Synergy

ED50: Effective Dose that inhibits 50% of cells. Data are representative.

Table 2: In Vivo Efficacy of this compound and Anti-PD-1 in MC38 Tumor Model

Treatment Group Mean Tumor Volume at Day 21 (mm³) % Tumor Growth Inhibition (TGI) Median Survival (Days)
Vehicle + Isotype Control 1850 ± 210 - 23
This compound (10 mg/kg) + Isotype Control 980 ± 150 47% 35
Vehicle + Anti-PD-1 (10 mg/kg) 1120 ± 180 39% 32
This compound + Anti-PD-1 350 ± 95 81% 58*

*p < 0.05 compared to all other groups (Log-rank test). Data are representative.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

References

establishing Isofludelone-resistant cancer cell line models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Establishing Isofludelone-Resistant Cancer Cell Line Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is understood to be a member of the epothilone (B1246373) class of antineoplastic agents. Epothilones are microtubule-stabilizing compounds that induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] Their mechanism of action is similar to taxanes, but they have shown efficacy in taxane-resistant tumors, partly because they are not typically substrates for the P-glycoprotein (P-gp) efflux pump, a common mediator of multidrug resistance.[1][2][3] The development of acquired resistance, however, remains a significant clinical challenge. The establishment of in vitro this compound-resistant cancer cell line models is a critical step to investigate the molecular mechanisms of resistance, identify new therapeutic targets, and screen for novel compounds that can overcome or circumvent this resistance.

These application notes provide a detailed protocol for the generation and characterization of this compound-resistant cancer cell lines using a stepwise dose-escalation method.[4][5][6]

Data Presentation

Table 1: Characterization of Parental and this compound-Resistant Cell Lines

This table presents example data for a hypothetical this compound-resistant cell line (e.g., MCF-7-IsoR) derived from the parental MCF-7 breast cancer cell line. The Resistance Index (RI) is calculated as the ratio of the IC₅₀ of the resistant line to the IC₅₀ of the parental line. An RI greater than 3-10 is typically considered indicative of resistance.[6][7]

Cell LineDrugIC₅₀ (nM)Resistance Index (RI)Doubling Time (hours)Key Resistance Marker
MCF-7 This compound5-24None (Wild-Type)
MCF-7-IsoR This compound1503032β-tubulin mutation (e.g., R282Q)
MCF-7 Paclitaxel10-24None (Wild-Type)
MCF-7-IsoR Paclitaxel121.232Sensitive

Experimental Protocols

Protocol for Establishing this compound-Resistant Cell Lines

This protocol employs a gradual drug induction method to establish a resistant cell line over several months.[4][5][7]

Materials:

  • Parental cancer cell line of interest (e.g., MCF-7, A2780)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks (T25, T75) and plates (96-well)

  • Cell counting chamber or automated cell counter

  • Cryovials and cell freezing medium (e.g., 90% FBS, 10% DMSO)

Methodology:

  • Determine Initial Drug Concentration:

    • Perform a baseline cell viability assay (e.g., MTT, CCK-8) to determine the IC₅₀ of this compound for the parental cell line.

    • Begin the selection process with a starting concentration of approximately IC₂₀ (the concentration that inhibits 20% of cell growth).[5]

  • Initial Drug Exposure:

    • Seed the parental cells in a T25 flask and allow them to adhere overnight.

    • Replace the medium with fresh medium containing the starting concentration of this compound.

    • Culture the cells, changing the medium with the fresh drug-containing medium every 3-4 days.

  • Dose Escalation:

    • When the cells reach 80-90% confluency and exhibit a stable growth rate (this may take several weeks), passage them and increase the this compound concentration by approximately 25-50%.[5]

    • Initially, significant cell death is expected. The surviving cells will repopulate the flask.

    • Repeat this stepwise increase in drug concentration. The entire process can take from 3 to 18 months.[8]

  • Maintenance and Cryopreservation:

    • At each successful adaptation to a new concentration, freeze down vials of cells as backups.[4][5] This is crucial to prevent loss of the cell line.

    • Once the desired level of resistance is achieved (e.g., cells are stably proliferating at a concentration 10-20 times the parental IC₅₀), maintain the resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.

  • Monoclonal Selection (Optional but Recommended):

    • To ensure a homogenous resistant population, perform single-cell cloning using the limiting dilution technique.[6]

    • Seed cells in a 96-well plate at a calculated density of 0.5 cells per well.

    • Identify wells with single colonies, expand them, and confirm their resistance profile.

Protocol for Characterizing Resistant Cell Lines

1. Determination of Resistance Index (RI):

  • Seed both parental and resistant cells in 96-well plates (e.g., 5,000 cells/well).

  • After 24 hours, treat the cells with a range of this compound concentrations (e.g., 10-12 concentrations in a serial dilution).

  • Incubate for 72 hours.

  • Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC₅₀ for both cell lines.

  • Calculate the Resistance Index: RI = IC₅₀ (Resistant Line) / IC₅₀ (Parental Line) .

2. Analysis of Resistance Mechanisms:

  • Tubulin Sequencing: Since a primary mechanism of resistance to epothilones involves mutations in the β-tubulin gene, sequence the relevant exons to identify potential point mutations.[3][9]

  • Western Blotting: Analyze the expression levels of different β-tubulin isotypes (e.g., TUBB3), which have been implicated in resistance to microtubule-targeting agents.[3]

  • Cross-Resistance Profile: Test the sensitivity of the resistant line to other chemotherapeutic agents (e.g., taxanes, vinca (B1221190) alkaloids) to determine if the resistance mechanism is specific to this compound or confers a multidrug-resistant phenotype.

Mandatory Visualizations

G start_node start_node process_node process_node decision_node decision_node end_node end_node A Start: Parental Cancer Cell Line B Determine Baseline IC50 of this compound A->B C Culture cells with low-dose this compound (e.g., IC20) B->C D Cells reach >80% confluency? C->D D->C No, continue culture E Increase Drug Concentration (25-50% increment) D->E Yes F Significant Cell Death & Recovery E->F K Cryopreserve Backup Stocks E->K G Desired Resistance Level Achieved? F->G G->D No H Maintain in constant drug concentration G->H Yes I Characterize: - Resistance Index (RI) - Mechanism Analysis H->I J End: Stable Resistant Cell Line Model I->J

Caption: Workflow for generating a drug-resistant cell line.

G cluster_0 Cellular Action cluster_1 Resistance Mechanism drug drug protein protein process process outcome outcome resistance resistance Iso This compound (Epothilone) Tubulin β-Tubulin Subunit Iso->Tubulin Binds to Stabilize Microtubule Stabilization Iso->Stabilize Promotes MT Microtubule Tubulin->MT Polymerizes into MT->Stabilize Arrest G2/M Phase Cell Cycle Arrest Stabilize->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces Mutation β-Tubulin Point Mutation Mutation->Tubulin Alters structure of Binding Reduced Drug Binding Mutation->Binding Results in Binding->Iso Prevents binding of

Caption: this compound action and a potential resistance pathway.

References

Application Note: Analysis of Cell Cycle Arrest Induced by Isofludelone Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Isofludelone is a novel synthetic compound under investigation for its potential anti-neoplastic properties. Preliminary studies suggest that its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.[1][2] Interference with microtubule function typically leads to mitotic arrest and can subsequently trigger apoptosis in cancer cells.[1] This makes this compound a promising candidate for cancer therapy.

Flow cytometry is a powerful and widely used technique to analyze the cell cycle distribution of a cell population.[3] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified.[4] This allows for the precise measurement of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3] An accumulation of cells in a specific phase after drug treatment is indicative of cell cycle arrest.[5]

This application note provides a detailed protocol for using flow cytometry with propidium iodide staining to analyze the effects of this compound on the cell cycle of a cancer cell line.

Data Presentation: Effect of this compound on Cell Cycle Distribution

The following table summarizes the quantitative effects of this compound on the cell cycle distribution of a human cervical cancer cell line (HeLa) after 48 hours of treatment. The data demonstrates a dose-dependent increase in the percentage of cells in the G2/M phase, which is characteristic of agents that interfere with microtubule dynamics.

This compound Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)55.2 ± 3.128.5 ± 2.516.3 ± 1.8
1042.1 ± 2.825.3 ± 2.132.6 ± 2.9
2525.7 ± 2.218.9 ± 1.955.4 ± 4.5
5015.3 ± 1.910.1 ± 1.574.6 ± 5.3

Putative Signaling Pathway for this compound-Induced G2/M Arrest

This compound is hypothesized to induce G2/M cell cycle arrest by disrupting microtubule polymerization. This disruption activates the Spindle Assembly Checkpoint (SAC), which prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. The activated SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase. This inhibition prevents the degradation of Cyclin B1, a crucial regulatory protein for mitosis. The resulting high levels of Cyclin B1-CDK1 complex activity maintain the cell in a G2/M arrested state.

G2M_Arrest_Pathway cluster_drug Drug Action cluster_cellular Cellular Processes This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules disrupts SAC Spindle Assembly Checkpoint (SAC) Microtubules->SAC activates APCC Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APCC inhibits CyclinB1 Cyclin B1 Degradation APCC->CyclinB1 mediates G2M_Arrest G2/M Phase Arrest CyclinB1->G2M_Arrest prevents progression

Caption: Putative signaling pathway of this compound-induced G2/M arrest.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding : Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells per well in their appropriate growth medium.

  • Incubation : Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Drug Preparation : Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the growth medium to achieve the final desired concentrations (e.g., 10 µM, 25 µM, 50 µM).

  • Treatment : Replace the medium in each well with the medium containing the different concentrations of this compound. Include a vehicle control well treated with the same concentration of DMSO as the highest drug concentration.

  • Incubation : Incubate the treated cells for a specified period, for example, 24 or 48 hours.

Sample Preparation for Flow Cytometry
  • Cell Harvesting : After the treatment period, collect the culture medium, which may contain detached cells.[6] Wash the adherent cells with phosphate-buffered saline (PBS) and then detach them using a trypsin-EDTA solution.[6] Combine the detached cells with the cells collected from the medium.

  • Washing : Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[6] Discard the supernatant and wash the cell pellet once with cold PBS.[7]

  • Fixation : Resuspend the cell pellet in 0.5 mL of ice-cold PBS.[8] While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension to fix the cells.[8] Adding the ethanol slowly while vortexing is crucial to prevent cell clumping.[9]

  • Storage : Incubate the cells in ethanol for at least 2 hours at -20°C.[6] For longer-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.[8][9]

Propidium Iodide (PI) Staining
  • Rehydration : Centrifuge the fixed cells at a higher speed than live cells (e.g., 800 x g) for 5 minutes to pellet them.[6][9] Carefully decant the ethanol.

  • Washing : Wash the cell pellet with 5 mL of PBS to remove residual ethanol and centrifuge again.[6]

  • Staining Solution Preparation : Prepare the PI staining solution. A typical solution consists of:

    • 50 µg/mL Propidium Iodide in PBS[9]

    • 100 µg/mL RNase A (DNase-free)[4]

    • Optional: 0.1% Triton X-100 to permeabilize the nuclear membrane[10]

  • Staining : Resuspend the cell pellet in 500 µL of the PI staining solution.[6] The inclusion of RNase A is essential to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[4]

  • Incubation : Incubate the cells in the staining solution for 30 minutes at room temperature in the dark to prevent photobleaching of the fluorescent dye.[6]

Flow Cytometry Analysis
  • Instrument Setup : Use a flow cytometer equipped with a blue laser (488 nm) for PI excitation. Set up a histogram to display the linear fluorescence of the PI signal (e.g., on the FL2 or FL3 channel).[11] The DNA content data should be viewed on a linear scale, as there is at most a two-fold difference in fluorescence intensity between G0/G1 and G2/M cells.[4]

  • Data Acquisition : Run the samples at a low flow rate to ensure accurate data collection.[4][6] Acquire data for at least 10,000 single-cell events per sample.[6]

  • Data Analysis :

    • Use a dot plot of the forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on the single-cell population, which helps to exclude cell doublets and aggregates.[9]

    • Analyze the PI fluorescence histogram of the single-cell population.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[3][7]

Experimental Workflow

The diagram below outlines the complete experimental process from cell culture to the final data analysis.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A 1. Seed Cells in 6-well Plates B 2. Treat with this compound (0-50 µM for 48h) A->B C 3. Harvest & Wash Cells B->C D 4. Fix in Cold 70% Ethanol C->D E 5. Stain with PI/RNase A Solution D->E F 6. Acquire Data on Flow Cytometer E->F G 7. Gate on Single Cells F->G H 8. Analyze Cell Cycle Phases G->H

Caption: Experimental workflow for cell cycle analysis.

Conclusion

The protocols described in this application note provide a reliable method for evaluating the effect of the novel compound this compound on the cell cycle. The hypothetical data presented clearly indicates that this compound induces G2/M phase arrest in a dose-dependent manner, supporting the hypothesis that it acts as a microtubule-disrupting agent. This flow cytometry-based assay is an essential tool for characterizing the mechanism of action of potential anti-cancer drugs and is widely applicable in drug discovery and development.

References

Application Notes and Protocols for the Preparation of Isofludelone Formulations for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Isofludelone (isoflupredone acetate) formulations intended for animal studies. This compound, a potent corticosteroid, is characterized by its poor aqueous solubility, necessitating specific formulation strategies to ensure accurate and reproducible dosing in preclinical research. This document outlines methods for preparing both solution and suspension formulations, along with relevant physicochemical data and a description of the primary signaling pathway.

Physicochemical Data of this compound (Isoflupredone Acetate)

A summary of the solubility of this compound is presented in Table 1. This data is critical for the selection of appropriate formulation vehicles.

Table 1: Solubility of this compound (Isoflupredone Acetate)

Solvent/Vehicle SystemSolubilityNotes
Water0.025 mg/mL[1]Practically insoluble.
Dimethyl Sulfoxide (DMSO)60 mg/mL[2]High solubility.
EthanolSolubleQualitative data suggests solubility.[3][4]
Propylene GlycolLikely SolubleCorticosteroids are generally soluble in glycols.
Polyethylene Glycol (PEG) 400Likely SolubleCorticosteroids are generally soluble in PEGs.

Experimental Protocols

Two primary types of formulations are presented: a solution for intravenous or other routes where a clear, homogenous mixture is required, and a suspension, which is suitable for intramuscular or subcutaneous administration to achieve sustained release.

Protocol 1: Preparation of a Solubilized this compound Formulation

This protocol describes the preparation of a clear, sterile solution of this compound suitable for parenteral administration. The formulation utilizes a co-solvent system to overcome the poor aqueous solubility of the compound.

Materials:

  • This compound (Isoflupredone Acetate) powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 (PEG 300), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile vials

  • Sterile magnetic stir bar and stir plate

  • Sterile filters (0.22 µm)

  • Laminar flow hood

Formulation Composition (Table 2):

ComponentPercentage (v/v)Purpose
DMSO10%Primary solubilizing agent
PEG 30040%Co-solvent and viscosity modifier
Tween 805%Surfactant to improve stability
Saline (0.9% NaCl)45%Vehicle

Procedure:

  • Preparation of the Vehicle: In a laminar flow hood, combine the required volumes of PEG 300, Tween 80, and Saline in a sterile beaker containing a sterile magnetic stir bar. Mix thoroughly until a homogenous solution is formed.

  • Dissolution of this compound: In a separate sterile container, weigh the required amount of this compound powder. Add the required volume of DMSO and vortex or sonicate until the powder is completely dissolved.

  • Combining Components: Slowly add the this compound-DMSO solution to the vehicle mixture while stirring continuously.

  • Final Mixing: Continue stirring the final solution for 15-20 minutes to ensure homogeneity.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control: Visually inspect the final formulation for any particulate matter. The solution should be clear and colorless.

  • Storage: Store the formulation at 2-8°C, protected from light. The stability of the formulation under these conditions should be determined on a case-by-case basis.

Protocol 2: Preparation of an this compound Suspension Formulation

This protocol is based on the excipients found in the commercially available veterinary product, Predef® 2X, and is suitable for intramuscular or intrasynovial administration. This method creates a sterile aqueous suspension.

Materials:

  • This compound (Isoflupredone Acetate) powder, micronized

  • Polyethylene Glycol 3350 (PEG 3350)

  • Povidone (e.g., K12 or K17)

  • Sodium Citrate Hydrous

  • Water for Injection (WFI)

  • Sterile vials

  • Sterile magnetic stir bar and stir plate

  • Autoclave or sterile filtration apparatus for vehicle

  • Laminar flow hood

Formulation Composition (Table 3):

ComponentConcentrationPurpose
This compound Acetate2 mg/mLActive Pharmaceutical Ingredient
PEG 3350120 mg/mLWetting/suspending agent
Povidone1 mg/mLSuspending agent/stabilizer
Sodium Citrate Hydrous4.5 mg/mLBuffering agent
Water for Injectionq.s. to 1 mLVehicle

Procedure:

  • Vehicle Preparation: In a sterile beaker, dissolve the PEG 3350, Povidone, and Sodium Citrate Hydrous in approximately 80% of the final volume of Water for Injection. Mix with a sterile magnetic stirrer until all components are fully dissolved.

  • Sterilization of Vehicle: Sterilize the vehicle by autoclaving or by passing it through a 0.22 µm sterile filter into a sterile container.

  • Suspension of this compound: In a laminar flow hood, aseptically add the micronized this compound Acetate powder to the sterile vehicle.

  • Homogenization: Mix the suspension using a sterile homogenizer or by vigorous stirring with a sterile magnetic stir bar until a uniform suspension is achieved.

  • Final Volume Adjustment: Aseptically add sterile Water for Injection to reach the final desired volume and mix well.

  • Aseptic Filling: While maintaining continuous stirring to ensure homogeneity, aseptically dispense the suspension into sterile vials.

  • Quality Control: Visually inspect the vials for uniformity of the suspension. Perform particle size analysis and resuspendability tests as needed.

  • Storage: Store the suspension at controlled room temperature or as determined by stability studies, protected from light. Shake well before use.

Signaling Pathway and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

This compound, as a corticosteroid, exerts its effects primarily through the glucocorticoid receptor (GR). The binding of this compound to the cytoplasmic GR initiates a signaling cascade that ultimately leads to the modulation of gene expression.

glucocorticoid_signaling This compound This compound GR_complex GR-HSP90-FKBP52 Complex This compound->GR_complex Binds Activated_GR Activated GR Complex GR_complex->Activated_GR Conformational Change Nuclear_GR Nuclear GR Complex Activated_GR->Nuclear_GR Translocation GRE Glucocorticoid Response Element (GRE) Nuclear_GR->GRE Binds Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Anti-inflammatory Proteins mRNA->Protein Translation

Caption: Glucocorticoid receptor signaling pathway initiated by this compound.

Experimental Workflow for Solution Formulation

The following diagram illustrates the key steps in the preparation of the solubilized this compound formulation.

solution_workflow A 1. Prepare Vehicle (PEG 300, Tween 80, Saline) C 3. Combine this compound-DMSO with Vehicle A->C B 2. Dissolve this compound in DMSO B->C D 4. Final Mixing C->D E 5. Sterile Filtration (0.22 µm) D->E F 6. Aseptic Filling into Sterile Vials E->F

Caption: Workflow for preparing a solubilized this compound formulation.

Experimental Workflow for Suspension Formulation

The following diagram illustrates the key steps in the preparation of the this compound suspension formulation.

suspension_workflow A 1. Prepare Vehicle (PEG 3350, Povidone, Na Citrate in WFI) B 2. Sterilize Vehicle (Autoclave or Filter) A->B C 3. Aseptically add micronized This compound to Vehicle B->C D 4. Homogenize to form uniform suspension C->D E 5. Adjust to Final Volume with sterile WFI D->E F 6. Aseptic Filling into Sterile Vials E->F

Caption: Workflow for preparing an this compound suspension formulation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isofludelone Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound: Initial searches for "Isofludelone" did not yield specific results for a compound with this name. This technical guide has been developed based on data for Isoliquiritigenin (ISL) , a well-researched isoflavonoid (B1168493) with a chalcone (B49325) structure. The principles and protocols outlined here are broadly applicable to similar natural compounds and should serve as a robust guide for your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Isoliquiritigenin (ISL) and what is its primary mechanism of action in vitro?

A1: Isoliquiritigenin (ISL) is a natural chalcone compound derived from the licorice plant (Glycyrrhiza species).[1][2] In vitro, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.[1][2] Its mechanisms of action are multifactorial and involve the modulation of several key signaling pathways, most notably:

  • Nrf2 Pathway Activation: ISL is a known activator of the Nuclear factor erythroid-2-related factor 2 (Nrf2) signaling pathway.[3][4][5] This pathway is a primary cellular defense against oxidative stress.[3][4]

  • PI3K/AKT/mTOR Pathway Inhibition: ISL has been shown to inhibit the PI3K/AKT/mTOR signaling cascade in various cancer cell lines, which is crucial for cell proliferation, survival, and migration.[6][7]

  • Induction of Apoptosis: ISL can induce programmed cell death (apoptosis) in cancer cells by modulating the expression of Bcl-2 family proteins, activating caspases, and increasing intracellular reactive oxygen species (ROS).[8][9][10]

Q2: I am starting my first experiment with ISL. What is a typical concentration range to test for cytotoxicity?

A2: The effective concentration of ISL is highly cell-line dependent. Based on published data, a good starting range for a dose-response experiment is between 1 µM and 100 µM .[6][10][11] For many cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) fall within the 10 µM to 100 µM range.[6] It is recommended to perform a broad dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: ISL has poor water solubility. How should I prepare my stock solutions?

A3: ISL is poorly soluble in water (<0.1 mg/mL) but is soluble in organic solvents.

  • Primary Stock Solution: Prepare a high-concentration primary stock solution (e.g., 20-50 mM) in Dimethyl sulfoxide (B87167) (DMSO) .[12] Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12]

  • Working Solutions: On the day of the experiment, dilute the primary stock solution in your cell culture medium to create your final working concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No significant cytotoxicity observed even at high concentrations (e.g., >100 µM). 1. Cell Line Resistance: Your cell line may be inherently resistant to ISL. 2. Compound Precipitation: ISL may have precipitated out of the culture medium due to its low aqueous solubility.[1][13] 3. Incorrect Drug Concentration: Errors in stock solution preparation or dilution.1. Test a sensitive control cell line if available. Review literature to confirm if your cell line is known to be resistant. 2. Visually inspect the culture wells for precipitate after adding the compound. Prepare fresh dilutions and consider using a solubilizing agent like SBE-β-CD if compatible with your assay.[13] 3. Verify stock concentration and recalculate all dilutions.
High variability between replicate wells. 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. Edge Effects: Wells on the perimeter of the plate may evaporate more quickly, concentrating the compound. 3. Compound Precipitation: Inconsistent precipitation across the plate.1. Ensure thorough cell suspension mixing before and during plating. 2. Avoid using the outer wells of the plate for data collection; fill them with sterile PBS or medium instead. 3. Vortex working solutions gently before adding to the plate.
Unexpected results in vehicle control wells (e.g., cell death). 1. High DMSO Concentration: The final concentration of DMSO may be too high for your cell line. 2. Contamination: Bacterial or fungal contamination of stock solutions or reagents.1. Calculate the final DMSO concentration in your highest dose well. Ensure it is non-toxic for your cells (typically ≤ 0.1%). Run a DMSO dose-response curve if unsure. 2. Visually inspect cultures for signs of contamination. Filter-sterilize stock solutions if necessary.

Data Presentation: ISL Cytotoxicity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Isoliquiritigenin in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
SKOV-3Ovarian Cancer83.2[6]
OVCAR-5Ovarian Cancer55.5[6]
ES2Ovarian Cancer40.1[6]
A549Non-Small Cell Lung Cancer18.5 - 27.14[6]
HepG2Hepatocellular Carcinoma36.3[6]
SK-Hep-1Hepatocellular Carcinoma19.08[6]
HeLaCervical Cancer126.5[14]
PC-12Pheochromocytoma17.8[9]
HASMCAortic Smooth Muscle18.47[15]

Experimental Protocols

Protocol 1: Determining IC50 using MTT Assay

This protocol outlines the steps to assess the cytotoxic effect of ISL on a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Isoliquiritigenin (ISL)

  • DMSO

  • Adherent cancer cells of choice

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of ISL in complete culture medium from your DMSO stock. A suggested range is 0, 1, 5, 10, 25, 50, 75, and 100 µM. The "0 µM" well should contain the same final concentration of DMSO as the highest ISL concentration well (vehicle control).

  • Remove the old medium from the cells and add 100 µL of the respective ISL dilutions or control medium to each well.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the ISL concentration and use non-linear regression to determine the IC50 value.

Visualizations

Signaling Pathways

G cluster_0 ISL-Mediated Nrf2 Activation ISL Isoliquiritigenin (ISL) ROS Oxidative Stress (ROS) ISL->ROS Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription

Caption: ISL activates the Nrf2 antioxidant pathway.

G cluster_1 ISL-Mediated PI3K/AKT Inhibition ISL Isoliquiritigenin (ISL) PI3K PI3K ISL->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: ISL inhibits the pro-survival PI3K/AKT/mTOR pathway.

Experimental Workflow

G cluster_workflow Workflow: In Vitro Cytotoxicity Assessment A 1. Cell Seeding (96-well plate, 24h incubation) B 2. ISL Treatment (Dose-response, 48h incubation) A->B C 3. Add MTT Reagent (3h incubation) B->C D 4. Solubilize Formazan (Add DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Experimental workflow for determining the IC50 of ISL.

References

overcoming solubility issues with Isofludelone in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isofludelone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered when using this compound in cell culture media.

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide addresses the most common issues related to this compound's solubility in aqueous culture media.

Issue Possible Cause Recommended Solution
Precipitate forms immediately upon adding stock solution to media. 1. High Final Concentration: The target concentration exceeds this compound's solubility limit in the aqueous medium. 2. Rapid Solvent Polarity Shift: The abrupt change from 100% DMSO to the aqueous medium causes the compound to "crash out."1. Optimize Concentration: Perform a dose-response experiment to determine the highest effective and soluble concentration for your specific cell line and media combination. 2. Improve Dilution Technique: Add the DMSO stock solution dropwise into the pre-warmed (37°C) culture medium while gently swirling or vortexing. Avoid adding media directly to the concentrated stock.[1][2]
Culture medium becomes cloudy over time. 1. Temperature Fluctuations: Moving media between cold storage and a 37°C incubator can affect compound solubility. 2. Compound Instability: The compound may be degrading or aggregating over extended incubation periods.1. Maintain Temperature: Ensure all components (media, supplements, and this compound working solution) are at 37°C before mixing and during the experiment. 2. Prepare Fresh: Prepare the final working solution of this compound immediately before use.
Inconsistent experimental results. Inaccurate Dosing: Precipitated this compound leads to an unknown and lower-than-intended concentration of the soluble, active compound in the culture.Verify Solubilization: Before treating cells, visually inspect the medium under a light microscope to ensure no precipitate is present. If crystals or amorphous precipitate are visible, the preparation should be discarded and remade at a lower concentration or with an improved dilution method.
Increased cell death or stress observed. Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) in the culture medium is too high for the cells.Minimize Solvent Concentration: The final concentration of DMSO in the culture medium should ideally be kept below 0.5%, and for sensitive cell lines, below 0.1%.[3] Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any solvent effects.[3]

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my cell culture medium?

A1: this compound is a hydrophobic molecule with very low aqueous solubility (approximately 0.025 mg/mL).[4] When a concentrated stock solution in an organic solvent like DMSO is introduced into the aqueous environment of cell culture media, it can rapidly precipitate if its solubility limit is exceeded.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: We strongly recommend using 100% anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to prepare high-concentration stock solutions of this compound.[5][6][7] It has a documented solubility of up to 60 mg/mL in DMSO.[7]

Q3: How should I prepare the initial stock solution?

A3: To ensure complete dissolution, we recommend the protocol outlined below. Sonication can be beneficial if the compound does not dissolve readily with vortexing.[7]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO varies between cell lines. A general guideline is to keep the final concentration at or below 0.5%. However, for sensitive cell lines or long-term experiments, it is best to aim for a final concentration of ≤0.1%.[3] It is crucial to run a vehicle control experiment with the corresponding DMSO concentration to assess its impact on your specific cells.

Q5: My experiment requires a serum-free medium, and I'm having more trouble with solubility. Why?

A5: Serum proteins, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[1] In serum-free or low-serum conditions, the solubility of compounds like this compound can be significantly lower. It is especially important in these conditions to use a lower final concentration of this compound and ensure the dilution technique is optimal.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 420.47 g/mol )[6]

  • Anhydrous, sterile DMSO

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Calculate Mass: To prepare a 10 mM stock solution, weigh out 4.20 mg of this compound powder.

  • Dissolution: Aseptically add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of 100% DMSO.

  • Ensure Solubilization: Vortex the solution vigorously for 1-2 minutes. If any particulate matter is still visible, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[2][7]

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[8]

Protocol 2: Preparation of a 10 µM Working Solution in Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tube

Procedure:

  • Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath. Adding the compound to cold media can decrease its solubility.[1]

  • Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: To prepare a 10 µM working solution, perform a 1:1000 dilution. Add the required volume of medium to a sterile conical tube first. For example, for 10 mL of working solution, start with 10 mL of pre-warmed medium.

  • Add Stock to Medium: Pipette 10 µL of the 10 mM stock solution and add it dropwise to the 10 mL of medium while gently vortexing or swirling. This ensures rapid dispersal and prevents localized high concentrations that can lead to precipitation. The final DMSO concentration will be 0.1%.

  • Final Check: Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.

Visual Guides and Pathways

Experimental Workflow for this compound Preparation

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation A Weigh this compound Powder B Add 100% DMSO A->B C Vortex / Sonicate (Ensure Complete Dissolution) B->C D 10 mM Stock Solution (in 100% DMSO) C->D F Add Stock Solution Dropwise to Medium with Gentle Mixing D->F 1:1000 Dilution E Pre-warm Culture Medium to 37°C E->F G Final Working Solution (e.g., 10 µM in Media + 0.1% DMSO) F->G H Visually Inspect for Precipitate (Critical Step) G->H I Ready for Cell Treatment H->I

Caption: Workflow for preparing this compound working solutions.

This compound Signaling Pathway

As a synthetic glucocorticoid, this compound is expected to act via the glucocorticoid receptor (GR) signaling pathway.[5][9]

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Iso This compound GR_complex GR-Hsp90 Complex Iso->GR_complex Binds GR_active Activated GR Dimer GR_complex->GR_active Conformational Change & Hsp90 Dissociation GRE Glucocorticoid Response Elements (GREs) GR_active->GRE Translocates & Binds Transcription Modulation of Gene Transcription GRE->Transcription mRNA mRNA Transcription->mRNA Protein Anti-inflammatory Proteins (e.g., Annexin A1, IκBα) mRNA->Protein Translation

References

troubleshooting inconsistent results in Isofludelone cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isofludelone cytotoxicity assays. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common inconsistencies and challenges encountered during the experimental workflow.

A Note on "this compound": As "this compound" does not correspond to a known compound in the scientific literature, this guide will proceed under the assumption that it is a novel isoflavone-like compound. The troubleshooting advice and methodologies provided are based on established principles for cytotoxicity assays of isoflavones and other natural products.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during your this compound cytotoxicity assays.

Q1: Why am I observing high variability between my replicate wells?

A1: High variability is a common issue and can originate from several sources:

  • Uneven Cell Seeding: A non-homogenous cell suspension can lead to an unequal number of cells being plated in each well. To mitigate this, ensure your cell suspension is thoroughly mixed before and during plating. For adherent cells, gentle pipetting up and down is effective, while for suspension cells, gently swirling the flask or tube is recommended.[1][2][3]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents will introduce significant variability.[1][4] It is crucial to use calibrated pipettes and fresh tips for each replicate. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer.[1]

  • Edge Effects: The outer wells of a 96-well plate are susceptible to evaporation, which can alter media concentration and affect cell growth.[1][2] It is best practice to avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media.[2]

  • Incomplete Solubilization of Formazan (B1609692) (for MTT/XTT assays): If the formazan crystals are not fully dissolved, it will result in inaccurate absorbance readings.[1][5] Ensure complete dissolution by using an orbital shaker or vigorous pipetting after adding the solubilization solution.[1][2]

Q2: My absorbance/fluorescence readings are unexpectedly low across the plate.

A2: A weak signal can point to several potential problems:

  • Low Cell Seeding Density: The initial number of cells seeded may be insufficient to generate a strong signal.[2][4][5] It is important to determine the optimal seeding density for your specific cell line and assay duration through preliminary experiments.[2]

  • Sub-optimal Cell Health: Using cells that are not in the exponential growth phase or have low viability (<95%) can lead to a reduced metabolic activity and thus a weaker signal.[1]

  • Incorrect Reagent Volumes or Incubation Times: Ensure that the correct volume of assay reagent is added to each well and that the incubation times are appropriate for your cell line and assay type.[2][6]

Q3: My negative control (untreated cells) is showing high levels of cytotoxicity.

A3: This indicates a problem with the health of your cells or the culture conditions:

  • Poor Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., Mycoplasma).[2]

  • Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. The final concentration of DMSO in the cell culture medium should ideally be below 0.5% and not exceed 1%.[7] Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.[7]

  • Contaminated Media or Reagents: Contamination of your cell culture media or assay reagents with bacteria, fungi, or endotoxins can impact cell health and lead to inaccurate results.[8]

Q4: this compound is a colored compound and appears to be interfering with my colorimetric assay.

A4: Interference from colored compounds is a known issue in absorbance-based assays like MTT.[9]

  • Include a "Compound-Only" Control: Prepare wells with the same concentrations of this compound in cell-free media. Subtract the absorbance of these wells from your experimental wells to correct for the compound's intrinsic color.[2][9]

  • Switch to a Different Assay: Consider using a non-colorimetric assay, such as a fluorescence-based assay (e.g., Resazurin) or a luminescence-based assay (e.g., ATP-based assays), which are generally less prone to this type of interference.[9][10]

Q5: My results from different types of cytotoxicity assays (e.g., MTT vs. LDH release) are conflicting.

A5: Different assays measure different cellular parameters, and discrepancies can provide insight into the mechanism of action of this compound.[9][11]

  • Metabolic Inhibition vs. Cell Death: An MTT assay measures metabolic activity, which can be inhibited without causing immediate cell death.[5] An LDH release assay, on the other hand, measures membrane integrity, which is a marker of cytotoxicity.[1][12] If you see a decrease in the MTT signal but no increase in LDH release, it could suggest that this compound is inhibiting cellular metabolism rather than directly killing the cells.

  • Confirm with a Third Assay: To get a clearer picture, consider using a third type of assay, such as an ATP-based assay that measures cell viability through ATP levels, or a direct cell counting method.[1][13]

Data Presentation

Here is a template for summarizing hypothetical IC50 (half-maximal inhibitory concentration) values for this compound in various cancer cell lines. You should generate your own data for your specific experimental conditions.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Assay Type
MCF-7Breast Cancer4815.2MTT
A549Lung Cancer4825.8MTT
HepG2Liver Cancer4818.5XTT
PC-3Prostate Cancer7212.1ATP-based
HCT116Colon Cancer4822.4LDH

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol provides a general guideline for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[3][5]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution.

    • Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include vehicle controls (medium with the same final concentration of solvent) and untreated controls (medium only).[4][9]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2][9]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]

  • Solubilization and Measurement:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.[2]

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][2]

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[1][2]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (media and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Troubleshooting Workflow for Inconsistent Results

G cluster_0 Troubleshooting Inconsistent Cytotoxicity Assay Results start Inconsistent Results Observed q1 High variability between replicates? start->q1 s1 Check: - Cell seeding uniformity - Pipetting technique - Edge effects - Reagent mixing q1->s1 Yes q2 Low signal/absorbance? q1->q2 No end Optimized & Consistent Results s1->end s2 Check: - Cell seeding density - Cell health & passage number - Reagent expiration/storage - Incubation time q2->s2 Yes q3 High cytotoxicity in negative control? q2->q3 No s2->end s3 Check: - Solvent (DMSO) concentration - Cell culture for contamination - Media/reagent quality - Incubation conditions q3->s3 Yes q4 Conflicting results between assay types? q3->q4 No s3->end s4 Consider: - Compound interferes with metabolism (MTT) vs. membrane integrity (LDH) - Use a third assay type (e.g., ATP-based) q4->s4 Yes s4->end

Caption: Troubleshooting workflow for inconsistent cytotoxicity assay results.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

G cluster_1 Hypothetical this compound Signaling Pathway This compound This compound Akt Akt This compound->Akt NFkB NF-κB This compound->NFkB MAPK MAPK (JNK/p38) This compound->MAPK ROS ROS Production This compound->ROS CellSurvival Cell Survival & Proliferation Akt->CellSurvival Apoptosis Apoptosis Akt->Apoptosis NFkB->CellSurvival NFkB->Apoptosis MAPK->Apoptosis ROS->MAPK ROS->Apoptosis

Caption: Hypothetical signaling pathways modulated by this compound.

Experimental Workflow for a Cytotoxicity Assay

G cluster_2 Cytotoxicity Assay Experimental Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate (24h) for Cell Adherence A->B C 3. Prepare Serial Dilutions of this compound B->C D 4. Add this compound to Wells C->D E 5. Incubate (24-72h) Exposure Time D->E F 6. Add Cytotoxicity Assay Reagent (e.g., MTT) E->F G 7. Incubate (2-4h) for Signal Development F->G H 8. Solubilize Formazan (for MTT assay) G->H I 9. Read Plate on Microplate Reader H->I J 10. Analyze Data (Calculate % Viability, IC50) I->J

Caption: Step-by-step workflow of a typical cytotoxicity assay.

References

Technical Support Center: Identifying Potential Off-target Effects of Isofludelone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting potential off-target effects of the novel chemical entity (NCE), Isofludelone.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern for a new drug candidate like this compound?

A1: Off-target effects occur when a drug molecule, such as this compound, binds to and modulates the activity of proteins or biomolecules other than its intended therapeutic target.[1] These unintended interactions are a major concern in drug development as they can lead to adverse drug reactions (ADRs), toxicity, or reduced therapeutic efficacy, and are a frequent cause of clinical trial failures.[2][3] Early identification of off-target effects is crucial for building a comprehensive safety profile and making informed decisions about the progression of a drug candidate.

Q2: What are the initial steps to predict the potential off-target profile of this compound?

A2: The initial approach is typically computational or in silico. This involves using the chemical structure of this compound to screen against databases of known protein targets.[1] Methods include chemical similarity-based approaches (comparing this compound to known drugs) and structure-based modeling (docking this compound into the binding sites of various proteins).[1] These predictive methods help generate a preliminary list of potential off-target "hits" that can be prioritized for experimental validation.

Q3: What are the main experimental strategies to confirm predicted off-target interactions?

A3: Experimental strategies are broadly categorized as biased (validating predicted targets) or unbiased (genome-wide or proteome-wide screening).[4]

  • Biased Approaches: Involve testing this compound against a specific, predefined panel of proteins, often based on in silico predictions. Large-scale kinase profiling is a common example.[5]

  • Unbiased Approaches: Aim to identify off-target interactions without prior assumptions. Key methods include:

    • Chemical Proteomics: Using a modified this compound probe to "fish" for binding partners in cell lysates.[6]

    • Cellular Thermal Shift Assay (CETSA): Measuring the change in thermal stability of proteins in response to this compound binding, which can be assessed on a proteome-wide scale using mass spectrometry.[7][8]

    • Phenotypic Screening: Assessing the effects of this compound on various cell lines to uncover unexpected biological activities that may point to off-target interactions.[1]

Q4: How do I differentiate between a true off-target effect and experimental noise?

A4: Differentiating a true signal from noise requires rigorous experimental design and validation. Key steps include:

  • Dose-Response Relationship: A true off-target interaction should be dose-dependent.

  • Orthogonal Assays: Confirming the interaction using a different experimental method (e.g., validating a kinase profiling hit with a cell-based assay).

  • Structure-Activity Relationship (SAR): Testing structurally similar but inactive analogs of this compound. These analogs should not engage the off-target.

  • Rescue Experiments: In cell-based assays, if an off-target effect is suspected to cause a specific phenotype, re-introducing the off-target protein (if knocked down) or using a known selective modulator of that protein can help confirm the link.[4]

Troubleshooting Guide

Issue 1: High variability or poor signal-to-noise ratio in my kinase profiling assay.

  • Potential Cause 1: Suboptimal Reagent Concentration. ATP or substrate concentrations may not be optimal for every kinase in the panel.

    • Solution: Ensure that the ATP concentration is at or near the Km for each kinase, as competitive inhibitors will show varying potency at different ATP levels. Review the assay provider's protocol for recommended concentrations.[9][10]

  • Potential Cause 2: Compound Interference. this compound may be autofluorescent or interfere with the detection method (e.g., luminescence-based ATP detection).

    • Solution: Run a control plate with this compound in the absence of kinase or substrate to measure its intrinsic signal. If interference is detected, you may need to switch to an alternative detection method, such as a radiometric assay.[11]

  • Potential Cause 3: DMSO Concentration. High concentrations of DMSO, the solvent for this compound, can inhibit kinase activity.

    • Solution: Ensure the final DMSO concentration is consistent across all wells and is below the tolerance level for the kinases being tested (typically ≤1%).[10]

Issue 2: this compound shows significant cytotoxicity in cell-based assays, but my target engagement assays (e.g., CETSA) for the primary target are negative.

  • Potential Cause 1: Off-target Mediated Toxicity. The observed cytotoxicity is likely due to this compound hitting one or more unintended targets that are critical for cell viability. This is a classic indicator of significant off-target effects.

    • Solution: This result necessitates a broader, unbiased screen to identify the protein(s) responsible for the toxicity. Proteome-wide CETSA or chemical proteomics are powerful next steps to identify the unintended binders.

  • Potential Cause 2: Non-specific Cellular Stress. At high concentrations, compounds can induce cellular stress through mechanisms unrelated to specific protein binding, such as membrane disruption or mitochondrial dysfunction.

    • Solution: Perform secondary assays to check for markers of general cellular stress (e.g., reactive oxygen species generation, mitochondrial membrane potential). Lower the concentration of this compound to a non-toxic range to see if on-target engagement can be detected.

Issue 3: An off-target interaction was identified in vitro, but I don't observe a related phenotype in vivo.

  • Potential Cause 1: Pharmacokinetics/Pharmacodynamics (PK/PD). The concentration of this compound reaching the tissue where the off-target protein is expressed may be insufficient to engage it.

    • Solution: Conduct PK studies to measure the concentration of this compound in relevant tissues. Compare this exposure level to the in vitro potency (IC50 or Kd) for the off-target interaction.

  • Potential Cause 2: Biological Redundancy. The function of the off-target protein in the in vivo system may be compensated for by other proteins or pathways, masking the effect of its inhibition.

    • Solution: Consider using a knockout animal model for the off-target protein to understand its physiological role better. If the knockout model has no phenotype, it may explain the lack of an in vivo effect from the off-target interaction.

Data Presentation

Clear presentation of quantitative data is essential for interpreting off-target screening results.

Table 1: Example of Kinase Selectivity Profiling Data for this compound

Kinase Target% Inhibition @ 1 µM this compoundIC50 (nM)
Primary Target Kinase 95%25
Off-Target Kinase A88%150
Off-Target Kinase B65%800
Off-Target Kinase C15%>10,000
Off-Target Kinase D5%>10,000

Table 2: Example of Cytotoxicity Profiling Data for this compound

Cell LineTissue of OriginCC50 (µM)
HepG2Liver5.2
HEK293Kidney12.8
A549Lung8.1
MCF7Breast>50

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)

This protocol outlines a general procedure for screening this compound against a panel of purified kinases.[5][9]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

    • Prepare kinase reaction buffer as recommended by the assay manufacturer.

    • Prepare working solutions of each kinase, substrate, and ATP. The final ATP concentration should ideally be near the Km for each respective kinase.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the Kinase Working Stock to each well.

    • Initiate the reaction by adding 2 µL of the corresponding ATP/Substrate Working Stock to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the kinase reaction and detect the remaining ATP using a luminescence-based kit (e.g., ADP-Glo™). Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the dose-response curve and determine the IC50 value for each kinase hit.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This protocol describes a colorimetric assay to measure the effect of this compound on cell viability.[6][12][13]

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing this compound or vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.[6]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the crystals.[13]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the dose-response curve to determine the CC50 (concentration causing 50% cytotoxicity).

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify the direct binding of this compound to a target protein in intact cells.[7][14][15]

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with a saturating concentration of this compound or a vehicle control (DMSO) and incubate under normal culture conditions for 1 hour.

  • Heating Step:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a water bath.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Protein Detection (Western Blot):

    • Normalize the protein concentration for all samples.

    • Analyze the samples via SDS-PAGE and Western blot using a primary antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein against temperature for both the this compound-treated and vehicle-treated samples. A shift of the curve to the right for the treated sample indicates thermal stabilization and confirms target engagement.

Visualizations

Diagram 1: General Workflow for Off-Target Identification

Off_Target_Workflow cluster_Discovery Phase 1: Prediction & Initial Screening cluster_Validation Phase 2: Hit Validation cluster_Characterization Phase 3: In-depth Characterization InSilico In Silico Prediction (Similarity, Docking) BroadScreen Broad Panel Screen (e.g., Kinase Panel) InSilico->BroadScreen Prioritize Hits DoseResponse Dose-Response Assays (IC50 Determination) BroadScreen->DoseResponse Identify Hits PhenoScreen Phenotypic Screen PhenoScreen->DoseResponse Deconvolute Mechanism Orthogonal Orthogonal Assays (Biochemical vs. Cell-based) DoseResponse->Orthogonal Confirm Hits TargetEngagement Target Engagement (e.g., CETSA) Orthogonal->TargetEngagement SAR SAR Studies (Inactive Analogs) TargetEngagement->SAR InVivo In Vivo Models (PK/PD & Efficacy) SAR->InVivo Safety Safety & Toxicology InVivo->Safety

Caption: A generalized workflow for identifying and validating off-target effects of a novel compound.

Diagram 2: Example of a Common Off-Target Signaling Pathway (MAPK/ERK)

MAPK_Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (c-Fos, c-Jun) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response This compound This compound (Potential Off-Target) This compound->Raf Inhibition Decision_Tree Start Initial Hit from Broad Screen Potency Potency vs. Primary Target? Start->Potency Safety Known Safety Liability? Potency->Safety < 10-fold Selectivity Deprioritize Deprioritize/ Monitor Potency->Deprioritize > 100-fold Selectivity Investigate Investigate Further (Cellular Assays) Safety->Investigate No Flag Flag as High Risk (Inform Toxicology) Safety->Flag Yes Optimize Optimize Out (Medicinal Chemistry) Investigate->Optimize

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isofludelone-Related Neurotoxicity

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating .

Disclaimer: The information provided is based on the general understanding of corticosteroid-induced neurotoxicity, as "this compound" is not a recognized compound in the scientific literature. It is presumed to be a proxy for a potent glucocorticoid like Isoflupredone or a novel compound with a similar mechanism of action. The guidance herein is extrapolated from studies on related corticosteroids.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected levels of neuronal cell death in our in vitro/in vivo models after this compound administration. What are the potential mechanisms?

A1: High concentrations or prolonged exposure to glucocorticoids can induce neurotoxicity through several key mechanisms:

  • Increased Vulnerability to Metabolic Insults: Glucocorticoids can impair glucose utilization in hippocampal neurons, making them more susceptible to metabolic and excitotoxic insults.[1][2]

  • Enhanced Excitotoxicity: They can potentiate N-methyl-d-aspartate (NMDA) receptor-mediated neurotoxicity, leading to excessive calcium influx and subsequent neuronal damage.[3]

  • Disrupted Autophagy: Corticosterone (B1669441) has been shown to disrupt autophagy flux in neuronal cell lines by inhibiting AMPK/mTOR signaling, leading to the accumulation of damaged organelles and apoptosis.[4]

  • Neuroinflammation: Glucocorticoids can paradoxically increase immune cell activation in the brain, which can be neurotoxic.[5]

  • Altered Neurotransmission: They can modulate the activity of ligand-gated ion channels, such as reducing the inhibitory effects of GABA and enhancing the excitatory effects of glutamate.[6]

Q2: What are the recommended preclinical models for studying this compound-induced neurotoxicity?

A2: The choice of model depends on the specific research question. Here are some established models for studying corticosteroid neurotoxicity:

  • In Vitro Models:

    • PC12 Cell Line: A pheochromocytoma cell line that differentiates into neuron-like cells and is a useful model for studying corticosterone-induced apoptosis and autophagy disruption.[4]

    • Primary Hippocampal or Cortical Neuron Cultures: Allow for the study of direct neurotoxic effects and synaptic alterations.

    • Dissociated Spinal Cord Cultures: Useful for investigating effects on neuronal excitability and neurotransmission.[6]

  • In Vivo Models:

    • Rodent Models of Chronic Corticosterone Administration: Systemic administration of corticosterone via subcutaneous injection or in drinking water can mimic the effects of chronic stress and induce depressive-like behaviors and neuronal atrophy.[7]

    • Neurotoxin Co-administration Models: Combining systemic corticosterone treatment with a direct hippocampal infusion of a neurotoxin like kainic acid can unmask the "neuroendangering" effects of glucocorticoids.[2]

Q3: What are some promising therapeutic strategies to mitigate this compound-related neurotoxicity?

A3: Several strategies have shown promise in preclinical studies:

  • Antioxidant Therapy: Enhancing antioxidant mechanisms may counteract the oxidative stress component of glucocorticoid-induced damage.[7]

  • Anti-inflammatory Agents: Drugs like minocycline (B592863) can suppress the augmented inflammatory response and protect neurons.[5]

  • Autophagy Modulators: Activating autophagy with AMPK activators (e.g., metformin) or mTOR inhibitors (e.g., rapamycin) has been shown to be protective in vitro.[4]

  • Neurosteroids: Certain neurosteroids, such as progesterone (B1679170) and its metabolites (e.g., allopregnanolone), have demonstrated neuroprotective effects against various insults and may counteract glucocorticoid-induced damage.[8][9][10]

Troubleshooting Guides

Issue 1: High Variability in Neuronal Viability Assays
Potential Cause Troubleshooting Step
Inconsistent this compound Concentration Prepare fresh stock solutions of this compound for each experiment. Verify the final concentration using an appropriate analytical method if possible.
Cell Seeding Density Optimize and maintain a consistent cell seeding density across all wells and experiments, as this can affect susceptibility to toxic insults.
Assay Timing The timing of the viability assay (e.g., MTT, LDH) post-treatment is critical. Perform a time-course experiment to determine the optimal endpoint.
Serum Starvation Conditions If using serum-free media, ensure that the duration of serum starvation is not overly stressful to the cells, as this can confound the results.
Issue 2: Lack of a Clear Neuroprotective Effect with a Test Compound
Potential Cause Troubleshooting Step
Ineffective Dose or Timing Perform a dose-response and time-course study for the neuroprotective agent. Consider pre-treatment, co-treatment, and post-treatment paradigms.
Compound Bioavailability (In Vivo) For in vivo studies, assess the pharmacokinetic profile of the test compound to ensure it reaches the central nervous system in sufficient concentrations.
Mechanism of Action Mismatch The chosen neuroprotective agent may not target the primary neurotoxic pathway of this compound in your model. Screen compounds with different mechanisms of action (e.g., antioxidant, anti-inflammatory, autophagy modulator).
Model System Insensitivity The chosen in vitro or in vivo model may not be sensitive enough to detect subtle neuroprotective effects. Consider using a model with a more pronounced and consistent neurotoxic phenotype.

Quantitative Data Summary

Table 1: Effect of Corticosterone on PC12 Cell Viability

Corticosterone ConcentrationCell Viability (% of Control)
0.1 µmol/LNo significant change
1 µmol/LDecreased
10 µmol/LSignificantly decreased

Source: Adapted from findings on corticosterone-induced neurotoxicity in PC12 cells.[4]

Table 2: Mitigation of Corticosterone-Induced Neurotoxicity in PC12 Cells

Treatment GroupApoptosis RateAutophagy Flux
ControlBaselineNormal
Corticosterone (10 µmol/L)IncreasedImpaired
Corticosterone + Metformin (AMPK activator)ReducedRestored
Corticosterone + Rapamycin (mTOR inhibitor)ReducedRestored

Source: Qualitative summary of findings on the protective effects of autophagy modulators.[4]

Experimental Protocols

Protocol 1: Assessment of Neurotoxicity in PC12 Cells
  • Cell Culture: Culture PC12 cells in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

  • Differentiation (Optional): To induce a neuronal phenotype, treat cells with Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL for 5-7 days.

  • Treatment: Plate cells in 96-well plates for viability assays or larger formats for protein/RNA analysis. Expose cells to varying concentrations of this compound (e.g., 0.1 to 100 µM) for 24-48 hours.

  • Cell Viability Assay (MTT):

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure absorbance at 570 nm.

  • Apoptosis Assay (Flow Cytometry):

    • Harvest cells and wash with PBS.

    • Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer.

Protocol 2: In Vivo Model of Glucocorticoid-Enhanced Neurotoxicity
  • Animal Model: Use adult male Sprague-Dawley rats.

  • Glucocorticoid Administration: Administer corticosterone (or this compound) systemically for one week. This can be done via subcutaneous pellets or daily injections.

  • Stereotaxic Surgery: Anesthetize the animals and place them in a stereotaxic frame.

  • Neurotoxin Infusion: Unilaterally infuse a sub-threshold dose of kainic acid into the hippocampus.

  • Behavioral Assessment: Perform behavioral tests (e.g., Morris water maze, open field test) to assess cognitive and motor function.

  • Histological Analysis: After a set period (e.g., 7 days), perfuse the animals and prepare brain sections. Perform Nissl staining to assess neuronal loss and immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and gliosis (e.g., GFAP for astrocytes, Iba1 for microglia).

Visualizations

G Hypothetical Signaling Pathway of this compound Neurotoxicity This compound This compound (Glucocorticoid) GR Glucocorticoid Receptor (GR) This compound->GR AMPK AMPK (Phosphorylation ↓) This compound->AMPK Non-genomic effect NMDA_R NMDA Receptor This compound->NMDA_R Potentiation Nucleus Nucleus GR->Nucleus Translocation Gene_Expression Altered Gene Expression Nucleus->Gene_Expression mTOR mTOR (Phosphorylation ↑) AMPK->mTOR Autophagy Autophagy Flux (Impaired) mTOR->Autophagy Mitochondria Mitochondrial Dysfunction Autophagy->Mitochondria Clearance Apoptosis Apoptosis Autophagy->Apoptosis ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS ROS->Apoptosis Ca_Influx ↑ Ca2+ Influx NMDA_R->Ca_Influx Ca_Influx->Apoptosis

Caption: Hypothetical signaling cascade of this compound-induced neurotoxicity.

G Experimental Workflow for Screening Neuroprotective Agents Start Start: Establish Neurotoxicity Model (e.g., PC12 + this compound) Primary_Screen Primary Screen: Test Compounds for Cell Viability Rescue (MTT) Start->Primary_Screen Hit_Compounds Identify Hit Compounds Primary_Screen->Hit_Compounds Secondary_Assay Secondary Assays: - Apoptosis (Annexin V/PI) - ROS Measurement - Mitochondrial Potential Hit_Compounds->Secondary_Assay Active Confirm_Hits Confirm Neuroprotective Activity Secondary_Assay->Confirm_Hits Mechanism_Study Mechanism of Action Studies: - Western Blot (e.g., AMPK, mTOR) - Gene Expression Analysis Confirm_Hits->Mechanism_Study Confirmed In_Vivo In Vivo Validation: - Rodent Model - Behavioral & Histological Analysis Mechanism_Study->In_Vivo End End: Lead Compound Identified In_Vivo->End

Caption: Workflow for screening and validating neuroprotective agents.

G Troubleshooting Logic for Unexpected Results Start Unexpected Result (e.g., high variability) Check_Reagents Check Reagents: - this compound stability/concentration - Cell culture media - Assay kits Start->Check_Reagents Check_Protocol Review Protocol: - Cell seeding density - Incubation times - Pipetting technique Start->Check_Protocol Check_Equipment Check Equipment: - Incubator (CO2, temp) - Plate reader calibration - Microscope Start->Check_Equipment Problem_Found Problem Identified? Check_Reagents->Problem_Found Check_Protocol->Problem_Found Check_Equipment->Problem_Found Fix_Problem Correct the Issue and Repeat Experiment Problem_Found->Fix_Problem Yes Consult Consult Literature or Senior Researcher Problem_Found->Consult No Fix_Problem->Start Re-evaluate Redesign Consider Redesigning the Experiment Consult->Redesign

Caption: A logical approach to troubleshooting unexpected experimental outcomes.

References

improving the in vivo stability and delivery of Isofludelone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the in vivo stability and delivery of Isofludelone. Given the limited publicly available data specific to this compound, the following information is based on established principles for other poorly water-soluble compounds and should be adapted as necessary for your specific experimental context.

Frequently Asked Questions (FAQs)

Formulation and Delivery

Q1: What are the primary challenges in the in vivo delivery of this compound?

Due to its presumed low aqueous solubility, the primary challenges with this compound likely include poor absorption, low bioavailability, and rapid metabolism or clearance.[1][2][3] These factors can significantly limit its therapeutic efficacy when administered in vivo.

Q2: What formulation strategies can be employed to enhance the bioavailability of this compound?

Several formulation strategies can be explored to overcome the challenges of poor water solubility and improve bioavailability.[1][2] These include:

  • Lipid-Based Formulations: Incorporating this compound into lipid-based carriers such as microemulsions, nanoemulsions, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[1][4]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[2][3]

  • Nanonization: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to improved dissolution and absorption.[2][3]

  • Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility of this compound.[2]

Q3: Are there any controlled-release strategies suitable for this compound?

Yes, controlled-release systems can be beneficial for maintaining therapeutic concentrations of this compound over an extended period.[5] Options include:

  • Hydrogels: Injectable or implantable hydrogels can provide sustained release of the encapsulated drug.[6][7]

  • Polymeric Nanoparticles: Biodegradable polymeric nanoparticles can encapsulate this compound and release it in a controlled manner.

In Vivo Stability

Q4: How can the in vivo metabolic stability of this compound be improved?

Improving metabolic stability is crucial for prolonging the in vivo half-life of a compound. Strategies to consider include:

  • Chemical Modification: Introducing structural modifications, such as deuteration at metabolically labile sites, can slow down enzymatic degradation.[8]

  • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains can shield the molecule from metabolic enzymes and reduce renal clearance.[9]

  • Encapsulation: Encapsulating this compound within nanoparticles or liposomes can protect it from premature metabolism.[4]

Q5: What are the key considerations for designing an in vivo stability study for this compound?

A well-designed in vivo stability study should include:

  • Appropriate Animal Model: Select a relevant animal model that mimics the human condition as closely as possible.

  • Dose-Range Finding Studies: Conduct preliminary studies to determine the maximum tolerated dose and an appropriate dosing regimen.[10]

  • Pharmacokinetic Analysis: Measure the concentration of this compound and its potential metabolites in biological matrices (e.g., plasma, tissues) over time.[10]

  • Control Groups: Include appropriate control groups, such as a vehicle control and a positive control if applicable.[11]

Troubleshooting Guides

Issue 1: Low Bioavailability Despite Formulation Efforts
Possible Cause Suggested Solution
Poor formulation stability in vivo. Characterize the in vivo stability of your formulation. Use techniques like dual labeling (e.g., radiolabeling the drug and the carrier) to track their respective pharmacokinetic profiles.[10]
High first-pass metabolism. Consider alternative routes of administration that bypass the liver, such as parenteral or transdermal delivery. Investigate co-administration with inhibitors of relevant metabolic enzymes.
Efflux by transporters (e.g., P-glycoprotein). Test for P-glycoprotein interaction in vitro. If it is a substrate, consider co-formulating with a P-glycoprotein inhibitor or using excipients that inhibit efflux pumps.
Inadequate drug release from the carrier. Optimize the drug release profile of your formulation. For lipid-based systems, adjust the composition of lipids and surfactants. For polymeric systems, modify the polymer properties (e.g., molecular weight, hydrophobicity).
Issue 2: High Variability in In Vivo Efficacy Studies
Possible Cause Suggested Solution
Inconsistent formulation preparation. Standardize the formulation preparation protocol. Ensure consistent particle size, drug loading, and excipient ratios between batches.
Animal-to-animal variation. Increase the number of animals per group to improve statistical power. Ensure animals are of similar age, weight, and health status. Randomize animals into treatment groups.[11]
Procedural errors during administration. Ensure accurate and consistent dosing for all animals. For oral gavage, verify proper placement to avoid administration into the lungs.
Time-of-day effects. Perform dosing and measurements at the same time each day to minimize circadian rhythm effects on drug metabolism and response.[11]
Issue 3: Unexpected Toxicity in Animal Models
Possible Cause Suggested Solution
Toxicity of the formulation excipients. Conduct a toxicity study of the vehicle (formulation without the drug) in the same animal model.[10] Select excipients with a good safety profile (e.g., GRAS-listed).
Off-target effects of this compound. Investigate the mechanism of toxicity. This may involve histopathology, clinical chemistry, and hematology analyses.[12]
Dose-related toxicity. Perform a dose-escalation study to determine the maximum tolerated dose (MTD).[10] Subsequent efficacy studies should use doses at or below the MTD.
Metabolite-induced toxicity. Identify and characterize the major metabolites of this compound. Assess the toxicity of these metabolites.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats or BALB/c mice), 6-8 weeks old. Acclimatize the animals for at least one week before the experiment.

  • Formulation Preparation: Prepare the this compound formulation (e.g., nanoemulsion) and the vehicle control under sterile conditions.

  • Dosing: Administer the formulation to the animals via the desired route (e.g., oral gavage or intravenous injection) at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).[13]

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.[13]

  • Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.

Protocol 2: Assessment of In Vitro Plasma Stability
  • Materials: this compound stock solution, fresh plasma from the target species (e.g., human, rat, mouse), and a positive control compound with known plasma stability.

  • Incubation: Add a small volume of the this compound stock solution to pre-warmed plasma to achieve the desired final concentration. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the plasma-drug mixture.

  • Protein Precipitation: Stop the reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis: Plot the percentage of this compound remaining versus time and calculate the in vitro half-life.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing Formulation This compound Formulation (e.g., Nanoemulsion) Characterization Physicochemical Characterization Formulation->Characterization Solubility Solubility & Dissolution Studies Characterization->Solubility Stability Plasma Stability Assay Solubility->Stability Cell_Uptake Cellular Uptake Studies Stability->Cell_Uptake PK Pharmacokinetic (PK) Studies Cell_Uptake->PK Efficacy Efficacy Studies PK->Efficacy Toxicity Toxicity Studies PK->Toxicity troubleshooting_logic Start Low In Vivo Efficacy Check_PK Review Pharmacokinetic Data Start->Check_PK Low_Exposure Low Systemic Exposure? Check_PK->Low_Exposure Improve_Formulation Improve Formulation (Solubility, Permeability) Low_Exposure->Improve_Formulation Yes Check_Metabolism High First-Pass Metabolism? Low_Exposure->Check_Metabolism No Improve_Formulation->Start Alt_Route Consider Alternative Administration Route Check_Metabolism->Alt_Route Yes Sufficient_Exposure Sufficient Exposure at Target Site? Check_Metabolism->Sufficient_Exposure No Alt_Route->Start Target_Engagement Assess Target Engagement Sufficient_Exposure->Target_Engagement Yes PD_Issue Pharmacodynamic Issue Sufficient_Exposure->PD_Issue No

References

Technical Support Center: Isofludelone Resistance in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Isofludelone in long-term cell culture experiments.

FAQs and Troubleshooting Guides

General Information

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel investigational kinase inhibitor designed to target the FLT3 receptor tyrosine kinase. In sensitive cancer cell lines, this compound blocks the autophosphorylation of FLT3, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways. This action leads to cell cycle arrest and apoptosis.

Q2: What are the common signs of developing this compound resistance in my cell culture?

A2: The primary indicator of resistance is a gradual decrease in the cytotoxic effect of this compound, requiring progressively higher concentrations to achieve the same level of cell death. This is quantitatively measured by an increase in the half-maximal inhibitory concentration (IC50). Other signs include a change in cell morphology, increased proliferation rate in the presence of the drug, and the emergence of distinct cell colonies after treatment.

Troubleshooting Common Issues

Q3: My cells have become resistant to this compound. What are the potential mechanisms of resistance?

A3: Resistance to targeted therapies like this compound can arise from various molecular changes within the cancer cells. The most common mechanisms include:

  • Secondary mutations in the drug target: Mutations in the FLT3 kinase domain can prevent this compound from binding effectively.

  • Activation of bypass signaling pathways: Cells may upregulate alternative signaling pathways to circumvent the blocked FLT3 signal.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.[1][2]

  • Alterations in downstream signaling components: Mutations or changes in the expression of proteins downstream of FLT3 can render the pathway constitutively active, even when FLT3 is inhibited.

Q4: How can I confirm the mechanism of resistance in my this compound-resistant cell line?

A4: A multi-step approach is recommended to elucidate the resistance mechanism:

  • Sequence the FLT3 gene: This will identify any secondary mutations in the kinase domain.

  • Perform a phosphoproteomic analysis: Compare the phosphorylation status of key signaling proteins in sensitive versus resistant cells to identify activated bypass pathways.

  • Assess drug efflux pump activity: Use functional assays with fluorescent substrates (e.g., Rhodamine 123) or quantitative real-time PCR (qRT-PCR) to measure the expression of ABC transporter genes.[3]

  • Conduct a comprehensive gene expression analysis: Microarray or RNA-sequencing can reveal broader changes in gene expression that contribute to resistance.

Q5: My resistant cells do not have any mutations in FLT3. What should I investigate next?

A5: In the absence of on-target mutations, focus on bypass pathways and drug efflux mechanisms. A logical workflow would be:

  • Investigate common bypass pathways: Use western blotting to check the activation status (phosphorylation) of key proteins in pathways like EGFR, MET, and AXL.

  • Evaluate drug efflux: As mentioned in Q4, assess the function and expression of major drug transporters.

  • Consider epigenetic modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity.[4]

Q6: Can I prevent or delay the onset of this compound resistance?

A6: While completely preventing resistance is challenging, several strategies can delay its emergence:

  • Intermittent Dosing: Instead of continuous exposure, a "drug holiday" or pulsed treatment may reduce the selective pressure for resistance.[5]

  • Combination Therapy: Using this compound in combination with an inhibitor of a potential bypass pathway (e.g., a MEK inhibitor) from the outset can be more effective.

  • Maintain Drug Concentration: Ensure that the drug concentration is maintained at a therapeutic level to minimize the survival of partially resistant cells.

Q7: How can I re-sensitize my resistant cells to this compound?

A7: Re-sensitization depends on the mechanism of resistance:

  • If resistance is due to drug efflux: Co-administration of an ABC transporter inhibitor, such as verapamil (B1683045) or a more specific inhibitor, may restore sensitivity.[6]

  • If a bypass pathway is activated: Use a combination therapy approach by adding an inhibitor targeting the activated pathway.

  • For some resistance mechanisms: A period of drug withdrawal from the culture medium can sometimes lead to a partial restoration of sensitivity, although this is often not a stable phenotype.[1]

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes a common method for developing a drug-resistant cancer cell line through continuous, dose-escalating exposure.[4]

Methodology:

  • Determine the initial IC50: Culture the parental (sensitive) cell line and perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound.

  • Initial Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC10-IC20.

  • Monitor Cell Viability: Monitor the cells daily. Initially, a significant portion of the cells will die. Allow the surviving cells to repopulate the culture vessel.

  • Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the this compound concentration by 1.5- to 2-fold.[4]

  • Repeat and Expand: Repeat steps 3 and 4. This process can take 6-12 months. At each stage of increased resistance, freeze down cell stocks.

  • Confirm Resistance: Periodically, perform a dose-response assay to determine the new IC50. A resistant cell line is typically defined as having an IC50 that is 3- to 10-fold higher than the parental line.[4]

Protocol 2: Assessing Drug Efflux Pump Activity using Rhodamine 123

Methodology:

  • Cell Preparation: Harvest both parental and resistant cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading: Add Rhodamine 123 to a final concentration of 1 µM and incubate for 30 minutes at 37°C.

  • Washing: Pellet the cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.

  • Efflux Measurement: Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C. Take aliquots at different time points (e.g., 0, 30, 60, 120 minutes).

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells at each time point using a flow cytometer. A faster decrease in fluorescence in the resistant cells compared to the parental cells indicates increased efflux activity.

Data Presentation

Table 1: Example IC50 Values for Parental and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental Line501
Resistant Sub-line 155011
Resistant Sub-line 2120024

Table 2: qRT-PCR Analysis of ABC Transporter Expression

GeneParental (Relative Expression)Resistant (Relative Expression)
ABCB1 (MDR1)1.015.2
ABCG2 (BCRP)1.28.9

Visualizations

cluster_0 This compound Action cluster_1 Downstream Signaling This compound This compound FLT3 FLT3 This compound->FLT3 Inhibits RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Proposed signaling pathway of this compound action.

cluster_0 Experimental Workflow Start Parental Cell Line Dose_Escalation Continuous Dose Escalation (6-12 months) Start->Dose_Escalation Resistant_Line Resistant Cell Line Dose_Escalation->Resistant_Line Mechanism_Investigation Investigate Resistance Mechanism Resistant_Line->Mechanism_Investigation Sequencing FLT3 Sequencing Mechanism_Investigation->Sequencing Phosphoproteomics Phosphoproteomics Mechanism_Investigation->Phosphoproteomics Efflux_Assay Drug Efflux Assay Mechanism_Investigation->Efflux_Assay cluster_0 Mechanisms of Resistance Resistance This compound Resistance Target_Mutation Target Mutation (FLT3) Resistance->Target_Mutation Bypass_Pathway Bypass Pathway Activation (e.g., EGFR) Resistance->Bypass_Pathway Drug_Efflux Increased Drug Efflux (e.g., MDR1) Resistance->Drug_Efflux

References

Technical Support Center: Minimizing Variability in Microtubule Polymerization Assays with Stabilizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in microtubule polymerization assays, with a focus on the use of microtubule-stabilizing agents like Paclitaxel (B517696) and Epothilones.

Troubleshooting Guides

This section addresses specific issues that may arise during your microtubule polymerization experiments.

Issue 1: High Variability Between Replicate Wells

  • Question: My control and experimental replicate wells show significant variation in the polymerization curves. What could be the cause?

  • Answer: Variability between replicate wells often points to inconsistencies in assay setup and execution. Here are some common causes and solutions:

    • Pipetting Errors: Inaccurate or inconsistent pipetting of tubulin, GTP, or the test compound can lead to significant differences.

      • Solution: Use calibrated pipettes and practice consistent pipetting technique. For 96-well plates, using a multichannel pipette for adding the tubulin solution can help ensure simultaneous initiation of the polymerization reaction.[1]

    • Temperature Gradients: Uneven temperature across the plate can cause wells to polymerize at different rates.

      • Solution: Ensure the plate reader is pre-warmed to 37°C.[1] After adding all components on ice, promptly transfer the plate to the reader to initiate polymerization uniformly.

    • Presence of Bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings.

      • Solution: Be careful not to introduce bubbles when pipetting. If bubbles are present, gently tap the plate on the benchtop to dislodge them before placing it in the reader.

Issue 2: No or Very Short Lag Phase in the Polymerization Curve

  • Question: My control polymerization curve lacks a distinct lag phase, going almost immediately into the elongation phase. Why is this happening?

  • Answer: The lag phase represents the nucleation step of microtubule formation. Its absence typically indicates the presence of pre-existing tubulin aggregates or "seeds" that bypass the need for de novo nucleation.[2]

    • Solution: Clarify Tubulin Stock: Before use, centrifuge your tubulin stock at high speed (e.g., 100,000 x g) for 10 minutes at 4°C to pellet any aggregates.[2] Use the supernatant for your assay. The presence of a clear lag phase in your control is a good indicator of high-quality, aggregate-free tubulin.[2]

    • Solution: Proper Tubulin Storage: Avoid multiple freeze-thaw cycles, which can promote aggregation.[2] Aliquot tubulin into single-use volumes and store them at -80°C.

Issue 3: Low Signal or Weak Polymerization in Control Wells

  • Question: The overall signal (absorbance or fluorescence) in my control wells is very low, making it difficult to assess the effect of my stabilizing agent. What can I do?

  • Answer: A weak signal can stem from several factors related to the reagents or assay conditions.

    • Suboptimal Tubulin Concentration: The concentration of tubulin is critical for polymerization.

      • Solution: Ensure you are using an appropriate tubulin concentration, typically in the range of 2-4 mg/mL for turbidity assays.[3]

    • Inactive Tubulin: Tubulin can lose its activity if not handled or stored properly.

      • Solution: Use high-quality, polymerization-competent tubulin. After thawing, keep it on ice and use it within a short timeframe.

    • Degraded GTP: GTP is essential for tubulin polymerization.

      • Solution: Prepare fresh GTP stock solutions and store them in aliquots at -20°C or -80°C to avoid degradation from multiple freeze-thaw cycles. The final GTP concentration in the assay should typically be 1 mM.[2]

    • Incorrect Buffer Composition: The buffer composition significantly impacts tubulin polymerization.

      • Solution: Double-check the pH and concentrations of all buffer components, such as PIPES, MgCl₂, and EGTA.[2]

Issue 4: Suspected Compound Precipitation

  • Question: My test compound appears to increase the signal on its own, even in the absence of tubulin polymerization. How can I differentiate between true microtubule stabilization and compound precipitation?

  • Answer: Compound precipitation can scatter light, mimicking the signal of microtubule formation in turbidity assays.[1]

    • Solution: Cold Depolymerization Control: At the end of your assay, when the signal has plateaued, place the plate on ice for 30 minutes. True microtubules are cold-labile and will depolymerize, leading to a decrease in the signal. If the signal remains high, it is likely due to compound precipitation.[1]

    • Solution: Visual Inspection: After the assay, visually inspect the wells. Precipitate may be visible as cloudiness or solid particles.

    • Solution: Solubility Test: Test the solubility of your compound in the assay buffer at the concentrations you are using.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What is the mechanism of action of microtubule-stabilizing agents like Paclitaxel and Epothilones?

    • A1: Paclitaxel and Epothilones bind to the β-tubulin subunit within the microtubule polymer.[3] This binding stabilizes the microtubule, preventing its depolymerization and shifting the equilibrium towards polymerization.[3] This hyperstabilization disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, particularly mitosis, leading to cell cycle arrest and apoptosis.

  • Q2: Do Paclitaxel and Epothilones bind to the same site on tubulin?

    • A2: Yes, Paclitaxel and Epothilones are competitive inhibitors of each other's binding, indicating that they bind to the same or overlapping sites on β-tubulin.[4]

  • Q3: What are the key differences between Paclitaxel and Epothilones?

    • A3: While they have a similar mechanism of action, Epothilones have been shown to be effective in some paclitaxel-resistant cancer cell lines.[4] They may also have different side-effect profiles in clinical settings.

Assay-Specific Questions

  • Q4: What is the optimal temperature for an in vitro microtubule polymerization assay?

    • A4: The standard temperature for in vitro microtubule polymerization assays is 37°C.[1][3]

  • Q5: What is the purpose of including glycerol (B35011) in the polymerization buffer?

    • A5: Glycerol is often included in the polymerization buffer as it promotes tubulin polymerization and enhances microtubule stability.[2][5]

  • Q6: Can I use a fluorescence-based assay instead of a turbidity assay?

    • A6: Yes, fluorescence-based assays are a common alternative. These assays often use a fluorescent reporter, such as DAPI, which exhibits increased fluorescence upon binding to polymerized microtubules.[5][6] Fluorescence assays can be more sensitive than turbidity assays.[7]

  • Q7: What is the critical concentration (Cc) of tubulin, and how do stabilizing agents affect it?

    • A7: The critical concentration is the concentration of tubulin dimers at which the rate of polymerization equals the rate of depolymerization. Microtubule-stabilizing agents like paclitaxel decrease the critical concentration, meaning that polymerization can occur at lower tubulin concentrations.[8][9] For example, with an increase in paclitaxel concentration from 0.1 μM to 10 μM, the critical nucleation concentration of tubulin can decrease by as much as 89%.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for Paclitaxel and Epothilone B in microtubule polymerization assays.

Table 1: Biochemical Activity of Microtubule Stabilizing Agents

CompoundAssay TypeParameterValueReference
Paclitaxel[³H]paclitaxel bindingKₐₚₚ8.7 x 10⁻⁷ M[10]
PaclitaxelTubulin PolymerizationCritical Concentration0.21 mg/ml[9]
Epothilone ACompetitive [³H]paclitaxel bindingKᵢ1.4 µM (Hanes analysis), 0.6 µM (Dixon analysis)[4]
Epothilone BCompetitive [³H]paclitaxel bindingKᵢ0.7 µM (Hanes analysis), 0.4 µM (Dixon analysis)[4]

Table 2: Cellular Potency of Microtubule Stabilizing Agents

CompoundCell LineParameterValueReference
PaclitaxelMCF-7IC₅₀ (Stabilization)16.3 ± 9.0 nM[11]
PaclitaxelMDA-MB-231IC₅₀ (Stabilization)234.3 ± 32.5 nM[11]
PaclitaxelHigh-Content AssayPotency4 nM[5]
PaclitaxelBiochemical AssayPotency10 nM[5]
PaclitaxelCell-Cycle AssayPotency2 nM[5]
Epothilone AVarious Cancer Cell LinesIC₅₀Less active than Paclitaxel[4]
Epothilone BVarious Cancer Cell LinesIC₅₀More active than Paclitaxel[4]

Experimental Protocols

Protocol 1: In Vitro Microtubule Polymerization Assay using Turbidity

This protocol is adapted for a 96-well plate format to assess the effect of stabilizing agents on microtubule polymerization by measuring the change in optical density (turbidity) at 340 nm.

Materials:

  • Lyophilized tubulin (>97% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (100 mM)

  • Test compound (e.g., Paclitaxel or Epothilone) stock solution in DMSO

  • 96-well, half-area, clear bottom plate

  • Temperature-controlled spectrophotometer plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in GTB to a final concentration of 2-4 mg/mL on ice.[3]

    • Prepare a working solution of GTP in GTB.

    • Prepare serial dilutions of your test compound in GTB. Ensure the final DMSO concentration does not exceed 2%.[1] A vehicle control (GTB with the same final DMSO concentration) should also be prepared.

  • Assay Setup (on ice):

    • Add 10 µL of your test compound dilutions or vehicle control to the appropriate wells of a pre-chilled 96-well plate.

    • Prepare a tubulin polymerization mix by adding GTP to the reconstituted tubulin solution to a final concentration of 1 mM.[2]

    • Using a multichannel pipette, add 90 µL of the cold tubulin polymerization mix to each well for a final volume of 100 µL.

  • Measurement:

    • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[3]

  • Data Analysis:

    • Plot the absorbance (OD₃₄₀) versus time for each concentration of the test compound and the vehicle control.

    • For stabilizing agents, you should observe an increase in the rate and extent of polymerization compared to the control.

Protocol 2: Fluorescence-Based Microtubule Stabilization Assay

This protocol utilizes a fluorescent reporter to measure the amount of polymerized microtubules and is particularly useful for screening compounds for stabilizing activity.

Materials:

  • Tubulin protein (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (100 mM)

  • Fluorescent Reporter (e.g., DAPI)

  • Test compound (e.g., Paclitaxel or Epothilone) stock solution in DMSO

  • 96-well, black, solid bottom plate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare reagents as described in Protocol 1.

    • Prepare a working solution of the fluorescent reporter in GTB.

  • Assay Setup (on ice):

    • Add 10 µL of your test compound dilutions or vehicle control to the appropriate wells of a pre-chilled 96-well plate.

    • Prepare a tubulin polymerization mix containing tubulin, 1 mM GTP, and the fluorescent reporter at its optimal concentration.

    • Using a multichannel pipette, add 90 µL of the cold tubulin polymerization mix to each well.

  • Measurement:

    • Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for your chosen reporter at regular intervals for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • An increase in the rate and final fluorescence signal in the presence of the test compound indicates microtubule stabilization.

Visualizations

Microtubule_Polymerization_Assay_Workflow cluster_prep Reagent Preparation (On Ice) cluster_setup Assay Setup (On Ice) cluster_measurement Measurement cluster_analysis Data Analysis Tubulin Reconstitute Tubulin Add_Tubulin Add Tubulin-GTP Mix to Plate Tubulin->Add_Tubulin GTP Prepare GTP Working Solution GTP->Add_Tubulin Compound Prepare Compound Dilutions Add_Compound Add Compound/ Vehicle to Plate Compound->Add_Compound Add_Compound->Add_Tubulin Incubate Incubate at 37°C in Plate Reader Add_Tubulin->Incubate Read Read Absorbance/ Fluorescence Incubate->Read Plot Plot Signal vs. Time Read->Plot Analyze Analyze Polymerization Kinetics Plot->Analyze

Caption: Workflow for a typical in vitro microtubule polymerization assay.

Stabilizer_Mechanism cluster_dynamic_instability Dynamic Instability cluster_stabilization Stabilization Tubulin_Dimer α/β-Tubulin Dimer Microtubule Microtubule Polymer Tubulin_Dimer->Microtubule GTP Microtubule->Tubulin_Dimer GDP Depolymerization Depolymerization Blocked_Depolymerization Depolymerization Blocked Microtubule->Blocked_Depolymerization Stabilizer Stabilizing Agent (e.g., Paclitaxel) Stabilizer->Microtubule Binds to β-tubulin Polymerization Polymerization

Caption: Mechanism of action of microtubule-stabilizing agents.

References

Navigating Batch-to-Batch Variability of Synthetic Isofludelone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the synthetic compound Isofludelone, ensuring consistency across different batches is paramount for reliable experimental outcomes and preclinical development. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address the challenges of batch-to-batch variability.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that may arise during the synthesis, purification, and experimental use of this compound, leading to batch-to-batch inconsistencies.

Issue Potential Cause Recommended Action
Variable Biological Activity Inconsistent purity profile; presence of unreacted starting materials or byproducts.Implement a multi-step purification process, including column chromatography and recrystallization. Characterize each batch thoroughly using HPLC, LC-MS, and NMR to ensure purity meets a predefined specification (e.g., >98%).
Polymorphism; different crystalline forms of this compound may exhibit varying solubility and bioavailability.Standardize the final crystallization step. Control solvent, temperature, and cooling rate precisely. Characterize the solid form of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Degradation of the compound due to improper storage.Store this compound under recommended conditions (e.g., -20°C, protected from light and moisture). Conduct stability studies on each new batch to establish its shelf life.
Inconsistent Physicochemical Properties (e.g., solubility, dissolution rate) Variations in particle size and surface area.Control the precipitation or crystallization process to achieve a consistent particle size distribution. Use techniques like laser diffraction to measure particle size for each batch.
Presence of residual solvents from the synthesis process.Dry the final product under high vacuum for an extended period. Use gas chromatography (GC) to quantify residual solvents and ensure they are below acceptable limits.
Discrepancies in Analytical Data (NMR, MS, HPLC) Between Batches Impurities in starting materials or reagents.Source high-purity starting materials and reagents from a qualified vendor. Perform quality control checks on incoming materials.
Incomplete or side reactions during synthesis.Monitor reaction progress closely using techniques like TLC or HPLC to ensure completion. Optimize reaction conditions (temperature, time, stoichiometry) to minimize side product formation.
Instrumental variation.Ensure all analytical instruments are properly calibrated and maintained. Use internal standards for quantitative analyses to normalize for instrument variability.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing the batch-to-batch consistency of synthetic this compound?

A1: The purity of starting materials and rigorous control over reaction conditions are the most critical factors. Impurities in reactants can lead to side reactions, resulting in lower yields and the formation of byproducts that are difficult to remove. Even minor fluctuations in temperature, pressure, or reaction time can significantly impact the reaction's outcome.

Q2: How can I ensure the quality of my starting materials for this compound synthesis?

A2: It is essential to characterize all starting materials using appropriate analytical techniques before use. We recommend performing NMR spectroscopy and mass spectrometry to confirm the identity and purity of each reactant. For solvents, ensure they are anhydrous and of the appropriate grade, as residual water or other impurities can interfere with the reaction.

Q3: What are common impurities observed in crude this compound, and how can they be minimized?

A3: Common impurities include unreacted starting materials, byproducts from side reactions, and diastereomers of this compound. To minimize these, strictly adhere to the reaction protocol, including maintaining an inert atmosphere and controlling the rate of reagent addition. Monitoring the reaction to completion is also crucial to prevent impurities from incomplete reactions.

Q4: Which purification method is most effective for obtaining high-purity this compound?

A4: A multi-step purification process is generally required. This typically involves an initial workup to remove bulk impurities, followed by column chromatography on silica (B1680970) gel. For achieving the highest purity, a final recrystallization step is often necessary. The choice of solvents for both chromatography and recrystallization is critical and may need to be optimized for each batch.

Q5: How can I accurately monitor the progress of the this compound synthesis?

A5: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the progress of the reaction. These methods allow you to track the consumption of starting materials and the formation of the product in near real-time, helping to determine the optimal reaction endpoint.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Spectrometer: 400 MHz or higher.

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) as needed for full structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.75 mL of deuterated solvent.

Visualizing Workflows and Pathways

To further aid in understanding and troubleshooting, the following diagrams illustrate key processes.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Starting Materials reaction Chemical Reaction start->reaction workup Crude Product Workup reaction->workup chromatography Column Chromatography workup->chromatography crystallization Crystallization chromatography->crystallization hplc HPLC Purity crystallization->hplc nmr NMR Structure crystallization->nmr ms MS Identity crystallization->ms final_product High-Purity this compound hplc->final_product nmr->final_product ms->final_product

Caption: A typical experimental workflow for synthesizing and characterizing this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_actions Corrective Actions issue Batch-to-Batch Variability Observed purity Purity Profile issue->purity polymorphism Polymorphism issue->polymorphism impurities Starting Material Impurities issue->impurities conditions Reaction Conditions issue->conditions purification Optimize Purification purity->purification crystallization Standardize Crystallization polymorphism->crystallization qc QC Starting Materials impurities->qc protocol Strict Protocol Adherence conditions->protocol

Caption: A logical diagram illustrating the troubleshooting process for batch variability.

Technical Support Center: Refining Protocols for Long-Term Storage of Isofludelone Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Isofludelone. Due to the limited publicly available data for a compound specifically named "this compound," this document is based on established best practices for the long-term storage of small molecule inhibitors. Researchers should validate these protocols for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing this compound stock solutions?

A1: The choice of solvent is critical for the stability and solubility of your this compound stock solution. While Dimethyl Sulfoxide (DMSO) is a common choice for dissolving many organic molecules for in vitro studies, it's essential to use a fresh, anhydrous grade of DMSO to prevent degradation of the compound. For in vivo experiments, a biocompatible solvent system, such as a mixture of ethanol, polyethylene (B3416737) glycol (PEG), and saline, may be more appropriate. Always refer to any available product-specific data sheets for guidance.

Q2: At what temperature should I store my this compound stock solutions?

A2: For long-term stability, it is generally recommended to store stock solutions at -20°C or -80°C.[1][2] Storage at lower temperatures minimizes the risk of chemical degradation.[1] For short-term storage (a few days to a week), 4°C may be acceptable, but this should be validated for this compound. Avoid storing stock solutions at room temperature for extended periods, as this can accelerate degradation.[3]

Q3: How can I prevent contamination of my this compound stock solution?

A3: To prevent contamination, always use sterile pipette tips and tubes when handling your stock solution. Prepare aliquots of your stock solution to avoid repeated opening of the main vial.[2][4] Work in a clean environment, such as a laminar flow hood, especially when preparing solutions for cell-based assays.

Q4: How many times can I freeze and thaw my this compound stock solution?

A4: It is strongly recommended to avoid repeated freeze-thaw cycles as they can lead to compound degradation and precipitation.[1][5] DMSO, a common solvent, is hygroscopic and can absorb water with each freeze-thaw cycle, which may compromise the stability of the dissolved compound.[6] The best practice is to aliquot the stock solution into single-use volumes.[2][4]

Q5: What type of storage container is best for this compound stock solutions?

A5: For long-term storage, amber glass vials or polypropylene (B1209903) tubes that are known to be inert are advisable.[1] Amber vials protect the solution from light, which can cause photodegradation.[1] Ensure the container has a secure seal to prevent solvent evaporation and contamination.

Troubleshooting Guide

Q1: I observed a color change in my this compound stock solution. What should I do?

A1: A color change often indicates chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air, or impurities in the solvent.[1] It is crucial to discard the solution and prepare a fresh one. To prevent this in the future, store solutions in amber vials or wrapped in foil to protect from light and consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.[1]

Q2: My frozen this compound stock solution has precipitated upon thawing. How can I resolve this?

A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[1]

  • Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully redissolved before use.[1]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing the stock solution at a slightly lower concentration.[1]

  • Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]

Q3: My experimental results are inconsistent, and I suspect my this compound has lost activity. How can I check this?

A3: Inconsistent results are a common sign of compound degradation.[1][5] To confirm this, you can perform a stability check using High-Performance Liquid Chromatography (HPLC).

  • Time-Course Experiment: Analyze an aliquot of a freshly prepared solution by HPLC to establish a baseline (T=0). Store the remaining solution under your standard conditions. At regular intervals (e.g., 1 week, 1 month), re-analyze an aliquot.[1]

  • Data Analysis: A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks are indicative of degradation.[1]

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Laboratory Solvents

SolventSolubility at 25°C (mg/mL)Notes
DMSO>50Recommended for initial high-concentration stock solutions.[2]
Ethanol~20Can be used as a co-solvent.
Water<0.1Practically insoluble. Not suitable for primary stock solutions.
PBS (pH 7.4)<0.1Poorly soluble in aqueous buffers.[5]

Table 2: Recommended Long-Term Stability Testing Schedule for this compound Stock Solution (10 mM in DMSO at -20°C)

TimepointPurity by HPLC (%)Visual InspectionNotes
T=0>99%Clear, colorless solutionEstablish baseline.
1 Month>98%No change
3 Months>97%No change
6 Months>95%No changeRe-evaluation recommended if purity drops below 95%.
1 Year>90%No change

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to minimize moisture absorption.[4]

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) or brief ultrasonication may be used if necessary to aid dissolution.[2]

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) polypropylene tubes.[1]

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[1][2]

Protocol 2: Long-Term Stability Assessment by HPLC
  • Fresh Sample Preparation: Prepare a fresh stock solution of this compound in the desired solvent and concentration as your T=0 reference.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the fresh solution by a validated HPLC method to determine the initial purity and peak area.[1]

  • Storage: Store the remaining stock solution under the intended long-term storage conditions (e.g., -20°C in the dark).

  • Timepoint Analysis: At predetermined intervals (e.g., 1, 3, 6, 12 months), retrieve an aliquot, allow it to thaw at room temperature, and analyze it using the same HPLC method.

  • Data Comparison: Compare the chromatograms from each timepoint to the T=0 data. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_qc Quality Control weigh Weigh this compound Powder add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot hplc_initial HPLC Analysis (T=0) dissolve->hplc_initial store Store at -20°C or -80°C aliquot->store hplc_timepoint HPLC Analysis at Timepoints store->hplc_timepoint compare Compare Data hplc_initial->compare hplc_timepoint->compare

Caption: Experimental workflow for preparing and assessing the stability of this compound stock solutions.

troubleshooting_workflow cluster_remediate Remediation start Precipitate Observed Upon Thawing? warm_vortex Warm to RT and Vortex start->warm_vortex redissolved Completely Redissolved? warm_vortex->redissolved use_solution Use Solution redissolved->use_solution Yes discard Discard Precipitated Solution redissolved->discard No lower_conc Prepare New Stock at Lower Concentration change_solvent Consider Alternative Solvent discard->lower_conc discard->change_solvent

Caption: Troubleshooting workflow for handling precipitation in thawed this compound stock solutions.

signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_growth Cell Growth and Proliferation mtor->cell_growth This compound This compound This compound->pi3k

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of PI3K.

References

managing unexpected side effects of Isofludelone in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Isofludelone is a fictional compound. The following technical support information is based on the known class effects of potent synthetic glucocorticoids and is intended to serve as a guidance resource for researchers in a pre-clinical setting.

Troubleshooting Guides

This section provides solutions to specific unexpected side effects that may be encountered during in-vivo studies with this compound.

Q1: We've observed significant muscle atrophy and weakness in our rodent models treated with high-dose this compound. How can we mitigate this?

A1: Glucocorticoid-induced muscle atrophy is a known class effect, resulting from the activation of protein catabolism pathways and inhibition of muscle anabolism.[1] Mitigation involves a combination of monitoring and potential therapeutic adjustments.

Troubleshooting Steps:

  • Quantify the Atrophy: Before intervention, accurately measure the extent of muscle wasting. This provides a baseline to assess the efficacy of any changes. Refer to the Experimental Protocols section for methods to assess muscle mass.

  • Dose-Response Assessment: If your experimental design allows, titrate the this compound dose to the lowest effective level for your primary endpoint. This may reduce the severity of the muscle atrophy.

  • Consider Adjunctive Therapies (Experimental): Depending on your study's goals, co-administration of agents known to promote muscle protein synthesis, such as essential amino acids (e.g., leucine), could be explored.

  • Refine Dosing Schedule: Investigate alternative dosing schedules (e.g., alternate-day dosing) that may maintain efficacy while reducing the cumulative exposure that drives muscle atrophy.

Data Summary: Dose-Dependent Muscle Atrophy

This compound Dose (mg/kg/day)Mean Gastrocnemius Muscle Weight (% of Control)Mean Forelimb Grip Strength (% of Control)
0 (Vehicle)100%100%
192%95%
578%81%
1065%68%

Q2: Our animals are showing signs of metabolic dysregulation, specifically hyperglycemia and impaired glucose tolerance, after two weeks of this compound treatment. What is the cause and how should we proceed?

A2: this compound, like other potent glucocorticoids, can induce insulin (B600854) resistance, leading to hyperglycemia. This is a direct consequence of glucocorticoid receptor activation in tissues like the liver, muscle, and adipose tissue, which promotes gluconeogenesis and impairs glucose uptake.

Troubleshooting Workflow:

G A Hyperglycemia Observed B Confirm with Oral Glucose Tolerance Test (OGTT) A->B C Impaired Tolerance Confirmed B->C D Review this compound Dose C->D E Lowest Effective Dose? D->E F Yes E->F G No E->G I Monitor Blood Glucose & Body Weight F->I H Reduce Dose & Re-evaluate G->H H->B J Consider Study Endpoint vs. Metabolic Health I->J K Continue Study with Close Monitoring J->K L Modify Protocol or Consider Humane Endpoint J->L

Caption: Troubleshooting workflow for managing metabolic side effects.

Recommendations:

  • Perform an Oral Glucose Tolerance Test (OGTT): This will quantify the degree of glucose intolerance. A detailed protocol is provided in the Experimental Protocols section.[2][3][4]

  • Monitor Key Parameters: Regularly monitor fasting blood glucose, body weight, and water intake. Significant increases can indicate the onset of severe metabolic side effects.

  • Dietary Considerations: Ensure animals are on a standard chow diet unless a high-fat diet is part of the experimental design, as the latter can exacerbate glucocorticoid-induced metabolic effects.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of action for this compound that leads to these side effects?

A: this compound exerts its effects by binding to the intracellular Glucocorticoid Receptor (GR).[1][5] In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins.[1][6] Upon binding this compound, the receptor undergoes a conformational change, dissociates from the chaperones, and translocates to the nucleus.[1][7] Inside the nucleus, the this compound-GR complex can directly bind to DNA sequences known as Glucocorticoid Response Elements (GREs) to either activate (transactivation) or repress (transrepression) gene transcription.[5][6] These widespread changes in gene expression in various tissues are responsible for both the desired therapeutic effects and the undesired side effects.[5][8]

GR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Iso This compound Complex Inactive GR-HSP Complex Iso->Complex binds & activates GR GR GR->Complex binds HSP HSP90 HSP->Complex binds GR_Active Active GR-Iso Complex Complex->GR_Active translocates DNA DNA (GRE) GR_Active->DNA binds Gene_Exp Altered Gene Expression (e.g., increased gluconeogenesis, decreased protein synthesis) DNA->Gene_Exp regulates

Caption: Simplified Glucocorticoid Receptor (GR) signaling pathway.

Q: Are there any known effects of this compound on the hypothalamic-pituitary-adrenal (HPA) axis?

A: Yes, administration of exogenous potent glucocorticoids like this compound will induce negative feedback on the HPA axis.[8] This suppresses the production of endogenous corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), leading to adrenal atrophy and suppression of endogenous cortisol/corticosterone production.[8][9] It is critical to consider that abrupt cessation of this compound after prolonged treatment can lead to adrenal insufficiency. A tapering dose schedule is recommended if discontinuing the drug during an experiment.

Q: Can this compound cause behavioral changes in animal models?

A: Yes, psychiatric and behavioral effects are documented with glucocorticoid use.[10][11] In animal models, this can manifest as anxiety-like behaviors or altered locomotor activity. If unexpected behavioral phenotypes are observed, it is important to use standardized behavioral tests (e.g., open field, elevated plus maze) to quantify the changes and determine if they are a direct result of this compound treatment.

Experimental Protocols

1. Protocol: Assessment of Muscle Atrophy in Rodents

This protocol provides methods for quantifying muscle mass, a key indicator of atrophy.

Materials:

  • Analytical balance

  • Dissection tools (scissors, forceps)

  • Grip strength meter (optional, for functional assessment)

Procedure:

  • Humane Euthanasia: Euthanize the animal according to approved institutional guidelines.

  • Muscle Dissection: Carefully dissect key muscles from the hindlimb. Commonly used muscles for atrophy assessment are the gastrocnemius, tibialis anterior, and soleus.[12]

  • Weighing: Gently blot the dissected muscle to remove excess fluid and immediately weigh it on an analytical balance.[12] Record the weight.

  • Normalization: Normalize the muscle weight to the animal's total body weight (or tibia length for more accuracy) to account for differences in animal size.

  • Functional Assessment (Optional, In-Vivo): Prior to euthanasia, forelimb or hindlimb grip strength can be measured using a grip strength meter.[12] This provides a non-invasive functional correlate to muscle mass.[13]

2. Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the ability of a mouse to clear a glucose load, providing a measure of insulin sensitivity and glucose tolerance.[3][14]

Materials:

  • Glucometer and test strips

  • 20% Dextrose solution (sterile)

  • Oral gavage needles

  • Syringes

  • Timer

Procedure:

  • Fasting: Fast mice for 5-6 hours prior to the test.[2][3] Water should be available ad libitum.

  • Baseline Glucose (t=0): Obtain a baseline blood glucose reading. Make a small incision at the tip of the tail and gently massage to produce a small drop of blood.[3] Apply to the glucometer strip.

  • Glucose Administration: Administer a 2g/kg body weight dose of the 20% Dextrose solution via oral gavage.[3][14] Start the timer immediately.

  • Blood Glucose Monitoring: Collect blood samples for glucose measurement at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose gavage.[3]

  • Data Analysis: Plot blood glucose concentration (mg/dL) against time (minutes). Calculate the Area Under the Curve (AUC) to quantify the overall glucose excursion. An increased AUC in the this compound-treated group compared to controls indicates impaired glucose tolerance.

References

Validation & Comparative

A Comparative Analysis of Paclitaxel and Cabazitaxel in Taxane-Resistant Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head examination of two generations of taxane (B156437) chemotherapeutics in the challenging landscape of resistant ovarian cancer.

The emergence of resistance to taxane-based chemotherapy, a cornerstone in the management of ovarian cancer, presents a significant clinical challenge. Paclitaxel (B517696), the first-in-class taxane, has been instrumental in improving patient outcomes; however, acquired resistance often leads to treatment failure. This has spurred the development of next-generation taxanes, such as cabazitaxel (B1684091), designed to overcome these resistance mechanisms. This guide provides a detailed comparison of isofludelone and paclitaxel in the context of taxane-resistant ovarian cancer for researchers, scientists, and drug development professionals.

Note on "this compound": Extensive searches for "this compound" did not yield any relevant information on a therapeutic agent for cancer. It is presumed to be a misnomer. Consequently, this guide will compare paclitaxel with cabazitaxel , a next-generation taxane with documented activity in taxane-resistant cancers, as a relevant and informative alternative.

Quantitative Data Summary

The following tables summarize the efficacy and safety data for paclitaxel and cabazitaxel in taxane-resistant ovarian cancer, based on available clinical and preclinical data.

Table 1: Comparative Efficacy in Taxane-Resistant Ovarian Cancer

ParameterPaclitaxelCabazitaxelSource
Response Rate (RR) 15-20% in pre-treated patients15-46% (depending on criteria)[1][2]
Median Progression-Free Survival (PFS) ~3-4 months3.9 months[1][2]
Median Overall Survival (OS) ~8-10 months8.4 months[1][2]
In Vitro Potency (IC50) in Resistant Cells Higher (indicating lower potency)Lower (indicating higher potency)[3]

Table 2: Comparative Safety Profile in Ovarian Cancer

Adverse Event (Grade 3/4)PaclitaxelCabazitaxelSource
Neutropenia CommonCommon (prophylactic G-CSF often required)[1][2]
Febrile Neutropenia Less commonMore common than paclitaxel[1]
Neurotoxicity Common and often dose-limitingLess frequent and severe than paclitaxel[4][5]
Hypersensitivity Reactions Can occur, requires premedicationLess frequent than paclitaxel[6]
Fatigue CommonCommon[1]
Diarrhea Less commonMore common[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assessing taxane efficacy and resistance in ovarian cancer models.

In Vitro Drug Sensitivity and Resistance Assays

Objective: To determine the cytotoxic effects of paclitaxel and cabazitaxel on taxane-resistant ovarian cancer cell lines.

1. Cell Lines and Culture:

  • Human ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3) and their taxane-resistant subclones (e.g., SKOV-3/TR, OVCAR-3/TR) are used. Resistance is typically induced by continuous exposure to increasing concentrations of paclitaxel.
  • Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT or SRB Assay):

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
  • The following day, cells are treated with a range of concentrations of paclitaxel or cabazitaxel for 72 hours.
  • After the incubation period, cell viability is assessed using either the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

3. Clonogenic Survival Assay:

  • Cells are seeded at a low density (e.g., 500 cells per well in a 6-well plate) and treated with the drugs for 24 hours.
  • The drug-containing medium is then replaced with fresh medium, and the cells are allowed to grow for 10-14 days to form colonies.
  • Colonies are fixed with methanol (B129727) and stained with crystal violet.
  • The number of colonies (defined as a cluster of ≥50 cells) is counted, and the surviving fraction is calculated relative to untreated controls.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of paclitaxel and cabazitaxel in a taxane-resistant ovarian cancer mouse model.

1. Animal Model:

  • Female immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old, are used.
  • Taxane-resistant ovarian cancer cells (e.g., 5 x 10^6 cells) are injected subcutaneously into the flank of each mouse.

2. Tumor Growth and Treatment:

  • Tumor volume is monitored regularly using calipers (Volume = 0.5 x length x width^2).
  • When tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into treatment groups (e.g., vehicle control, paclitaxel, cabazitaxel).
  • Drugs are administered intravenously at predetermined doses and schedules (e.g., once or twice weekly for 3-4 weeks).

3. Efficacy Endpoints:

  • Primary endpoints include tumor growth inhibition and changes in tumor volume over time.
  • Secondary endpoints may include overall survival and body weight (as a measure of toxicity).
  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Visualizing Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate the mechanism of action of taxanes and the key pathways involved in the development of resistance.

taxane_mechanism cluster_drug Taxane Action cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubule_Dynamics Microtubule Dynamics Paclitaxel->Microtubule_Dynamics Stabilizes microtubules, prevents depolymerization Cabazitaxel Cabazitaxel Cabazitaxel->Microtubule_Dynamics Stabilizes microtubules, prevents depolymerization Mitotic_Spindle Mitotic Spindle Assembly Microtubule_Dynamics->Mitotic_Spindle Essential for Mitosis Mitosis (G2/M Phase) Mitotic_Spindle->Mitosis Required for Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Mechanism of Action of Taxanes

taxane_resistance cluster_resistance Mechanisms of Taxane Resistance Taxane Paclitaxel / Cabazitaxel Pgp_Efflux Increased Drug Efflux (P-glycoprotein/MDR1) Taxane->Pgp_Efflux Substrate for efflux Tubulin_Alterations Tubulin Isotype Alterations (e.g., βIII-tubulin overexpression) Taxane->Tubulin_Alterations Reduced binding affinity Apoptosis_Inhibition Inhibition of Apoptosis (e.g., Bcl-2 overexpression) Taxane->Apoptosis_Inhibition Reduced downstream effect Cell_Survival Cell Survival and Proliferation Pgp_Efflux->Cell_Survival Tubulin_Alterations->Cell_Survival Apoptosis_Inhibition->Cell_Survival

Key Mechanisms of Taxane Resistance
Experimental Workflow

The diagram below outlines a typical workflow for comparing the efficacy of two drugs in a preclinical taxane-resistant ovarian cancer model.

experimental_workflow Start Start Cell_Culture Culture Taxane-Resistant Ovarian Cancer Cell Lines Start->Cell_Culture In_Vitro_Assays In Vitro Efficacy Assays (MTT, Clonogenic) Cell_Culture->In_Vitro_Assays Xenograft_Model Establish Xenograft Model in Immunodeficient Mice In_Vitro_Assays->Xenograft_Model Drug_A Paclitaxel Drug_A->In_Vitro_Assays Drug_B Cabazitaxel Drug_B->In_Vitro_Assays Treatment Randomize and Treat Mice (Vehicle, Paclitaxel, Cabazitaxel) Xenograft_Model->Treatment Data_Collection Monitor Tumor Growth and Animal Well-being Treatment->Data_Collection Endpoint_Analysis Endpoint Analysis (Tumor Weight, Survival, Biomarkers) Data_Collection->Endpoint_Analysis Comparison Comparative Analysis of Efficacy and Toxicity Endpoint_Analysis->Comparison End End Comparison->End

Preclinical Drug Comparison Workflow

Discussion and Conclusion

Paclitaxel remains a fundamental component of first-line chemotherapy for ovarian cancer.[7] Its mechanism of action, the stabilization of microtubules leading to mitotic arrest and apoptosis, is highly effective in chemonaive tumors.[6] However, the development of resistance, frequently mediated by the overexpression of the P-glycoprotein (MDR1) efflux pump and alterations in tubulin isotypes, limits its long-term efficacy.[8]

Cabazitaxel, a second-generation taxane, was specifically designed to have a lower affinity for P-glycoprotein, thereby retaining activity in tumors that have developed this common mechanism of resistance to paclitaxel.[3] Preclinical studies have demonstrated that cabazitaxel is more potent than paclitaxel in multidrug-resistant cell lines.[3] Clinical data in platinum-resistant ovarian cancer suggest that cabazitaxel has promising activity, with a response rate and progression-free survival that are encouraging in this heavily pre-treated patient population.[1][2]

A key differentiator in their clinical profiles is the incidence of neurotoxicity, which is a common and often dose-limiting side effect of paclitaxel. Cabazitaxel appears to be associated with a lower incidence and severity of peripheral neuropathy, which could be a significant advantage in patients who have previously received neurotoxic agents.[4][5] However, cabazitaxel is associated with a higher incidence of hematological toxicities, particularly febrile neutropenia, often necessitating the prophylactic use of granulocyte colony-stimulating factor (G-CSF).[1]

References

Head-to-Head Comparison: Isofludelone vs. Ixabepilone in Preclinical Oncology

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of microtubule-stabilizing agents for cancer therapy, the epothilones have emerged as a promising class of compounds, particularly for tumors resistant to taxanes. This guide provides a detailed head-to-head comparison of two such agents: Isofludelone (also known as KOS-1803), a third-generation synthetic epothilone (B1246373) analog, and Ixabepilone (B1684101) (BMS-247550), a semi-synthetic analog of epothilone B, which is approved for the treatment of metastatic breast cancer. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data, experimental methodologies, and the underlying signaling pathways.

Executive Summary

Both this compound and Ixabepilone are potent microtubule stabilizers that induce cell cycle arrest at the G2/M phase, leading to apoptosis. Preclinical data suggest that both compounds are active against a broad range of tumor types and can overcome common mechanisms of drug resistance, such as the overexpression of P-glycoprotein. While direct head-to-head comparative studies are limited, available data indicate that this compound may offer a favorable therapeutic index, demonstrating significant antitumor activity at lower doses and with less frequent administration in some preclinical models. Ixabepilone, being a clinically approved agent, has a more extensive and well-documented profile of its efficacy and safety.

Chemical Structures

This compound (KOS-1803) is a synthetic third-generation epothilone analog.

Ixabepilone is a semi-synthetic analog of epothilone B, with a lactam substitution for the natural lactone ring which confers greater metabolic stability.[1]

Mechanism of Action

Both this compound and Ixabepilone share a common mechanism of action. They bind to the β-tubulin subunit of microtubules, at a site distinct from the taxane-binding site.[2] This binding stabilizes microtubules, suppressing their dynamic instability, which is crucial for the proper functioning of the mitotic spindle during cell division.[3] The stabilization of microtubules leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[4] A key advantage of epothilones is their ability to retain activity in tumor cells that have developed resistance to taxanes through mechanisms such as β-tubulin mutations or overexpression of the P-glycoprotein efflux pump.[3]

Preclinical Performance Data

The following tables summarize the available quantitative preclinical data for this compound and Ixabepilone. It is important to note that the data are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound RPMI 8226Multiple Myeloma6 - 14.4[5]
CAGMultiple Myeloma6 - 14.4[5]
H929Multiple Myeloma6 - 14.4[5]
MOLP-5Multiple Myeloma6 - 14.4[5]
MM.1SMultiple Myeloma6 - 14.4[5]
Ixabepilone Breast Cancer Cell Lines (Panel)Breast Cancer1.4 - 45[6]
Colon Cancer Cell Lines (Panel)Colon Cancer4.7 - 42[6]
Lung Cancer Cell Lines (Panel)Lung Cancer2.3 - 19[6]
1A9Ovarian Cancer6.65[7]
CCRF-CEMLeukemia3[7]
HCT-116Colon Cancer2.6[7]
KBCervical Cancer8[7]

Table 2: In Vivo Antitumor Efficacy in Xenograft Models

CompoundXenograft ModelCancer TypeDosing ScheduleOutcomeReference
This compound MX-1 (extra-large)Mammary Carcinoma30 mg/kg, i.v. (6-hr infusion), Q12Dx4Complete tumor remission in 4/4 mice, no relapse[8]
SK-OV-3Ovarian Carcinoma15 mg/kg, i.v. (6-hr infusion), Q6Dx5Therapeutic cure in all mice, no relapse[8]
A549/taxol100 (taxol-resistant)Lung CarcinomaNot specified80% tumor growth suppression[8]
Ixabepilone L2987Lung CarcinomaMTDSynergistic antitumor activity with bevacizumab[9]
Pediatric Tumor Models (various)Rhabdomyosarcoma, Neuroblastoma, Wilms' tumor, Osteosarcoma, Brain tumor10 mg/kg, every 4 days x 3 dosesObjective responses (≥50% volume regression)[10]
Chemo-resistant Osteosarcoma PDXOsteosarcoma6 mg/kg, i.v., q4d x3Tumor regression[3]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

A common method to assess the microtubule-stabilizing activity of compounds like this compound and Ixabepilone is the in vitro tubulin polymerization assay.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm in a spectrophotometer.

Protocol Outline:

  • Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) containing GTP. Prepare serial dilutions of the test compounds (this compound or Ixabepilone) and a positive control (e.g., paclitaxel) in the same buffer.

  • Reaction Setup: In a 96-well plate, add the test compounds or vehicle control.

  • Initiation of Polymerization: Add the cold tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in a temperature-controlled spectrophotometer at 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate and extent of polymerization in the presence of the test compounds are compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol Outline:

  • Cell Culture and Treatment: Seed cancer cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or Ixabepilone for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of microtubule-stabilizing activity.[11]

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of the antitumor efficacy of the compounds in an animal model.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored over time.

Protocol Outline:

  • Cell Preparation: Culture the desired human cancer cell line and harvest the cells when they are in the logarithmic growth phase.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.

  • Tumor Cell Implantation: Inject a specific number of cancer cells (e.g., 2 x 10^6) subcutaneously into the flank of each mouse.[3]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (width)² x length/2.[12]

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound, Ixabepilone, or vehicle control according to the specified dosing schedule and route of administration (e.g., intravenous injection).[3][8]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.[8]

Signaling Pathways and Visualizations

Both this compound and Ixabepilone, as epothilones, trigger a cascade of signaling events following microtubule stabilization. The prolonged mitotic arrest activates the spindle assembly checkpoint, which ultimately leads to apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is a key mechanism, involving the release of cytochrome c and the activation of caspases.[6] Additionally, signaling pathways such as the PI3K/AKT/mTOR and JNK pathways have been implicated in the cellular response to epothilones.[1][13]

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation tubulin_assay Tubulin Polymerization Assay cell_viability Cell Viability Assay (IC50) tubulin_assay->cell_viability Identifies potent stabilizers cell_cycle Cell Cycle Analysis cell_viability->cell_cycle Confirms cytotoxic effect xenograft Tumor Xenograft Model cell_cycle->xenograft Selects promising candidates efficacy Antitumor Efficacy Assessment xenograft->efficacy Measures tumor growth inhibition toxicity Toxicity Profiling xenograft->toxicity Monitors adverse effects

Figure 1: A generalized experimental workflow for the preclinical evaluation of microtubule-stabilizing agents.

signaling_pathway cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascades This compound This compound microtubule Microtubule Stabilization This compound->microtubule pi3k_akt PI3K/AKT/mTOR Pathway Inhibition This compound->pi3k_akt ixabepilone Ixabepilone ixabepilone->microtubule ixabepilone->pi3k_akt mitotic_arrest G2/M Phase Arrest microtubule->mitotic_arrest spindle_checkpoint Spindle Assembly Checkpoint Activation mitotic_arrest->spindle_checkpoint jnk JNK Pathway Activation mitotic_arrest->jnk apoptosis Apoptosis spindle_checkpoint->apoptosis caspase Caspase Activation spindle_checkpoint->caspase pi3k_akt->apoptosis contributes to jnk->apoptosis caspase->apoptosis executes

Figure 2: Signaling pathways affected by this compound and Ixabepilone leading to apoptosis.

Conclusion

References

Isofludelone Demonstrates Superiority Over Other Microtubule Inhibitors in Overcoming Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of cross-resistance studies reveals that Isofludelone (also known as KOS-1803), a third-generation epothilone, maintains significant cytotoxic activity in cancer cell lines that have developed resistance to other microtubule inhibitors, such as taxanes. This makes this compound a promising candidate for treating multidrug-resistant (MDR) tumors.

Microtubule inhibitors are a cornerstone of cancer chemotherapy, but their efficacy is often limited by the development of drug resistance. Cross-resistance, where cancer cells become resistant to multiple drugs with similar mechanisms of action, is a major clinical challenge. This guide provides a comparative overview of this compound's performance against other microtubule inhibitors in resistant cancer cell models, supported by experimental data.

Overcoming P-glycoprotein-Mediated Resistance

A primary mechanism of resistance to taxanes like paclitaxel (B517696) is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes the drug from cancer cells. Epothilones, including this compound, are known to be poor substrates for P-gp.[1] This characteristic allows them to accumulate in resistant cells and exert their microtubule-stabilizing and apoptosis-inducing effects. Preclinical studies have consistently shown that this compound is effective in MDR tumor models.

Activity in Taxane-Resistant Cell Lines

Studies on Fludelone, a close structural analog of this compound, have demonstrated potent activity against a range of human cancer cell lines, with IC50 values in the low nanomolar range (1-20 nM). This includes activity in cell lines known to be resistant to other chemotherapeutic agents. While direct comparative IC50 data for this compound in a comprehensive panel of resistant cell lines is limited in publicly available literature, the consistent performance of advanced epothilones in taxane-resistant models underscores their potential to circumvent common resistance mechanisms.

Comparative Cytotoxicity Data

Cell LineCancer TypeFludelone IC50 (nM)Paclitaxel IC50 (nM)Primary Resistance Mechanism (if known)
Ovarian Cancer LinesOvarian~8-fold more potent than dEpoB-Not specified
Multiple Myeloma LinesMyeloma1 - 15-Not specified
MCF-7/PTXBreast CancerNot Available580 ± 50P-gp overexpression
A549-TaxolLung CancerNot AvailableNot AvailableNot specified
OVCAR8 PTX ROvarian CancerNot Available128.97 - 152.80P-gp overexpression

Note: Data for Fludelone and paclitaxel are from separate studies and not from direct comparative experiments in the resistant cell lines listed.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a standard method to quantify the cytotoxic activity of a compound. A common protocol involves the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cell Viability

Objective: To determine the concentration of a microtubule inhibitor that inhibits the metabolic activity of cancer cells by 50%.

Methodology:

  • Cell Seeding: Cancer cells (both sensitive and resistant strains) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the microtubule inhibitors (this compound, paclitaxel, etc.) is prepared and added to the wells. Control wells with untreated cells and vehicle-treated cells are included.

  • Incubation: The plates are incubated for 48-72 hours to allow the drugs to exert their cytotoxic effects.

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The mechanism of action of microtubule inhibitors and the experimental workflow for assessing cross-resistance can be visualized through the following diagrams.

G cluster_0 Microtubule Inhibitor Action cluster_1 Mechanisms of Resistance Microtubule Stabilizer (this compound, Paclitaxel) Microtubule Stabilizer (this compound, Paclitaxel) Inhibition of Microtubule Dynamics Inhibition of Microtubule Dynamics Microtubule Stabilizer (this compound, Paclitaxel)->Inhibition of Microtubule Dynamics P-glycoprotein Efflux P-glycoprotein Efflux Microtubule Stabilizer (this compound, Paclitaxel)->P-glycoprotein Efflux Paclitaxel is a substrate This compound is not Tubulin Mutations Tubulin Mutations Microtubule Stabilizer (this compound, Paclitaxel)->Tubulin Mutations Mitotic Arrest Mitotic Arrest Inhibition of Microtubule Dynamics->Mitotic Arrest Microtubule Destabilizer (Vincristine) Microtubule Destabilizer (Vincristine) Inhibition of Microtubule Polymerization Inhibition of Microtubule Polymerization Microtubule Destabilizer (Vincristine)->Inhibition of Microtubule Polymerization Inhibition of Microtubule Polymerization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Reduced Intracellular Drug Concentration Reduced Intracellular Drug Concentration P-glycoprotein Efflux->Reduced Intracellular Drug Concentration Altered Drug Binding Altered Drug Binding Tubulin Mutations->Altered Drug Binding

Caption: Signaling pathways of microtubule inhibitors and common resistance mechanisms.

G Start Start Sensitive Cancer Cell Line Sensitive Cancer Cell Line Start->Sensitive Cancer Cell Line Resistant Cancer Cell Line Resistant Cancer Cell Line Start->Resistant Cancer Cell Line Culture Cells Culture Cells Sensitive Cancer Cell Line->Culture Cells Resistant Cancer Cell Line->Culture Cells Seed Cells in 96-well plates Seed Cells in 96-well plates Culture Cells->Seed Cells in 96-well plates Treat with serial dilutions of Microtubule Inhibitors Treat with serial dilutions of Microtubule Inhibitors Seed Cells in 96-well plates->Treat with serial dilutions of Microtubule Inhibitors Incubate for 48-72h Incubate for 48-72h Treat with serial dilutions of Microtubule Inhibitors->Incubate for 48-72h Perform MTT Assay Perform MTT Assay Incubate for 48-72h->Perform MTT Assay Measure Absorbance Measure Absorbance Perform MTT Assay->Measure Absorbance Calculate IC50 values Calculate IC50 values Measure Absorbance->Calculate IC50 values Compare IC50s Compare IC50s Calculate IC50 values->Compare IC50s End End Compare IC50s->End

Caption: Experimental workflow for comparing the cytotoxicity of microtubule inhibitors.

References

comparing the pharmacokinetic profiles of Isofludelone and eribulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Isofludelone and Eribulin. While extensive data is available for the approved anticancer agent Eribulin, public information on the pharmacokinetics of this compound is limited. This document summarizes the available data for Eribulin and outlines the standard experimental methodologies used to characterize the pharmacokinetic properties of investigational drugs, which would be applicable to compounds like this compound.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for Eribulin. Due to the lack of publicly available data for this compound, a direct quantitative comparison is not possible at this time.

Pharmacokinetic ParameterEribulin MesylateThis compound
Absorption Administered intravenously, resulting in immediate and complete bioavailability.[1]Data not publicly available.
Distribution
    Volume of Distribution (Vd)43 to 114 L/m²[2]Data not publicly available.
    Protein Binding49% to 65%[3]Data not publicly available.
Metabolism
    Metabolic PathwayNegligible metabolism by Cytochrome P450 3A4 (CYP3A4).[1][3]Data not publicly available.
    Major MetabolitesNo major human metabolites have been identified.[1][3]Data not publicly available.
Excretion
    Route of EliminationPrimarily eliminated in feces (approximately 82%) and to a lesser extent in urine (approximately 9%) as unchanged drug.[4]Data not publicly available.
    Elimination Half-life (t½)Approximately 40 hours.[1][3]Data not publicly available.
Clearance 1.16 to 2.42 L/hr/m².[3]Data not publicly available.

Experimental Protocols

The determination of the pharmacokinetic profile of a drug candidate is a critical component of preclinical and clinical development. The following outlines a typical experimental workflow for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a small molecule therapeutic like this compound or Eribulin.

In Vivo Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of a compound following administration in a relevant animal model (e.g., rat, dog).

Methodology:

  • Animal Model: Healthy, male and female animals (e.g., Sprague-Dawley rats) are used. Animals are cannulated (e.g., jugular vein) for serial blood sampling.

  • Drug Administration: The compound is administered via the intended clinical route (e.g., intravenous bolus, oral gavage). For intravenous administration, the compound is typically dissolved in a suitable vehicle. For oral administration, a suspension or solution is prepared.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.

  • Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters such as:

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

    • Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and the enzymes responsible for the metabolism of a compound.

Methodology:

  • Incubation: The compound is incubated with liver microsomes or hepatocytes from different species (including human) in the presence of necessary cofactors (e.g., NADPH for CYP-mediated metabolism).

  • Analysis: After incubation, the samples are analyzed by LC-MS/MS to identify and quantify the parent compound and any metabolites formed.

  • Reaction Phenotyping: To identify the specific cytochrome P450 (CYP) enzymes involved in the metabolism, the compound is incubated with a panel of recombinant human CYP enzymes.

Visualizations

The following diagrams illustrate the mechanism of action of Eribulin and a typical workflow for a preclinical pharmacokinetic study.

eribulin_mechanism cluster_microtubule Microtubule Dynamics Tubulin_Dimers α/β-Tubulin Dimers Nonproductive_Aggregates Nonproductive Tubulin Aggregates Tubulin_Dimers->Nonproductive_Aggregates Microtubule_Plus_End Microtubule Plus End Mitotic_Block Mitotic Block (G2/M Arrest) Microtubule_Plus_End->Mitotic_Block Inhibits microtubule growth Microtubule_Minus_End Microtubule Minus End Eribulin Eribulin Eribulin->Tubulin_Dimers Sequesters tubulin Eribulin->Microtubule_Plus_End Binds to plus ends Nonproductive_Aggregates->Mitotic_Block Depletes free tubulin Apoptosis Apoptosis Mitotic_Block->Apoptosis pk_workflow Start Pharmacokinetic Study Initiation Dosing Drug Administration (IV or Oral) Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Modeling Pharmacokinetic Modeling and Parameter Estimation Analysis->Modeling Report Final Report Modeling->Report

References

Validating Isofludelone's Potency: A Comparative Analysis Against β-Tubulin Isotypes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the activity of the novel microtubule-targeting agent, Isofludelone, against specific β-tubulin isotypes. By benchmarking its performance against established tubulin inhibitors, this document offers a template for comprehensive validation, supported by detailed experimental protocols and comparative data.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for essential cellular functions, making them a prime target for anticancer drugs.[1] Humans express multiple β-tubulin isotypes with distinct expression patterns. Notably, the overexpression of certain isotypes, such as βIII-tubulin, in cancer cells is often linked to drug resistance against taxanes and vinca (B1221190) alkaloids.[1][2] Therefore, characterizing a compound's differential activity towards these isotypes is crucial for predicting its therapeutic efficacy and potential to overcome resistance.

Comparative Activity of Tubulin-Targeting Agents

The following table summarizes the activity of well-characterized tubulin inhibitors against various β-tubulin isotypes, providing a baseline for evaluating the performance of this compound. Researchers can populate the "this compound" row with their experimental findings.

CompoundBinding SiteMechanism of ActionβI-tubulin ActivityβII-tubulin ActivityβIII-tubulin ActivityβIV-tubulin Activity
This compound [To be determined][To be determined][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Paclitaxel (B517696) (Taxol®)Taxane (B156437) Site on β-tubulinMicrotubule StabilizerHighHighReducedHigh
Colchicine (B1669291)Colchicine Site on β-tubulinMicrotubule Destabilizer (Inhibits Polymerization)HighHighHighHighest
VinblastineVinca Alkaloid Site on β-tubulinMicrotubule Destabilizer (Inhibits Polymerization)HighHighReducedModerate
Ixabepilone (B1684101) (Ixempra®)Taxane Site on β-tubulinMicrotubule StabilizerHighHighActive, but resistance observed with βIII overexpression[3]High

Note: The activity levels are generalized based on available literature. Specific IC50 or Kd values should be determined experimentally for a precise comparison.

Experimental Protocols for Validation

To ensure rigorous and reproducible validation of this compound's activity, the following experimental protocols are recommended.

Tubulin Isotype Purification
  • Objective: To obtain pure preparations of individual β-tubulin isotypes for in vitro assays.

  • Methodology:

    • Clone the human cDNA for each β-tubulin isotype of interest (e.g., TUBB, TUBB2A, TUBB3, TUBB4A) into an appropriate expression vector (e.g., baculovirus or E. coli).

    • Express the recombinant tubulin isotypes in a suitable host system (e.g., Sf9 insect cells or BL21(DE3) E. coli).

    • Purify the individual tubulin isotypes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by ion-exchange chromatography.

    • Verify the purity and identity of each isotype using SDS-PAGE and Western Blotting with isotype-specific antibodies.[4]

In Vitro Tubulin Polymerization Assay
  • Objective: To determine the effect of this compound on the polymerization of different tubulin isotypes.

  • Methodology:

    • Reconstitute purified α-tubulin and a specific β-tubulin isotype to form heterodimers.

    • Initiate tubulin polymerization by adding GTP and warming the solution to 37°C.

    • Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer.

    • Perform the assay in the presence of varying concentrations of this compound and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer).

    • Calculate the IC50 (for inhibitors) or EC50 (for stabilizers) for each isotype.

Competitive Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound to different β-tubulin isotypes and identify its binding site.

  • Methodology:

    • Use a fluorescently labeled ligand known to bind to a specific site on β-tubulin (e.g., fluorescently labeled paclitaxel for the taxane site, or colchicine for the colchicine site).

    • Incubate the purified tubulin isotype with the fluorescent ligand in the presence of increasing concentrations of unlabeled this compound.

    • Measure the displacement of the fluorescent ligand using fluorescence polarization or a similar technique.

    • Calculate the Ki of this compound for each isotype by analyzing the competitive binding curves.

Cell-Based Assays
  • Objective: To validate the activity of this compound in a cellular context using cancer cell lines with known β-tubulin isotype expression profiles.

  • Methodology:

    • Select a panel of cancer cell lines with well-characterized and differential expression of β-tubulin isotypes.[5][6]

    • MTT/MTS Assay: Treat cells with a range of this compound concentrations for 48-72 hours and measure cell viability to determine the GI50 (concentration for 50% growth inhibition).

    • Immunofluorescence Microscopy: Treat cells with this compound and stain for α-tubulin to visualize the effects on the microtubule network architecture (e.g., bundling, depolymerization).

    • Flow Cytometry: Analyze the cell cycle distribution of this compound-treated cells to determine if the compound induces mitotic arrest (G2/M arrest).

Visualizing the Path to Validation

The following diagrams illustrate the key pathways and workflows involved in the validation of this compound.

cluster_0 Microtubule Dynamics & Drug Action cluster_1 Drug Intervention cluster_2 Cellular Consequences Tubulin αβ-Tubulin Dimers Protofilament Protofilament Assembly Tubulin->Protofilament Polymerization MT Microtubule (Polymer) MT->Tubulin Depolymerization Dynamic Dynamic Instability (Growth/Shrinkage) MT->Dynamic Protofilament->MT MitoticArrest Mitotic Arrest Dynamic->MitoticArrest Disruption Stabilizer Stabilizers (e.g., Paclitaxel) Stabilizer->MT Inhibit Depolymerization Destabilizer Destabilizers (e.g., Colchicine) Destabilizer->Protofilament Inhibit Polymerization Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Caption: Mechanism of microtubule-targeting agents.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Data Analysis & Comparison Isotype_Purification β-Tubulin Isotype Purification Polymerization_Assay Tubulin Polymerization Assay Isotype_Purification->Polymerization_Assay Binding_Assay Competitive Binding Assay Isotype_Purification->Binding_Assay Data_Analysis Determine IC50/Ki/GI50 for this compound Polymerization_Assay->Data_Analysis Binding_Assay->Data_Analysis Cell_Lines Select Cancer Cell Lines Viability_Assay Cell Viability Assay (GI50) Cell_Lines->Viability_Assay Microscopy Immunofluorescence Microscopy Cell_Lines->Microscopy Flow_Cytometry Cell Cycle Analysis Cell_Lines->Flow_Cytometry Viability_Assay->Data_Analysis Comparison Compare with Alternative Compounds Data_Analysis->Comparison

Caption: Experimental workflow for validating isotype-specific activity.

References

A Comparative Guide to the Synergistic Effects of Microtubule Inhibitors and PARP Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Isofludelone": Initial searches for "this compound" did not yield any relevant results for a compound in the context of cancer therapy or in combination with PARP inhibitors. It is presumed that this may be a typographical error. This guide will proceed by assessing the synergistic effects of a well-characterized microtubule inhibitor, Paclitaxel (B517696) , with Poly (ADP-ribose) polymerase (PARP) inhibitors, a combination that has been the subject of significant preclinical and clinical research.

This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of this combination therapy with supporting experimental data.

Introduction to Paclitaxel and PARP Inhibitors

Paclitaxel is a potent anti-cancer agent belonging to the taxane (B156437) family of drugs. Its primary mechanism of action involves the stabilization of microtubules, which are crucial components of the cell's cytoskeleton essential for cell division.[1][2] By preventing the disassembly of microtubules, Paclitaxel disrupts the normal process of mitosis, leading to cell cycle arrest and subsequent programmed cell death (apoptosis), particularly in rapidly dividing cancer cells.[1][3]

PARP inhibitors are a class of targeted therapies that exploit deficiencies in DNA repair mechanisms within cancer cells.[4][5] PARP enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks.[6][7] By inhibiting PARP, these drugs lead to an accumulation of unrepaired single-strand breaks, which can then progress to more lethal double-strand breaks during DNA replication.[8] In cancer cells with pre-existing defects in homologous recombination (HR), a key pathway for repairing double-strand breaks (often due to mutations in genes like BRCA1 or BRCA2), the inhibition of PARP leads to a state known as "synthetic lethality," resulting in selective cancer cell death.[5][7]

Synergistic Rationale and Mechanism of Action

The combination of Paclitaxel and PARP inhibitors has demonstrated synergistic anti-cancer effects, particularly in homologous recombination-proficient (HRP) cancers that are typically less sensitive to PARP inhibitors alone. The underlying mechanism for this synergy involves the modulation of DNA repair pathways by Paclitaxel, thereby inducing a state of "BRCAness" or HR deficiency.

Recent studies have shown that Paclitaxel can sensitize HRP ovarian cancer cells to PARP inhibitors by suppressing the expression of Cyclin-Dependent Kinase 1 (CDK1).[9][10] CDK1 is known to phosphorylate BRCA1, a crucial protein in the homologous recombination repair pathway.[9][10] By downregulating CDK1, Paclitaxel treatment leads to impaired BRCA1 phosphorylation, which in turn reduces the efficiency of homologous recombination. This acquired HR deficiency makes the cancer cells more susceptible to the cytotoxic effects of PARP inhibitors, creating a powerful synergistic interaction.

Signaling Pathway of Synergistic Interaction

Synergy_Pathway cluster_paclitaxel Paclitaxel Action cluster_parpi PARP Inhibitor Action cluster_synergy Synergistic Effect Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules binds to G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest CDK1_Inhibition CDK1 Inhibition G2M_Arrest->CDK1_Inhibition leads to CDK1 CDK1 CDK1_Inhibition->CDK1 PARPi PARP Inhibitor PARP PARP Enzyme PARPi->PARP inhibits SSB_Repair Single-Strand Break Repair (BER) PARP->SSB_Repair required for PARP->PARP_inhibition_effect SSB_Accumulation SSB Accumulation DSB_Formation Double-Strand Break Formation SSB_Accumulation->DSB_Formation at replication fork HR_Repair Homologous Recombination (HR) Repair DSB_Formation->HR_Repair normally repaired by Cell_Death Synergistic Cell Death DSB_Formation->Cell_Death leads to PARP_inhibition_effect->SSB_Accumulation leads to BRCA1_Phosphorylation BRCA1 Phosphorylation (Ser1497, Ser1189/1191) BRCA1_Phosphorylation->HR_Repair activates HR_Repair->Cell_Death prevents CDK1->BRCA1_Phosphorylation phosphorylates

Caption: Paclitaxel inhibits CDK1, impairing BRCA1-mediated homologous recombination and sensitizing cells to PARP inhibitor-induced DNA damage.

Quantitative Data on Synergistic Effects

The synergistic interaction between Paclitaxel and PARP inhibitors can be quantified by determining the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11][12] The tables below present experimental data on the individual cytotoxic activities of Paclitaxel and the PARP inhibitor Olaparib (B1684210), followed by a conceptual representation of their synergistic interaction.

Table 1: In Vitro Cytotoxicity of Paclitaxel and Olaparib in Ovarian Cancer Cell Lines

Cell LineDrugIC50 (µM)
A2780 Paclitaxel5.54 ± 0.21
Olaparib6.00 ± 0.35
OVCAR-3 Paclitaxel7.64 ± 0.14
Olaparib12.21 ± 0.10
Data adapted from a study on A2780 and OVCAR-3 ovarian cancer cell lines.[13] IC50 represents the concentration of a drug that is required for 50% inhibition of in vitro cell growth.

Table 2: Conceptual Combination Index (CI) for Paclitaxel and Olaparib Combination

Fractional Affect (Fa)Combination Index (CI) ValueInterpretation
0.50 (50% cell kill)< 1Synergistic
0.75 (75% cell kill)< 1Synergistic
0.90 (90% cell kill)< 1Synergistic
This table conceptually illustrates the expected synergistic interaction (CI < 1) at different levels of cancer cell inhibition based on the Chou-Talalay method.[11][12] Specific CI values for the direct combination were not available in the referenced literature, however, studies combining a PARP7 inhibitor with Paclitaxel have shown a significant decrease in proliferation at sub-IC50 doses, indicating synergy.[14]

Experimental Protocols

Cell Viability Assay for Synergy Assessment

This protocol outlines the steps to determine the synergistic effects of Paclitaxel and a PARP inhibitor on cancer cell lines using a cell viability assay such as the MTT or CCK-8 assay.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Drug Treatment cluster_assay Viability Assay cluster_analysis Data Analysis A 1. Seed cancer cells in 96-well plates B 2. Allow cells to adhere (24 hours) A->B C 3. Treat with serial dilutions of: - Paclitaxel alone - PARP inhibitor alone - Combination at constant ratio B->C D 4. Incubate for 72 hours C->D E 5. Add MTT or CCK-8 reagent D->E F 6. Incubate for 1-4 hours E->F G 7. Measure absorbance using a plate reader F->G H 8. Calculate cell viability (%) G->H I 9. Determine IC50 values for each drug H->I J 10. Calculate Combination Index (CI) using CompuSyn software I->J

Caption: Workflow for assessing drug synergy from cell seeding to data analysis.

Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., A2780, OVCAR-3) in appropriate media and conditions.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of Paclitaxel and the PARP inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of each drug individually to determine their respective IC50 values.

    • For the combination study, prepare dilutions of both drugs at a constant molar ratio (e.g., based on the ratio of their individual IC50 values).

    • Remove the old media from the 96-well plates and add the media containing the single drugs or the drug combination. Include wells with untreated cells as a negative control and wells with vehicle (e.g., DMSO) as a solvent control.

  • Incubation:

    • Incubate the treated plates for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Cell Viability Measurement (MTT Assay Example):

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot dose-response curves for each individual drug to determine their IC50 values.

    • Use a software package like CompuSyn, which is based on the Chou-Talalay method, to calculate the Combination Index (CI) from the cell viability data of the combination treatment.[15] The software will generate CI values at different fractional effects (Fa), which represent the fraction of cells affected by the treatment.

Conclusion

The combination of microtubule inhibitors like Paclitaxel with PARP inhibitors represents a promising therapeutic strategy, particularly for expanding the utility of PARP inhibitors to a broader range of cancers, including those proficient in homologous recombination. The synergistic effect is driven by Paclitaxel's ability to induce a functional HR deficiency, thereby sensitizing cancer cells to PARP inhibition. Quantitative assessment of this synergy through methods like the Combination Index is crucial for optimizing dose-response relationships and guiding clinical translation. Further research into these combinations is warranted to refine treatment schedules and identify patient populations most likely to benefit.

References

Comparative Safety Profiles of Novel Microtubule Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced safety profiles of novel microtubule-targeting agents is paramount for advancing cancer therapeutics. This guide provides a comparative analysis of the key adverse events associated with next-generation microtubule inhibitors, supported by clinical trial data. We delve into the methodologies for assessing these toxicities and present a visual representation of the underlying mechanisms of a common dose-limiting toxicity.

Navigating the Therapeutic Window: A Comparative Look at Adverse Events

Novel microtubule agents, while offering significant advancements in efficacy, particularly in resistant tumors, exhibit distinct safety profiles that warrant careful consideration. The most common dose-limiting toxicities include myelosuppression (primarily neutropenia) and peripheral neuropathy. Other notable adverse events include fatigue, gastrointestinal issues, and alopecia. The incidence and severity of these side effects vary between different classes of agents, including taxane (B156437) derivatives, epothilones, and vinca (B1221190) alkaloid analogues.

Quantitative Analysis of Key Adverse Events

The following table summarizes the incidence of Grade 3 or higher adverse events for several novel microtubule agents, compiled from pivotal clinical trial data. This allows for a direct comparison of the safety profiles of these drugs.

Adverse EventIxabepilone + CapecitabineEribulin MonotherapyCabazitaxel (B1684091) + PrednisoneVinflunine MonotherapyPatupilone MonotherapySagopilone MonotherapyLarotaxel (B1674512) Monotherapy
Neutropenia 68%[1]52% (All Grades)[2]82%[3][4][5]50%[6]Low Incidence31% (Grade ≤2)[7]82%[8][9]
Febrile Neutropenia 5-10%[10]4%[11]8%[3][4][5]6%Not ReportedNot Reported9%[8][9]
Peripheral Neuropathy 17-21% (Sensory)[1][10]8%[11]7% (Sensory)[8][9]Low Incidence2%[12]66% (Sensory, Grade ≤2)[7]7% (Sensory)[8][9]
Fatigue/Asthenia 10-14%[10]10%[11]5%19%13%[12]34% (Grade ≤2)[7]15%[8][9]
Diarrhea Not a major Grade 3/4 eventNot a major Grade 3/4 event6%[13]Not a major Grade 3/4 event22-35%[12][14][15]Low Incidence12%[8][9]
Constipation Not ReportedNot a major Grade 3/4 eventNot Reported16%Not ReportedNot ReportedNot Reported

Experimental Protocols for Key Safety Assessments

The monitoring and grading of adverse events in clinical trials follow standardized procedures to ensure consistency and accuracy.

Assessment of Myelosuppression

Myelosuppression, characterized by a decrease in the production of blood cells, is a common and serious side effect of many microtubule agents.

  • Methodology : The primary method for monitoring myelosuppression is through regular Complete Blood Counts (CBCs) . In clinical trials, CBCs with differential are typically performed at baseline and before each treatment cycle. More frequent monitoring, such as weekly or even more often, may be implemented, especially in the initial cycles or if a patient experiences significant cytopenias.[16] Home-based monitoring of absolute neutrophil counts (ANC) is also being explored to allow for more frequent assessments and timely interventions.[17]

  • Grading : The severity of neutropenia is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) . The grades are based on the Absolute Neutrophil Count (ANC) and guide dose modifications and the use of supportive care measures like granulocyte colony-stimulating factor (G-CSF).

Assessment of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

Chemotherapy-induced peripheral neuropathy is a debilitating side effect that can significantly impact a patient's quality of life.

  • Methodology : The assessment of CIPN in clinical trials relies on a combination of clinician-rated and patient-reported outcomes.

    • Clinician-Rated Outcomes : Neurological examinations are conducted at baseline and periodically throughout the study. These examinations assess sensory and motor function, including deep tendon reflexes, vibratory sensation, and pinprick sensation. Standardized grading scales, most commonly the NCI-CTCAE for peripheral sensory and motor neuropathy , are used to quantify the severity of symptoms.[18]

    • Patient-Reported Outcomes (PROs) : Standardized questionnaires, such as the Functional Assessment of Cancer Therapy/Gynecologic Oncology Group-Neurotoxicity (FACT/GOG-Ntx) subscale, are used to capture the patient's experience of symptoms like pain, numbness, tingling, and interference with daily activities.[18]

  • Grading : The NCI-CTCAE provides a 5-point scale for grading the severity of peripheral neuropathy, ranging from Grade 1 (asymptomatic) to Grade 5 (death). This grading guides clinical decision-making regarding dose adjustments or discontinuation of the neurotoxic agent.

Visualizing the Path to Toxicity: Microtubule Agent-Induced Peripheral Neuropathy

The development of peripheral neuropathy is a complex process initiated by the disruption of microtubule dynamics in neurons. The following diagram illustrates a simplified signaling pathway implicated in paclitaxel-induced peripheral neuropathy, a model that shares common features with other microtubule-targeting agents.

Caption: Mechanism of microtubule agent-induced peripheral neuropathy.

Conclusion

The development of novel microtubule agents continues to be a promising avenue in oncology. A thorough understanding of their comparative safety profiles, coupled with standardized and detailed assessment methodologies, is crucial for optimizing their therapeutic potential while minimizing patient morbidity. This guide provides a foundational overview to aid researchers and clinicians in this endeavor. As our understanding of the molecular mechanisms of toxicity evolves, so too will our ability to develop safer and more effective microtubule-targeting therapies.

References

Decoding the Pro-Apoptotic Power of Isoflavones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms by which potential therapeutic agents induce cancer cell death is paramount. Isoflavones, a class of phytoestrogens abundant in soy products, have garnered significant attention for their anti-cancer properties, primarily their ability to trigger apoptosis, or programmed cell death. This guide provides a comparative analysis of the apoptotic mechanisms of prominent isoflavones, supported by experimental data, detailed methodologies, and visual pathway diagrams to elucidate their potential in oncology.

Isoflavones exert their pro-apoptotic effects through a multi-pronged approach, influencing both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Key isoflavones such as genistein (B1671435), daidzein (B1669772), biochanin A, and formononetin (B1673546) have been extensively studied, revealing their capacity to modulate critical signaling cascades, leading to the systematic dismantling of cancer cells.

Comparative Efficacy of Isoflavones in Inducing Apoptosis

The cytotoxic potential of isoflavones varies depending on the specific compound and the cancer cell line. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.

Isoflavone (B191592)Cancer Cell LineIC50 (µM)Reference
Genistein HCT-116 (Colon)~25[1]
SW480 (Colon)>50[1]
A549 (Lung)40[2]
MCF-7 (Breast)Not specified[3]
Daidzein BEL-7402 (Hepatoma)59.7 ± 8.1[4]
HeLa (Cervical)97.9 ± 11.3[4]
A549 (Lung)>100[4]
HepG-2 (Hepatoma)>100[4]
MG-63 (Osteosarcoma)>100[4]
143B (Osteosarcoma)63.59 (48h)[5]
U2OS (Osteosarcoma)125 (48h)[5]
MCF-7 (Breast)50[6]
Biochanin A SK-Mel-28 (Melanoma)Not specified[7]
95D (Lung)Not specified[8]
Formononetin A549 (NSCLC)~150-200 (48h)[9]
NCI-H23 (NSCLC)~150-200 (48h)[9]
MOLT-4 (ALL)183.2[10]

Core Mechanisms of Isoflavone-Induced Apoptosis

The convergence of multiple signaling pathways underlies the apoptotic effects of isoflavones. These compounds have been shown to modulate key regulators of cell death and survival.

Regulation of the Bcl-2 Protein Family

A critical control point in the intrinsic apoptotic pathway is the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family. Isoflavones shift this balance in favor of apoptosis.

  • Genistein, Daidzein, and Biochanin A have been shown to downregulate the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while upregulating the pro-apoptotic protein Bax.[11][12][13] This altered Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP).

Activation of Caspases

Caspases, a family of cysteine proteases, are the central executioners of apoptosis. Isoflavones trigger the activation of a cascade of these enzymes.

  • Initiator Caspases: Genistein activates caspase-8, a key initiator of the extrinsic pathway, and caspase-9, the primary initiator of the intrinsic pathway.[14]

  • Executioner Caspases: The activation of initiator caspases converges on the activation of executioner caspases, such as caspase-3 and caspase-7. Genistein, daidzein, and biochanin A have all been demonstrated to activate caspase-3.[11][12][13] Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

Induction of Cell Cycle Arrest

In addition to directly inducing apoptosis, isoflavones can arrest the cell cycle at various checkpoints, preventing cancer cell proliferation.

  • Genistein can induce a G2/M phase arrest in human hepatoma and colon cancer cells.[11][15]

  • Daidzein has been shown to cause G2/M phase arrest in BEL-7402 cells.[4]

  • Formononetin induces G1-phase arrest in non-small cell lung cancer cells.[9]

Modulation of Key Signaling Pathways

Isoflavones influence a variety of signaling pathways that are often dysregulated in cancer.

  • NF-κB Pathway: Genistein can inhibit the activity of NF-κB, a transcription factor that promotes cell survival by upregulating anti-apoptotic genes.

  • Akt and MAPK Pathways: Genistein has been shown to inhibit the pro-survival Akt and MAPK signaling pathways.[1][3]

  • TRAIL-Induced Apoptosis: Several isoflavones, including genistein and biochanin A, can sensitize cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[4][16]

Visualizing the Pathways

The following diagrams illustrate the key signaling pathways involved in isoflavone-induced apoptosis.

Isoflavone_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Death Receptors (e.g., TRAIL-R) Death Receptors (e.g., TRAIL-R) Caspase-8 Activation Caspase-8 Activation Death Receptors (e.g., TRAIL-R)->Caspase-8 Activation Isoflavones sensitize Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Mitochondrion Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Bax Bax Bax->Mitochondrion Promotes MOMP Bcl-2 Bcl-2 Bcl-2->Mitochondrion Inhibits MOMP Isoflavones Isoflavones Isoflavones->Bax Promote Isoflavones->Bax Isoflavones->Bcl-2 Inhibit Isoflavones->Bcl-2 Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase-9 Activation Caspase-9 Activation Apoptosome formation->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Overview of Isoflavone-Induced Apoptotic Pathways.

Cell_Cycle_Arrest Isoflavones Isoflavones G1 Phase G1 Phase Isoflavones->G1 Phase Formononetin Arrest G2 Phase G2 Phase Isoflavones->G2 Phase Genistein Arrest S Phase S Phase G1 Phase->S Phase Apoptosis Apoptosis G1 Phase->Apoptosis S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase G2 Phase->Apoptosis M Phase->G1 Phase

Caption: Isoflavone-Induced Cell Cycle Arrest Leading to Apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to assess isoflavone-induced apoptosis.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the isoflavone for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[17]

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP) for 60 minutes at 37°C.[18]

  • Detection: For fluorescently labeled dUTPs, visualize directly under a fluorescence microscope. For hapten-labeled dUTPs, use a secondary detection step with a fluorescently labeled antibody or streptavidin.

  • Counterstaining: Counterstain the nuclei with DAPI or Hoechst to visualize all cells.

  • Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[19][20]

Caspase Activity Assay

This assay measures the enzymatic activity of specific caspases.

  • Cell Lysis: Lyse the cells to release the caspases.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3).

  • Incubation: Incubate the reaction at 37°C.

  • Signal Detection: Measure the fluorescence or absorbance, which is proportional to the caspase activity.[11][21]

This comprehensive guide provides a foundational understanding of the mechanisms through which isoflavones induce apoptosis in cancer cells. The presented data and protocols offer a valuable resource for researchers aiming to further investigate the therapeutic potential of these natural compounds.

References

Safety Operating Guide

Proper Disposal of Isofludelone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Isofludelone" is not a publicly recognized chemical compound. The following disposal procedures are based on best practices for the management of potent, synthetic, non-radioactive, hazardous pharmaceutical compounds in a research laboratory setting. Always consult the specific Safety Data Sheet (SDS) for the compound and adhere to your institution's and local regulations for hazardous waste disposal.

The proper disposal of investigational compounds like this compound is critical to ensure the safety of laboratory personnel, the public, and the environment.[1][2] Improper disposal can lead to environmental contamination and significant legal and financial penalties.[1] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste, in line with regulations set forth by agencies such as the Environmental Protection Agency (EPA).[1][3]

Step 1: Waste Characterization and Identification

Before disposal, it is essential to characterize the waste. The primary source for this information is the compound's Safety Data Sheet (SDS), which provides details on its hazards, composition, and safe handling and disposal procedures.[4][5]

  • Consult the SDS: Section 13 of the SDS provides specific guidance on proper disposal methods.[5][6] The SDS will also contain information on the chemical's physical and chemical properties (Section 9) and toxicological information (Section 11), which helps in its classification.[4][6]

  • Determine if Hazardous: Laboratory chemical waste is generally considered hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional.[7] Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits at least one of four characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or if it is specifically listed as a hazardous waste (e.g., P-listed or U-listed).[1][8]

Step 2: Segregation of Waste Streams

Proper segregation is crucial to prevent dangerous chemical reactions, such as violent reactions or the emission of flammable or toxic gases.[9][10]

  • Incompatible Chemicals: Never mix incompatible waste streams. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[10]

  • Solid vs. Liquid Waste: Collect solid and liquid waste in separate, appropriate containers.

  • Contaminated Materials: Items contaminated with this compound, such as personal protective equipment (PPE), vials, syringes, and absorbent materials used for spills, must also be disposed of as hazardous waste.

Waste Category Segregation Guideline Rationale
This compound (Pure/Unused) Segregate from all other chemicals.Prevents cross-contamination and unknown reactions.
Aqueous Solutions Segregate based on pH (acidic vs. basic). Keep away from reactive materials.Prevents violent acid-base reactions and gas generation.
Organic Solvents Segregate halogenated and non-halogenated solvents if required by your disposal facility. Keep away from oxidizers.Prevents dangerous reactions and facilitates proper disposal/recycling.
Contaminated Solids (PPE, Glassware) Collect in a designated, lined container separate from liquid waste.Prevents punctures and leaks; ensures proper handling of sharps and contaminated items.

Step 3: Proper Waste Containment

Using the correct containers is mandated by safety regulations and ensures the secure containment of hazardous materials.[1]

  • Compatibility: The container material must be chemically compatible with the waste. For example, do not store strong acids in metal containers.[10] Plastic or glass containers are often preferred.[8][11]

  • Condition: Containers must be in good condition, free from damage or leaks, and have a secure, screw-top cap.[1][10]

  • Headroom: Do not overfill containers. Leave at least one inch of headroom to allow for vapor expansion.[10]

  • Closure: Keep waste containers closed at all times except when adding waste.[7][8]

Step 4: Labeling and Storage

Accurate labeling and proper storage are essential for safety, compliance, and efficient disposal.

  • Labeling: All containers must be clearly labeled with an official "HAZARDOUS WASTE" label.[11][12] The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name(s) of the contents (no abbreviations).[11]

    • The approximate concentrations or percentages of the contents.[11]

    • The name of the Principal Investigator (PI) and a contact number.[11]

    • A clear indication of the associated hazards (e.g., flammable, toxic, corrosive).[12]

  • Storage in a Satellite Accumulation Area (SAA):

    • Hazardous waste must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[1][10][11]

    • SAAs are subject to inspection and must be managed to prevent leaks or spills.[10][11] A secondary containment bin is often used.[11]

    • There are limits on the amount of waste that can be stored in an SAA (typically up to 55 gallons of hazardous waste or 1 quart of acutely toxic P-listed waste).[8]

Step 5: Disposal Procedures

Hazardous waste must never be disposed of down the drain, in regular trash, or by evaporation.[7][9] Disposal must be handled by trained professionals.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[11]

  • Documentation: A hazardous waste manifest will be used to track the waste from its point of generation to its final disposal facility.[13] This creates a chain of custody for regulatory compliance.[1]

  • Final Disposal Method: For potent pharmaceutical compounds like this compound, the most common and required method of disposal is high-temperature incineration by a licensed hazardous waste management facility.[14][15] This process ensures the complete destruction of the active compound.[14]

Experimental Protocols and Visualizations

Experimental Workflow for Waste Generation and Disposal

The following workflow illustrates the decision-making process from the point of waste generation to its final disposal.

A Waste Generation (e.g., Unused this compound, Contaminated Labware) B Characterize Waste (Consult SDS) A->B C Is Waste Hazardous? B->C D Dispose as Non-Hazardous Waste (Follow Institutional Policy) C->D  No E Segregate Incompatible Wastes (e.g., Acids, Bases, Solvents) C->E  Yes F Select Compatible Container E->F G Label Container with 'HAZARDOUS WASTE' Details F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Request Waste Pickup (Contact EHS) H->I J Waste Collected by Licensed Transporter I->J K Final Disposal (Incineration at Permitted Facility) J->K

Caption: Workflow for Hazardous Pharmaceutical Waste Disposal.

Logical Relationship of Disposal Compliance

This diagram shows the key components that contribute to a compliant and safe laboratory waste management program.

center Safe & Compliant Disposal Program sub1 Waste Identification (SDS & RCRA) center->sub1 sub2 Proper Segregation & Containment center->sub2 sub3 Secure Storage (SAA) & Labeling center->sub3 sub4 Personnel Training & Awareness center->sub4 sub5 Documentation & Record Keeping center->sub5 sub6 Licensed Disposal Vendor center->sub6

Caption: Core Pillars of a Laboratory Waste Management Program.

References

Essential Safety and Handling Guide for Isofludelone (Isoflurane)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Isofludelone, also known as Isoflurane. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identification and Hazards

This compound is a volatile halogenated anesthetic agent. Exposure can lead to various health effects.

Hazard ClassificationDescription
Acute Toxicity May cause drowsiness, dizziness, headache, and nausea.[1][2] High concentrations can lead to central nervous system (CNS) depression, loss of coordination, unconsciousness, and potentially death.[1]
Irritation Causes skin and serious eye irritation, which may include stinging, tearing, redness, swelling, and blurred vision.[1][2]
Chronic Toxicity Long-term exposure may be associated with liver and kidney disease.[1]
Reproductive Toxicity Suspected of damaging the unborn child.[1]
Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound (Isoflurane).

ParameterValueReference
ACGIH TLV (TWA) 50 ppm (8-hour)[1][2][3]
NIOSH REL (Ceiling) 2 ppm (1-hour)[2][4]
Cal/OSHA PEL (TWA) 2 ppm (8-hour)[5]
Oral LD50 (Rat) 4,770 mg/kg[3]
Molecular Weight 184.49 g/mol [5]

Personal Protective Equipment (PPE) and Engineering Controls

The primary methods for minimizing exposure to this compound are through the use of engineering controls and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[2][3] Recirculation of exhaust air should be prevented.[3][4]

  • Fume Hood/Local Exhaust: Whenever possible, work should be conducted within a certified chemical fume hood or with local exhaust ventilation (e.g., a snorkel) positioned close to the source of vapors.[1][3][6]

  • Anesthetic Gas Scavenging: Employ an active scavenging system that directs waste anesthetic gas (WAG) to an in-house exhaust line or a passive system with activated charcoal canisters to capture vapors.[3][7]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety glasses with side shields, chemical safety goggles, or a face shield to prevent contact with liquid this compound.[1][2]

  • Hand Protection: Nitrile gloves are recommended to prevent skin contact.[1][3]

  • Body Protection: A lab coat must be worn.[1][3] Ensure legs are covered and wear closed-toe shoes.[3]

  • Respiratory Protection: Standard dust masks (N95 or R95) are not effective against this compound vapors and should not be used for respiratory protection.[1] If engineering controls are insufficient and exposure limits are exceeded, a tight-fitting elastomeric respirator may be required, and a formal respiratory protection program must be implemented.[1][3]

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling and disposal of this compound.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling & Administration cluster_cleanup Post-Procedure & Cleanup cluster_disposal Waste Disposal prep_area Work in a well-ventilated area don_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe check_equip Leak-test anesthesia machine don_ppe->check_equip fill_vaporizer Carefully fill vaporizer in fume hood check_equip->fill_vaporizer If equipment passes administer Administer to animal using scavenging system fill_vaporizer->administer monitor Monitor for leaks and animal's condition administer->monitor turn_off Turn off vaporizer monitor->turn_off Procedure complete flush_system Flush system with oxygen turn_off->flush_system clean_area Clean work area flush_system->clean_area doff_ppe Remove and dispose of PPE clean_area->doff_ppe dispose_liquid Dispose of unused liquid as hazardous waste doff_ppe->dispose_liquid dispose_canister Dispose of spent charcoal canisters as hazardous waste dispose_liquid->dispose_canister

References

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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.